Antipyrine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQOALNAAJBPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Record name | ANTIPYRINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021117 | |
| Record name | Phenazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, COLOURLESS CRYSTALS OR WHITE POWDER. | |
| Record name | Antipyrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ANTIPYRINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
319 °C | |
| Record name | Antipyrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01435 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ANTIPYRINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
25.2 [ug/mL] (The mean of the results at pH 7.4), 4.74e+01 g/L, Solubility in water: very good | |
| Record name | SID56320742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Antipyrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01435 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Antipyrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ANTIPYRINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.19 | |
| Record name | ANTIPYRINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
60-80-0 | |
| Record name | Antipyrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antipyrine [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antipyrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01435 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | antipyrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | antipyrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTIPYRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3CHA1B51H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Antipyrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ANTIPYRINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
114 °C, 113 °C | |
| Record name | Antipyrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01435 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Antipyrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ANTIPYRINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0376 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
The Pharmacokinetics and Pharmacodynamics of Antipyrine: A Technical Guide
Introduction
Antipyrine, also known as phenazone, is a non-steroidal anti-inflammatory drug (NSAID) that has been historically used for its analgesic and antipyretic properties.[1][2] While its clinical use has declined with the advent of newer medications, this compound remains a valuable tool in pharmacological research.[1][3] Its well-characterized pharmacokinetic profile makes it an important probe drug for assessing hepatic drug metabolism and the activity of cytochrome P450 (CYP) enzymes.[2][4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, tailored for researchers, scientists, and drug development professionals.
Pharmacokinetics
The disposition of this compound in the body is characterized by rapid and complete absorption, wide distribution, extensive hepatic metabolism, and subsequent renal excretion of its metabolites.[5][6]
Absorption
Following oral administration, this compound is rapidly and completely absorbed from the gastrointestinal tract.[1][5] Studies in healthy volunteers have demonstrated that the oral bioavailability of this compound administered as an aqueous solution is essentially complete, with an average absolute bioavailability of 97%.[2][7] Peak plasma concentrations are typically reached within 1-2 hours after oral ingestion.[2]
Distribution
This compound is well-distributed throughout the body's tissues, including the central nervous system, which is facilitated by its high degree of lipid solubility.[1] It has a negligible binding to plasma proteins, meaning it remains largely free and active in the bloodstream.[5][8] The volume of distribution of this compound is consistent with its distribution throughout the total body water.[6] Saliva concentrations of this compound have been shown to closely mirror those in the plasma, making saliva a useful and non-invasive alternative for pharmacokinetic studies.[5][7] The saliva/plasma concentration ratio is constant over time, with mean values of approximately 0.87 after oral and 0.91 after intravenous administration.[7]
Metabolism
This compound is extensively metabolized in the liver, with only a small fraction of the parent drug excreted unchanged in the urine.[5] The biotransformation is primarily carried out by the hepatic microsomal drug-oxidizing system, specifically the cytochrome P450 (CYP) enzymes.[5][9]
The main metabolic pathways involve oxidation, leading to the formation of three major metabolites:
-
4-hydroxythis compound (OHA)
-
Northis compound (NORA)
-
3-hydroxymethylthis compound (HMA)
A minor metabolite, 3-carboxythis compound , is also formed.[5][7]
Multiple CYP450 isoenzymes are involved in the formation of each metabolite, making this compound a probe for overall hepatic oxidative capacity rather than a specific enzyme.[4][10] The key enzymes responsible for the formation of the major metabolites are:
-
4-hydroxythis compound: Primarily catalyzed by CYP3A4, with a lesser contribution from CYP1A2.[10]
-
Northis compound: Predominantly formed by the CYP2C subfamily, with involvement of CYP1A2.[10]
-
3-hydroxymethylthis compound: Mediated by CYP1A2 and CYP2C9.[10]
Other CYPs, including CYP2B6, CYP2C8, and CYP2C18, also contribute to this compound metabolism.[10]
Excretion
The metabolites of this compound are primarily excreted in the urine.[1] Following intravenous administration, approximately 3.8% of the dose is excreted as unchanged this compound, 24.9% as 4-hydroxythis compound, 16.5% as northis compound, 13.0% as 3-hydroxymethylthis compound, and 5.8% as 3-carboxythis compound within 48 hours.[7] Similar excretion patterns are observed after oral administration.[7] It is important to collect urine for at least 36 hours to accurately determine the metabolite ratios due to a delay in the excretion of 3-hydroxymethylthis compound.[7]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound in humans from various studies.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | Value | Reference |
| Oral Bioavailability | ~97% | [2] |
| Elimination Half-life | 11.5 ± 2.5 hours | [11] |
| 9.7 hours (smokers) | [2] | |
| 11.7 hours (non-smokers) | [2] | |
| Metabolic Clearance | 3.4 ± 0.9 L/h | [11] |
| Volume of Distribution | Consistent with total body water | [6] |
| Protein Binding | Negligible | [5] |
Table 2: Urinary Excretion of this compound and its Metabolites (as % of dose)
| Compound | Percentage of Dose Excreted in Urine (48-52h) | Reference |
| Unchanged this compound | 3.3 ± 1.2% | [11] |
| 3.8 ± 1.9% | [7] | |
| 4-hydroxythis compound | 28.5 ± 2.2% | [11] |
| 24.9 ± 6.3% | [7] | |
| Northis compound | 16.5 ± 6.0% | [11] |
| 16.5 ± 3.2% | [7] | |
| 3-hydroxymethylthis compound | 35.1 ± 7.2% | [11] |
| 13.0 ± 2.2% | [7] | |
| 3-carboxythis compound | 3.3 ± 0.8% | [11] |
| 5.8 ± 1.0% | [7] |
Pharmacodynamics
Mechanism of Action
The primary mechanism of action of this compound is the non-selective inhibition of cyclooxygenase (COX) enzymes, including COX-1 and COX-2.[1] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][12] By inhibiting COX, this compound reduces the synthesis of prostaglandins, leading to its analgesic and antipyretic effects.[1][2] It is also thought to act on the central nervous system by increasing the pain threshold.[13]
Therapeutic Effects and Toxicity
This compound has been used for the relief of pain and reduction of fever.[1] It has also been a component in otic preparations for the symptomatic relief of acute otitis media.[12][14]
While generally considered safe for short-term use, this compound can cause side effects. The non-selective inhibition of COX-1 can lead to gastrointestinal irritation.[1] A rare but serious adverse effect is agranulocytosis, a severe drop in white blood cells.[5] Hypersensitivity reactions can also occur.[15]
Experimental Protocols
Determination of this compound in Plasma by HPLC
This section outlines a typical high-performance liquid chromatography (HPLC) method for the quantification of this compound in plasma samples.
1. Sample Preparation:
-
To 50 µL of plasma in a microcentrifuge tube, add 50 µL of acetonitrile containing an internal standard (e.g., aminopyrine).[1]
-
Vortex the mixture briefly to precipitate proteins.[1]
-
Centrifuge at 10,000 x g for 3 minutes.[1]
-
Inject 20 µL of the resulting supernatant onto the HPLC column.[1]
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm Nucleosil).[1]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 25:75, v/v).[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: UV absorbance at 254 nm.[1]
3. Quantification:
-
Construct a calibration curve by plotting the peak height ratios of this compound to the internal standard against known concentrations of this compound.[1]
In Vitro Metabolism using Human Liver Microsomes
This protocol provides a general framework for studying the metabolism of this compound using human liver microsomes.
1. Incubation Mixture Preparation:
-
In a microcentrifuge tube, combine human liver microsomes (final concentration ~0.5 mg/mL protein), a phosphate buffer (pH 7.4), and this compound at the desired concentration.[16]
-
Pre-incubate the mixture at 37°C for a few minutes.[16]
2. Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.[14]
-
Incubate at 37°C with gentle agitation for a specified time (e.g., up to 60 minutes).[14]
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or ethyl acetate).[14]
3. Sample Processing and Analysis:
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.[14]
-
Analyze the supernatant for the disappearance of this compound and the formation of its metabolites using a suitable analytical method, such as HPLC-MS/MS.
This compound serves as a cornerstone model compound in the study of drug metabolism. Its well-defined pharmacokinetic properties, including rapid absorption, minimal protein binding, and extensive hepatic metabolism by a variety of CYP450 enzymes, make it an invaluable in vivo probe for assessing hepatic oxidative capacity. A thorough understanding of its pharmacokinetics and pharmacodynamics, as outlined in this guide, is essential for researchers and drug development professionals utilizing this compound in their studies. The provided experimental protocols offer a starting point for the reliable quantification and metabolic investigation of this important pharmacological tool.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacokinetics and metabolism of this compound (phenazone) after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of in vivo P-glycoprotein phenotyping probes: a need for validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The determination of this compound elimination in saliva by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound: Clinical Applications in Headache Treatment and its Pharmacokinetic Characteristics_Chemicalbook [chemicalbook.com]
- 7. Studies of the different metabolic pathways of this compound in man. Oral versus i.v. administration and the influence of urinary collection time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-pressure liquid chromatographic analysis of this compound in small plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the different metabolic pathways of this compound in man: I. Oral administration of 250, 500 and 1000 mg to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of this compound in saliva using the dispersive liquid-liquid microextraction based on a stepwise injection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of this compound kinetics by measurement in saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. oyc.co.jp [oyc.co.jp]
Antipyrine as a Probe for Drug Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antipyrine, also known as phenazone, has long been utilized as a model compound in clinical pharmacology to assess the activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Its pharmacokinetic properties, including rapid and complete oral absorption, distribution throughout total body water, and minimal protein binding, make it a suitable in vivo probe.[1] Elimination of this compound is almost exclusively through hepatic metabolism, making its clearance a reflection of the liver's oxidative capacity.[1] This guide provides a comprehensive technical overview of the use of this compound as a probe for drug metabolism, detailing its metabolic pathways, the enzymes involved, experimental protocols for its use, and the regulatory landscape of the enzymes responsible for its biotransformation.
Mechanism of Action and Metabolic Pathways
This compound is metabolized by a variety of CYP enzymes into several primary metabolites, which are then excreted in the urine. The formation of these metabolites is catalyzed by different combinations of CYP isoforms, a characteristic that makes this compound a probe for overall hepatic oxidative capacity rather than a specific probe for a single enzyme.[2] The three main oxidative metabolites are 4-hydroxythis compound (4-OHA), 3-hydroxymethylthis compound (3-HMA), and northis compound (NORA).[2]
The enzymatic pathways responsible for the formation of these metabolites are complex and involve multiple CYP enzymes:
-
4-hydroxythis compound (4-OHA): Primarily formed by CYP3A4, with minor contributions from CYP1A2 and CYP2C9/2C18.
-
3-hydroxymethylthis compound (3-HMA): Predominantly catalyzed by CYP1A2 and CYP2C9.
-
Northis compound (NORA): The formation of this metabolite is mediated by the CYP2C subfamily (mainly CYP2C9 and CYP2C18) with some involvement of CYP1A2.
It is noteworthy that because multiple enzymes contribute to the formation of each metabolite, the use of this compound to probe the activity of a single, specific CYP enzyme is not recommended.[2]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound can vary depending on a multitude of factors including genetics, disease state, and co-administration of other drugs. Below are tables summarizing key quantitative data.
Table 1: Urinary Excretion of this compound and its Metabolites in Healthy Volunteers
| Compound | Percentage of Dose Excreted in Urine (Mean ± SD) |
| Unchanged this compound | 3.8 ± 1.9% |
| 4-hydroxythis compound | 24.9 ± 6.3% |
| Northis compound | 16.5 ± 3.2% |
| 3-hydroxymethylthis compound | 13.0 ± 2.2% |
| 3-carboxythis compound | 5.8 ± 1.0% |
Data from a study with intravenous administration of 500 mg this compound to 6 healthy volunteers.[3]
Table 2: Michaelis-Menten Kinetic Parameters for this compound Metabolite Formation in Human Liver Microsomes
| Metabolite | Vmax (nmol/mg/min) (Mean ± SD) | Km (mmol/L) (Mean ± SD) |
| Northis compound | 0.91 ± 0.04 | 19.0 ± 0.8 |
| 4-hydroxythis compound | 1.54 ± 0.08 | 39.6 ± 2.5 |
Data obtained from in vitro studies with human liver microsomes.[2]
Table 3: this compound Pharmacokinetics in Different Clinical Populations
| Population | Half-life (t½) (hours) (Mean ± SD) | Clearance (L/h) (Mean ± SD) |
| Healthy Controls | 10.9 ± 2.4 | 3.81 ± 0.74 |
| Patients with Hepatosplenic Schistosomiasis | 19.9 ± 9.5 | 2.18 ± 0.80 |
| Patients with Obstructive Jaundice | 28.3 ± 8 (SEM) | - |
| Healthy Volunteers (Rhesus Monkey) | 1.5 - 2 | - |
| Healthy Volunteers (Cynomolgus Monkey) | 1.5 - 2 | - |
| Healthy Volunteers (Baboon) | 1.5 - 2 | - |
| Tail-suspended Rats (Simulated Weightlessness) | - | Significantly elevated after 3 and 7 days |
Experimental Protocols
The assessment of this compound metabolism can be conducted through both in vivo and in vitro studies.
In Vivo Human Phenotyping Study Protocol
This protocol outlines a typical clinical study to assess hepatic drug-metabolizing capacity using this compound.
1. Subject Selection:
-
Recruit healthy, non-smoking volunteers.
-
Exclude subjects with a history of liver disease, those taking medications known to induce or inhibit CYP enzymes, and pregnant or breastfeeding women.
-
Obtain informed consent from all participants.
2. Dosing and Administration:
-
Administer a single oral dose of 600 mg of this compound in a hard gelatin capsule after an overnight fast.[8]
3. Sample Collection:
-
Saliva: Collect 1 mL of saliva at 4 and 24 hours post-dose.[8] Saliva concentrations of this compound are a good correlate of plasma concentrations.[1]
-
Urine: Collect a pre-dose spot urine sample and complete urine collections for the following intervals: 0-4, 4-8, 8-12, 12-18, 18-24, and 24-48 hours post-dose.[9] A collection period of at least 36 hours is recommended for accurate determination of the metabolite ratio.[3]
4. Sample Processing and Storage:
-
Centrifuge saliva samples to remove debris.
-
Measure and record the volume of each urine collection.
-
Store all samples at -20°C or lower until analysis.
5. Bioanalytical Method - HPLC-MS/MS:
-
Sample Preparation (Urine):
-
Hydrolyze a 1 mL aliquot of urine with β-glucuronidase/arylsulfatase to deconjugate metabolites.
-
Perform solid-phase extraction (SPE) using a C18 cartridge. Condition the cartridge, apply the sample, wash with phosphate buffer, and elute with a mixture of acetonitrile and methylene chloride.[10]
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.[10]
-
-
Sample Preparation (Plasma/Saliva):
-
Perform liquid-liquid extraction on a 100 µL sample.[11]
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[10][12]
-
Flow Rate: Typically 1.0 mL/min.[12]
-
Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of this compound and its metabolites.[13]
-
-
Method Validation: Validate the bioanalytical method according to regulatory guidelines (e.g., FDA or EMA) for parameters such as selectivity, linearity, accuracy, precision, recovery, and stability.[14][15][16][17]
6. Pharmacokinetic Analysis:
-
Calculate this compound clearance from the two saliva concentration time points.[8]
-
Determine the cumulative amount of each metabolite excreted in the urine over 48 hours.[10]
-
Calculate the formation clearance of each metabolite.
In Vitro Metabolism Study Protocol using Human Liver Microsomes
This protocol describes a typical in vitro experiment to study this compound metabolism and identify the contributing CYP enzymes.
1. Materials:
-
Pooled human liver microsomes (HLMs).
-
This compound.
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[18]
-
Phosphate buffer (100 mM, pH 7.4).[18]
-
Selective chemical inhibitors for different CYP isoforms (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, ketoconazole for CYP3A4).
-
Internal standard for analytical quantification.
-
Organic solvent (e.g., acetonitrile) to terminate the reaction.
2. Incubation Procedure:
-
Prepare an incubation mixture containing HLMs (e.g., 0.415 mg/mL protein), phosphate buffer, and MgCl2.[18]
-
Pre-incubate the mixture at 37°C for 5 minutes.[19]
-
Add this compound (at various concentrations to determine enzyme kinetics) to the incubation mixture. For inhibition studies, pre-incubate with the selective inhibitor for a defined period before adding this compound.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[18][19]
-
Incubate at 37°C with gentle shaking for a specified time (e.g., up to 60 minutes, with samples taken at multiple time points to ensure linearity of the reaction).[18][19]
-
Terminate the reaction by adding a cold organic solvent containing an internal standard.[19]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of this compound metabolites using a validated HPLC-MS/MS method.
3. Data Analysis:
-
Determine the rate of formation of each metabolite.
-
For enzyme kinetics studies, plot the rate of metabolite formation against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
For inhibition studies, compare the rate of metabolite formation in the presence and absence of the inhibitor to determine the degree of inhibition and identify the involved CYP isoforms.
Signaling Pathways and Regulation
The expression and activity of the CYP enzymes that metabolize this compound are regulated by nuclear receptors, primarily the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[20][21][22] These receptors act as xenobiotic sensors that, upon activation by various drugs and foreign compounds, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific response elements in the promoter regions of target genes, including those encoding CYP enzymes, leading to increased transcription and protein expression.[20][23]
The regulation of CYP1A2, CYP2C9, and CYP3A4, the key enzymes in this compound metabolism, involves the following:
-
CYP3A4: Induced by a wide range of xenobiotics that activate PXR. The promoter region of the CYP3A4 gene contains PXR response elements (PXRREs), such as DR3 and ER6 motifs.[20][24]
-
CYP1A2: Primarily induced by polycyclic aromatic hydrocarbons via the Aryl hydrocarbon Receptor (AhR) pathway, but also shown to be regulated by CAR.[20][22]
The cross-talk between these regulatory pathways provides a "metabolic safety net" but also increases the potential for drug-drug interactions.[23]
Visualizations
Signaling Pathway of CYP Enzyme Regulation by PXR and CAR
Caption: Regulation of CYP enzymes involved in this compound metabolism by PXR and CAR.
Experimental Workflow for In Vivo this compound Phenotyping
Caption: Workflow for an in vivo this compound phenotyping study.
Conclusion
This compound remains a valuable probe for assessing overall in vivo hepatic oxidative drug metabolism. While its lack of specificity for a single CYP isoform limits its use for phenotyping individual enzymes, its well-characterized pharmacokinetics and metabolic pathways provide a robust tool for evaluating the integrated function of multiple CYP enzymes. The detailed protocols and understanding of the regulatory pathways presented in this guide offer a framework for researchers and drug development professionals to effectively utilize this compound in their studies of drug metabolism and hepatic function. Careful study design, validated bioanalytical methods, and a thorough understanding of the underlying biological mechanisms are paramount to obtaining reliable and interpretable results.
References
- 1. enghusen.dk [enghusen.dk]
- 2. This compound as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxythis compound, 3-hydroxymethylthis compound, and northis compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of the different metabolic pathways of this compound in man. Oral versus i.v. administration and the influence of urinary collection time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of this compound in patients with graded severity of schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound elimination as a dynamic test of hepatic functional integrity in obstructive jaundice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics of this compound (phenazone) in the baboon, cynomolgus monkey and rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound pharmacokinetics in the tail-suspended rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound clearance in comparison to conventional liver function tests in hepatitis C virus patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Solid phase extraction and simultaneous high performance liquid chromatographic determination of this compound and its major metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of 4-methylaminothis compound, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validated HPLC Method for Concurrent Determination of this compound, Carbamazepine, Furosemide and Phenytoin and its Application in Assessment of Drug Permeability through Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Methylamino this compound determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. elearning.unite.it [elearning.unite.it]
- 15. ema.europa.eu [ema.europa.eu]
- 16. japsonline.com [japsonline.com]
- 17. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Role of CAR and PXR in Xenobiotic Sensing and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Reciprocal activation of Xenobiotic response genes by nuclear receptors SXR/PXR and CAR - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CAR and PXR: The Xenobiotic-Sensing Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Antipyrine: A Comprehensive Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical overview of antipyrine (phenazone), a pyrazolone derivative with a long history as an analgesic and antipyretic agent. First synthesized in the 1880s, this compound marked a significant milestone in the development of synthetic pharmaceuticals.[1] This guide details the classical Knorr pyrazole synthesis, outlines key chemical and physical properties, and describes its principal mechanism of action. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Additionally, key pathways and workflows are visualized using diagrams compliant with specified technical standards.
Synthesis of this compound
The most established and widely recognized method for synthesizing this compound is the Knorr pyrazole synthesis , first reported by Ludwig Knorr in 1883.[2][3][4] This reaction involves two primary steps: the condensation of a β-ketoester with a hydrazine derivative, followed by methylation.
The overall process begins with the condensation of phenylhydrazine and ethyl acetoacetate, which cyclize to form the intermediate 1-phenyl-3-methyl-5-pyrazolone.[1][2][5] This intermediate is then methylated, typically using dimethyl sulfate or methyl iodide, to yield the final product, this compound (1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one).[2][5][6]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. brainly.in [brainly.in]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Antipyrine: A Comprehensive Technical Guide to Solubility and Stability in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the solubility and stability of antipyrine in a range of common laboratory solvents. This compound, a non-steroidal anti-inflammatory drug (NSAID), is frequently utilized as a model compound in pharmaceutical research. A thorough understanding of its solubility and stability characteristics is therefore critical for accurate experimental design, data interpretation, and formulation development. This document presents quantitative solubility data in water, ethanol, methanol, acetone, chloroform, and dimethyl sulfoxide (DMSO), summarized in clear, comparative tables. Detailed experimental protocols for solubility determination and stability-indicating analysis are provided, alongside a discussion of this compound's stability under various conditions.
Introduction
This compound (phenazone) is a pyrazolone derivative with analgesic and antipyretic properties.[1][2] Its favorable physicochemical properties, including good aqueous solubility, have led to its widespread use as a probe to study drug metabolism and as a reference compound in various analytical and biological assays.[3][4] The reliability of such studies is contingent upon a precise understanding of this compound's behavior in different solvent systems. This guide aims to consolidate and present key data and methodologies related to the solubility and stability of this compound to support the scientific community.
Solubility of this compound
The solubility of a compound is a fundamental physical property that dictates its behavior in solution and is a critical parameter in drug discovery and development. The solubility of this compound has been determined in several common laboratory solvents.
Quantitative Solubility Data
The following tables summarize the mole fraction and mass solubility of this compound in various solvents at different temperatures. This data is crucial for preparing solutions of known concentrations and for understanding the thermodynamic properties of this compound dissolution.
Table 1: Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (K) [5]
| Temperature (K) | Water | Methanol | Ethanol | Acetone |
| 288.15 | 0.0989 | 0.2887 | 0.2223 | 0.2011 |
| 293.15 | 0.1152 | 0.3129 | 0.2465 | 0.2234 |
| 298.15 | 0.1338 | 0.3384 | 0.2721 | 0.2473 |
| 303.15 | 0.1551 | 0.3653 | 0.2993 | 0.2729 |
| 308.15 | 0.1793 | 0.3938 | 0.3283 | 0.3004 |
| 313.15 | 0.2069 | 0.4239 | 0.3592 | 0.3301 |
| 318.15 | 0.2384 | 0.4558 | 0.3922 | 0.3621 |
| 323.15 | 0.2743 | 0.4896 | 0.4275 | 0.3967 |
| 328.15 | 0.3153 | 0.5255 | 0.4653 | 0.4342 |
Table 2: Mass Solubility ( g/100 g solvent) of this compound in Various Solvents at Different Temperatures (°C)
| Temperature (°C) | Water | Methanol | Ethanol | Acetone |
| 15 | 97.8 | 168.9 | 90.9 | 65.0 |
| 20 | 115.1 | 185.7 | 102.5 | 73.8 |
| 25 | 135.2 | 203.9 | 115.2 | 83.4 |
| 30 | 158.5 | 223.7 | 129.1 | 94.0 |
| 35 | 185.6 | 245.3 | 144.6 | 105.7 |
| 40 | 217.2 | 268.9 | 161.8 | 118.7 |
| 45 | 254.1 | 294.9 | 181.1 | 133.3 |
| 50 | 297.4 | 323.6 | 202.8 | 149.6 |
| 55 | 348.1 | 355.4 | 227.3 | 168.0 |
Note: The data in Table 2 was calculated from the mole fraction data in Table 1.
Qualitative Solubility
-
Dimethyl Sulfoxide (DMSO): this compound is soluble in DMSO.[6]
Stability of this compound
This compound is generally a stable compound under recommended storage conditions.[6] However, its stability can be influenced by factors such as light, pH, and the presence of oxidizing agents.
General Stability Profile
-
Solid State: this compound is a stable crystalline solid at room temperature.
-
Incompatible Materials: It is incompatible with strong oxidizing agents.[6]
-
Solutions: The stability of this compound in solution is dependent on the solvent and storage conditions. For long-term storage of stock solutions, it is generally recommended to store them at -20°C or -80°C to minimize degradation.[7] Solutions in DMSO should be protected from moisture, as water absorption can affect compound stability.[7]
Photostability
This compound is susceptible to degradation upon exposure to UV light.[8][9] Photodegradation studies have shown that this compound can be degraded by direct photolysis.[8] Therefore, solutions of this compound should be protected from light to ensure their stability, especially during long-term storage and in photostability studies.
Chemical Stability
-
Aqueous Solutions: The degradation of this compound in water can be accelerated by advanced oxidation processes, such as UV/H₂O₂ and UV/persulfate.[9]
-
Organic Solvents: While specific long-term stability data in common organic solvents is limited, general principles of chemical stability apply. For instance, solutions in volatile solvents like acetone and chloroform should be stored in tightly sealed containers to prevent evaporation and concentration changes. The stability of compounds in methanol and ethanol can be influenced by storage temperature, with refrigeration or freezing generally improving stability over extended periods.[10]
Experimental Protocols
Accurate determination of solubility and stability is paramount for reliable research. The following sections detail standard experimental protocols.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[11][12]
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The amount of excess solid should be sufficient to ensure that a saturated solution is formed and that solid remains after equilibrium is reached.
-
Equilibration: Agitate the flasks at a constant temperature for a sufficient period to allow the system to reach equilibrium. A minimum of 24 to 72 hours is often recommended.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. To separate the saturated solution from the undissolved solid, centrifugation or filtration can be used. It is crucial to maintain the temperature during this step to prevent any change in solubility.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately assessing the stability of a drug substance by separating the intact drug from its degradation products.[13][14]
Methodology:
-
Forced Degradation Studies: Subject this compound solutions to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Chromatographic System and Conditions:
-
Column: A reversed-phase C18 column is commonly used for the analysis of this compound.[3][15]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile and/or methanol).[3][15] The pH of the aqueous phase and the gradient of the organic modifier should be optimized to achieve adequate separation of this compound and its degradation products.
-
Detection: UV detection is suitable for this compound, with common wavelengths being around 230 nm.[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[3]
-
Injection Volume: A standard injection volume is 10-20 µL.
-
-
Method Validation: Validate the developed HPLC method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the peak of this compound from all potential degradation product peaks.
-
Stability Study: Prepare solutions of this compound in the desired solvents and store them under the specified conditions (e.g., different temperatures, light exposure). At predetermined time points, withdraw aliquots, dilute if necessary, and analyze them using the validated stability-indicating HPLC method. The percentage of this compound remaining is calculated relative to the initial concentration.
Conclusion
This technical guide provides essential data and protocols for researchers working with this compound. The quantitative solubility data presented in this document will aid in the preparation of accurate solutions for a variety of experimental applications. The discussion on stability highlights the importance of proper storage conditions, particularly protection from light, to maintain the integrity of this compound solutions. The detailed experimental protocols for solubility determination and stability-indicating HPLC analysis offer practical guidance for generating reliable and reproducible data. A thorough understanding and application of the information contained within this guide will contribute to the quality and accuracy of research involving this compound.
References
- 1. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated HPLC Method for Concurrent Determination of this compound, Carbamazepine, Furosemide and Phenytoin and its Application in Assessment of Drug Permeability through Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determinations of this compound and benzocaine in ear drops by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of this compound by UV, UV/H₂O₂ and UV/PS. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 15. staff-old.najah.edu [staff-old.najah.edu]
The Historical Trajectory of Antipyrine in Scientific Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antipyrine, also known as phenazone, holds a significant position in the annals of pharmaceutical development. First synthesized in 1883 by Ludwig Knorr, it was one of the earliest synthetic drugs to be introduced into clinical practice, marking a pivotal shift from reliance on natural products to chemically synthesized therapeutic agents.[1] Initially lauded for its potent analgesic and antipyretic properties, the scientific application of this compound has evolved considerably over the past century. This technical guide provides a comprehensive overview of the historical context of this compound's use in scientific research, detailing its early experimental evaluation, its crucial role as a probe for hepatic drug metabolism, and the signaling pathways it influences.
Early Applications and Experimental Evaluation
The immediate therapeutic impact of this compound was in the management of pain and fever. Its introduction predated the establishment of modern clinical trial methodologies; however, early scientific investigations were instrumental in characterizing its pharmacological profile.
Analgesic Activity Assessment: Historical Approaches
Early research on the analgesic effects of this compound relied on methods that are now considered rudimentary but were foundational in the field of pharmacology. These methods were primarily based on observing the response of animals to induced pain.
Experimental Protocols:
One of the historical methods for evaluating analgesic efficacy was the tail-flick test .
-
Objective: To measure the latency of an animal's response to a thermal stimulus applied to its tail.
-
Methodology:
-
A noxious heat source (e.g., a focused light beam or hot water bath) is applied to a specific point on the animal's tail (typically a rodent).
-
The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.
-
A baseline latency is established for each animal before drug administration.
-
This compound is administered (typically orally or subcutaneously) at varying doses.
-
The tail-flick latency is measured at predetermined time intervals after drug administration.
-
An increase in the tail-flick latency compared to the baseline is indicative of an analgesic effect. A cut-off time is established to prevent tissue damage.
-
Another common historical method was the writhing test .[2][3]
-
Objective: To quantify visceral pain by observing a characteristic stretching and constricting behavior ("writhing") in an animal after the injection of an irritant.
-
Methodology:
-
An irritant substance, such as acetic acid or phenylquinone, is injected intraperitoneally into a mouse or rat.[2][3]
-
The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted over a specific period (e.g., 20-30 minutes).[2][3]
-
Animals are pre-treated with this compound or a vehicle control at various doses before the irritant injection.
-
A reduction in the number of writhes in the this compound-treated group compared to the control group indicates an analgesic effect.
-
Antipyretic Activity Assessment: Historical Approaches
The fever-reducing properties of this compound were a key area of early investigation. A common method involved inducing fever in animal models.[4][5]
Experimental Protocols:
The Brewer's Yeast-Induced Pyrexia Model was a standard method for evaluating antipyretic agents.[4][5]
-
Objective: To induce a febrile state in an animal model and assess the ability of a compound to reduce the elevated body temperature.[4]
-
Methodology:
-
A suspension of Brewer's yeast is injected subcutaneously into the back of a rat.[4]
-
This injection induces a significant rise in rectal temperature, which is monitored over several hours.
-
Once a stable febrile state is achieved (typically 18 hours post-injection), the test compound (this compound) or a vehicle is administered orally or parenterally.[4]
-
Rectal temperature is then measured at regular intervals (e.g., 30, 60, 120, and 180 minutes) after drug administration.[4]
-
A significant decrease in rectal temperature in the this compound-treated group compared to the control group demonstrates its antipyretic activity.
-
This compound as a Probe for Hepatic Drug Metabolism
In the mid-20th century, the focus of this compound research shifted from its therapeutic effects to its utility as a diagnostic tool. Due to its pharmacokinetic properties—namely, it is extensively metabolized by the liver, has a low plasma protein binding, and is not subject to first-pass metabolism—this compound became a valuable in vivo probe for assessing the activity of hepatic microsomal enzymes, particularly the cytochrome P450 (CYP) system.
Experimental Protocols for this compound Clearance Test
The this compound clearance test provides a quantitative measure of the liver's capacity to metabolize drugs.
-
Objective: To determine the rate of this compound elimination from the body as an indicator of hepatic oxidative enzyme activity.
-
Methodology:
-
Dosing: A single oral or intravenous dose of this compound is administered to the subject.
-
Sample Collection:
-
Saliva: Saliva samples are collected at multiple time points after dosing. This compound concentrations in saliva are highly correlated with those in plasma, offering a non-invasive sampling method.[6]
-
Urine: Urine is collected over a 24-48 hour period to measure the excretion of this compound metabolites.[7][8]
-
-
Sample Analysis (Historical Methods):
-
Spectrophotometry: Early methods for quantifying this compound in biological fluids often involved colorimetric reactions that could be measured using a spectrophotometer.
-
Thin-Layer Chromatography (TLC): TLC was used to separate this compound from its metabolites, followed by densitometric quantification.[6]
-
-
Pharmacokinetic Analysis: The concentration of this compound in saliva or plasma over time is used to calculate key pharmacokinetic parameters, including elimination half-life (t½) and clearance (Cl). A shorter half-life and higher clearance indicate more rapid hepatic metabolism.
-
Quantitative Data from Metabolism Studies
The following tables summarize typical pharmacokinetic parameters of this compound and the urinary excretion of its major metabolites.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | Value | Reference |
| Elimination Half-life (t½) | 10 - 15 hours | [9] |
| Volume of Distribution (Vd) | ~0.6 L/kg | |
| Clearance (Cl) | 30 - 40 mL/min | [9] |
Table 2: Urinary Excretion of this compound and its Metabolites in Humans (% of dose)
| Compound | Percentage of Dose Excreted | Reference |
| Unchanged this compound | < 5% | [8] |
| 4-Hydroxythis compound (4-OHA) | 20 - 30% | [7][8] |
| Northis compound (NORA) | 10 - 20% | [7][8] |
| 3-Hydroxymethylthis compound (3-HMA) | 5 - 15% | [7][8] |
Mechanism of Action and Signaling Pathways
This compound exerts its analgesic, antipyretic, and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[10] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[11][12]
Cyclooxygenase (COX) Signaling Pathway
The following diagram illustrates the cyclooxygenase pathway and the point of inhibition by this compound.
Caption: Cyclooxygenase pathway and this compound's inhibitory action.
Experimental Workflow for Assessing Hepatic Metabolism
The following diagram outlines the typical workflow for an this compound clearance test.
Caption: Workflow for this compound-based hepatic metabolism assessment.
Conclusion
The journey of this compound in scientific research exemplifies the dynamic nature of drug development and application. From its celebrated debut as a synthetic analgesic and antipyretic, validated by early, foundational experimental protocols, it transitioned into an indispensable tool for physiological research. Its use as a probe for hepatic metabolism has provided invaluable insights into drug-drug interactions, individual metabolic differences, and the impact of disease states on pharmacokinetics. While its therapeutic use has largely been superseded by newer agents with more favorable safety profiles, the historical and continued scientific applications of this compound underscore its enduring legacy in pharmacology and clinical science. The experimental methodologies and quantitative data established through decades of this compound research have contributed significantly to our understanding of drug action and disposition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | The history of pain measurement in humans and animals [frontiersin.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Screening of antipyretic drugs | PPTX [slideshare.net]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. DailyMed - PINDOLOL tablet [dailymed.nlm.nih.gov]
- 10. en.wikipedia.org [en.wikipedia.org]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Core Biological Pathways Influenced by Antipyrine Administration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antipyrine, also known as phenazone, has long been utilized as an analgesic and antipyretic agent. Beyond its clinical applications, it has served as a valuable probe drug for assessing the activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) system. This technical guide provides a comprehensive overview of the core biological pathways influenced by this compound administration, with a focus on its metabolism, its impact on inflammatory processes, and the underlying molecular mechanisms. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacology.
Metabolic Pathways of this compound: The Cytochrome P450 System
The primary route of this compound biotransformation occurs in the liver, where it is extensively metabolized by a variety of cytochrome P450 enzymes.[1][2] This metabolic process is crucial for its clearance from the body. The main metabolites formed are 4-hydroxythis compound (OHA), 3-hydroxymethylthis compound (HMA), and northis compound (NORA).[3][4]
At least six hepatic CYP450 enzymes are involved in the metabolism of this compound: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, and CYP3A4.[3][5] The formation of each major metabolite is catalyzed by a specific set of these enzymes:
-
4-hydroxythis compound (OHA): The formation of OHA is predominantly catalyzed by CYP3A4, with a lesser contribution from CYP1A2.[3]
-
3-hydroxymethylthis compound (HMA): The hydroxylation at the 3-methyl position to form HMA is primarily mediated by CYP1A2 and CYP2C9.[3]
-
Northis compound (NORA): The N-demethylation to produce NORA is mainly carried out by the CYP2C subfamily of enzymes, with some involvement of CYP1A2.[3]
Quantitative Data on this compound Metabolism
The following tables summarize key quantitative data related to the metabolism of this compound.
Table 1: Enzyme Kinetics of this compound Metabolite Formation in Human Liver Microsomes [3]
| Metabolite | Vmax (nmol · mg⁻¹ · min⁻¹) | Km (mmol/L) |
| Northis compound | 0.91 ± 0.04 | 19.0 ± 0.8 |
| 4-hydroxythis compound | 1.54 ± 0.08 | 39.6 ± 2.5 |
Table 2: Urinary Excretion of this compound and its Metabolites in Healthy Volunteers (Following a 500 mg oral dose) [6]
| Compound | Percentage of Dose Excreted in 52h Urine (%) |
| Unchanged this compound | 3.3 ± 1.2 |
| 4-hydroxy-antipyrine | 28.5 ± 2.2 |
| Northis compound | 16.5 ± 6.0 |
| 3-hydroxymethyl-antipyrine | 35.1 ± 7.2 |
| 3-carboxy-antipyrine | 3.3 ± 0.8 |
Table 3: Urinary Excretion of this compound and its Metabolites in Male Wistar Rats (Following a 10 mg i.v. dose) [7]
| Compound | Percentage of Dose Excreted in 24h Urine (%) |
| Unchanged this compound | 2.7 |
| 4-hydroxythis compound | 13.3 |
| Northis compound | 7.4 |
| 3-hydroxymethylthis compound | 28.9 |
| 3-carboxythis compound | 1.1 |
Experimental Protocols
Determination of Enzyme Kinetics for this compound Metabolite Formation in Human Liver Microsomes [3][5]
This protocol outlines the general steps for determining the kinetic parameters of this compound metabolism.
-
Microsome Preparation: Human liver microsomes are prepared from donor livers by differential centrifugation.
-
Incubation: Microsomes are incubated with varying concentrations of this compound in a buffered solution containing an NADPH-generating system at 37°C.
-
Reaction Termination: The reaction is stopped at specific time points by the addition of a quenching solvent, such as acetonitrile.
-
Metabolite Quantification: The concentrations of the formed metabolites (OHA, HMA, and NORA) are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
-
Kinetic Analysis: The initial rates of metabolite formation are plotted against the substrate (this compound) concentration. The Michaelis-Menten constant (Km) and maximum rate of metabolite formation (Vmax) are then calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Signaling Pathway Diagram
Caption: Metabolic pathways of this compound via cytochrome P450 enzymes.
Anti-inflammatory and Analgesic Pathways
The therapeutic effects of this compound as an analgesic and antipyretic are primarily attributed to its ability to inhibit the cyclooxygenase (COX) enzymes.[1]
Inhibition of Prostaglandin Synthesis
This compound acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][8][9] By blocking COX activity, this compound effectively reduces the production of these pro-inflammatory prostaglandins.[1]
Modulation of Inflammatory Cytokines
Recent studies have suggested that this compound and its derivatives may also exert their anti-inflammatory effects by modulating the production of various cytokines. For instance, certain N-antipyrine-3,4-dichloromaleimide derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, MCP-1 (CCL2), and TNF-α, while increasing the production of anti-inflammatory cytokines like IL-4 and IL-13.[10] This immunomodulatory effect may contribute to its overall anti-inflammatory profile.
Influence on NF-κB Signaling
The transcription factor NF-κB plays a central role in regulating the expression of genes involved in the inflammatory response. Some this compound derivatives have been found to inhibit the phosphorylation of the p65 subunit of NF-κB, which is a critical step in its activation.[10] By inhibiting NF-κB signaling, these compounds can further suppress the inflammatory cascade.
Experimental Protocols
In Vitro Assay for Cyclooxygenase (COX) Inhibition
This protocol provides a general framework for assessing the inhibitory activity of this compound on COX enzymes.
-
Enzyme Source: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: The COX enzyme is pre-incubated with various concentrations of this compound or a control inhibitor (e.g., indomethacin) in a suitable buffer.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid as the substrate.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is measured using a specific enzyme immunoassay (EIA) kit.
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of COX activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway Diagram
Caption: this compound's inhibition of the cyclooxygenase pathway.
Influence on Gene Expression
While the primary mechanisms of this compound's action are related to its metabolism and effects on the arachidonic acid cascade, emerging evidence suggests that, as a COX inhibitor, it may also influence gene expression.
Non-steroidal anti-inflammatory drugs (NSAIDs), the class to which this compound belongs, have been shown to alter the expression of several genes that can impact cellular processes.[11] One such gene is the NSAID-Activated Gene (NAG-1), which has been implicated in the chemopreventive effects of some NSAIDs.[11] The regulation of such genes by this compound is an area that warrants further investigation to fully elucidate its pharmacological profile.
Conclusion
This compound administration influences several critical biological pathways. Its metabolism is intricately linked to the cytochrome P450 system, making it a useful probe for studying hepatic drug-metabolizing capacity. The well-established analgesic and antipyretic properties of this compound are a direct consequence of its inhibitory effects on the cyclooxygenase enzymes and the subsequent reduction in prostaglandin synthesis. Furthermore, emerging research points towards a broader immunomodulatory role, including the modulation of cytokine production and NF-κB signaling. A deeper understanding of these pathways is essential for optimizing the therapeutic use of this compound and for leveraging its properties in drug development and pharmacological research.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: Clinical Applications in Headache Treatment and its Pharmacokinetic Characteristics_Chemicalbook [chemicalbook.com]
- 3. This compound as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxythis compound, 3-hydroxymethylthis compound, and northis compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of this compound and three of its metabolites in the rabbit: intravenous administration of pure metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Studies on the different metabolic pathways of this compound in man. I. Oral administration of 250, 500 and 1000 mg to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the different metabolic pathways of this compound in rats: influence of phenobarbital and 3-methylcholanthrene treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The in vitro anti-inflammatory activity of N-antipyrine-3,4-dichloromaleimide derivatives is due to an immunomodulatory effect on cytokines environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Changes in gene expression contribute to cancer prevention by COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Antipyrine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of antipyrine and its derivatives. It is designed to be a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer agents. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular pathways.
Introduction to this compound and Its Derivatives in Cancer Research
This compound, a pyrazolone derivative, has a long history as an analgesic and antipyretic agent. In recent years, its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties. The core this compound scaffold serves as a versatile platform for the synthesis of novel compounds with enhanced cytotoxic potential against various cancer cell lines. This guide focuses on the in vitro evaluation of these derivatives, providing insights into their efficacy and mechanisms of action.
Data Presentation: Cytotoxic Activity of this compound Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) values of various this compound derivatives against a panel of human cancer cell lines. This data, compiled from multiple studies, allows for a comparative analysis of the cytotoxic potency of different structural modifications to the this compound core.
Table 1: Cytotoxicity (IC50, µM) of this compound Schiff Base Derivatives
| Compound/Derivative | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) | PC-3 (Prostate) | Reference |
| Schiff Base 3a | 5.988 ± 0.12 | - | - | - | - | [1] |
| Schiff Base 3d | 43.4 | - | - | - | 35.9 | [1] |
| Schiff Base 4d | 39.0 | - | - | - | 35.1 | [1] |
| Compound 3f | - | - | - | - | - | [2] |
| Compound 3h | - | - | - | - | - | [2] |
| 4-Aminothis compound Analogues | - | - | - | Potent Activity | - | [3] |
Note: '-' indicates data not available in the cited sources. The data is compiled from various studies and experimental conditions may differ.
Table 2: Cytotoxicity (IC50, µM) of Pyrazolotriazine and Pyrazolo[3,4-d]pyrimidine Derivatives of this compound
| Compound/Derivative | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) | HeLa (Cervical) | HT1080 (Fibrosarcoma) | Caco-2 (Colon) | Reference |
| Pyrazolotriazine 4 | Promising | Promising | - | - | - | - | - | [4] |
| Pyrazolotriazine 5 | Promising | Promising | - | - | - | - | - | [4] |
| Pyrazolotriazine 13 | Promising | Promising | - | - | - | - | - | [4] |
| Pyrazolotriazine 22 | Promising | Promising | - | - | - | - | - | [4] |
| Pyrazolotriazine 24 | Promising | Promising | - | - | - | - | - | [4] |
| Pyrazolo[3,4-d]pyrimidine 5 | - | - | - | 148 | 74.8 | 96.25 | 76.92 | [5] |
| Pyrazolo[3,4-d]pyrimidine 7 | - | - | - | 68.75 | 17.50 | 43.75 | 73.08 | [5] |
| Pyrazolo-pyridazine 4 | 27.29 | 17.30 | 18.38 | - | - | - | - | [6] |
| Pyrazolo-pyridazine 4-SLNs | 6.41 | 4.80 | 5.24 | - | - | - | - | [6] |
| Pyrazolo-pyridazine 4-LPHNPs | 6.65 | 7.56 | 7.85 | - | - | - | - | [6] |
Note: 'Promising' indicates that the source material cited significant activity without providing specific IC50 values in the abstract. '-' indicates data not available. SLNs: Solid Lipid Nanoparticles; LPHNPs: Lipid-Polymer Hybrid Nanoparticles.
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly employed in the in vitro cytotoxic evaluation of this compound derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells and treat with the this compound derivatives at their IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.
This fluorescence microscopy-based method also differentiates between cell populations based on membrane integrity.
Protocol:
-
Cell Treatment: Grow cells on coverslips and treat with the compounds.
-
Staining: Add a mixture of Acridine Orange (100 µg/mL) and Ethidium Bromide (100 µg/mL) to the cells.
-
Visualization: Immediately visualize the cells under a fluorescence microscope. Live cells appear uniformly green. Early apoptotic cells show bright green nuclei with condensed or fragmented chromatin. Late apoptotic cells stain orange, and necrotic cells stain uniformly orange-red.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound derivatives, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
Protocol:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways in this compound Derivative-Induced Cytotoxicity
Studies suggest that many this compound derivatives exert their cytotoxic effects by inducing apoptosis, primarily through the intrinsic (mitochondrial) pathway, and by inhibiting pro-survival signaling pathways such as the NF-κB pathway.
Intrinsic Apoptotic Pathway
This compound derivatives have been shown to modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.[7][8]
The diagram above illustrates how this compound derivatives can induce apoptosis. They typically inhibit anti-apoptotic proteins like Bcl-2 while activating pro-apoptotic proteins such as Bax. This shift in balance leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis.[7][9]
Inhibition of NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting proliferation and inhibiting apoptosis. Some this compound derivatives have been found to inhibit the NF-κB signaling pathway.[10][11][12]
In the canonical NF-κB pathway, stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of genes involved in cell survival and proliferation. This compound derivatives may inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of its target genes.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxymatrine triggers apoptosis by regulating Bcl-2 family proteins and activating caspase-3/caspase-9 pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Antipyrine's Interaction with Cytochrome P450 Enzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antipyrine, a non-steroidal anti-inflammatory drug, has historically been utilized as a probe to assess the in vivo activity of the cytochrome P450 (CYP) enzyme system. Its metabolism is complex, involving multiple CYP isoforms, which makes it a valuable tool for evaluating overall hepatic oxidative capacity. This technical guide provides a comprehensive overview of the interactions between this compound and CYP enzymes, detailing the metabolic pathways, quantitative kinetic data, experimental protocols for in vitro assessment, and the regulatory signaling pathways governing the expression of the key CYP enzymes involved.
This compound Metabolism and Involved CYP Isoforms
This compound is primarily metabolized in the liver into three main metabolites: 4-hydroxythis compound (OHA), 3-hydroxymethylthis compound (HMA), and northis compound (NORA).[1][2] The formation of these metabolites is catalyzed by a range of CYP enzymes, making this compound a non-specific probe for overall CYP activity.[1][2]
The key CYP isoforms implicated in the metabolism of this compound are:
-
CYP1A2: Involved in the formation of all three major metabolites.[1][2]
-
CYP2C Subfamily (CYP2C8, CYP2C9, CYP2C18): Predominantly responsible for the formation of northis compound.[1]
-
CYP3A4: The primary enzyme catalyzing the 4-hydroxylation of this compound.[1]
-
CYP2B6: Contributes to the formation of this compound metabolites.[1]
-
CYP2A6 and CYP2E1: Also appear to play a role in this compound metabolism to a lesser extent.[2]
Due to the involvement of multiple enzymes in the formation of each metabolite, using the clearance of this compound or the formation of a single metabolite to assess the activity of a specific CYP isoform is not recommended.[1][2]
Quantitative Data on this compound Metabolism
The following tables summarize the available quantitative data on the kinetics of this compound metabolism and the inhibitory effects of various compounds.
Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolite Formation in Human Liver Microsomes [1]
| Metabolite | Vmax (nmol/mg/min) | Km (mmol/L) |
| Northis compound | 0.91 ± 0.04 | 19.0 ± 0.8 |
| 4-Hydroxythis compound | 1.54 ± 0.08 | 39.6 ± 2.5 |
Table 2: Inhibition of this compound Metabolite Formation in Human Liver Microsomes [1]
| Inhibitor | Target Metabolite Formation | Percent Inhibition |
| Anti-CYP3A4 Antibodies | 4-Hydroxythis compound | 25% - 65% |
| Anti-CYP2C Antibodies (LKM-2) | Northis compound | 75% - 100% |
| 3-Hydroxymethylthis compound | 58% - 80% | |
| Sulfaphenazole | 3-Hydroxymethylthis compound & Northis compound | ~50% |
| Furafylline | Northis compound, 4-Hydroxythis compound, 3-Hydroxymethylthis compound | ~30%, ~30%, ~50% respectively |
| Fluvoxamine | Northis compound, 4-Hydroxythis compound, 3-Hydroxymethylthis compound | ~30%, ~30%, ~50% respectively |
| Ketoconazole | Northis compound, 3-Hydroxymethylthis compound, 4-Hydroxythis compound | up to 80% |
Experimental Protocols
This section outlines the detailed methodologies for key in vitro experiments to assess the interaction of compounds with this compound metabolism.
Determination of Enzyme Kinetics for this compound Metabolite Formation in Human Liver Microsomes
This protocol is designed to determine the Michaelis-Menten kinetic parameters (Vmax and Km) for the formation of this compound metabolites.
Materials:
-
Human liver microsomes (HLM)
-
This compound
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
Internal standard for analytical quantification
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Incubation Mixture Preparation: Prepare incubation mixtures in potassium phosphate buffer containing HLM (e.g., 0.1-0.5 mg/mL), and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the formation of this compound metabolites using a validated LC-MS/MS method.
-
Data Analysis: Plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
In Vitro CYP Inhibition Assay
This protocol is used to evaluate the inhibitory potential of a test compound on the metabolism of this compound.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP enzymes
-
This compound (at a concentration near its Km)
-
Test compound at various concentrations
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Quenching solvent
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Incubation Setup: Prepare incubation mixtures containing HLM or recombinant CYP enzyme, this compound, and the test compound at various concentrations. Include a control incubation without the test compound.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specific time.
-
Reaction Termination: Stop the reaction with a quenching solvent containing an internal standard.
-
Sample Processing: Centrifuge and collect the supernatant.
-
LC-MS/MS Analysis: Quantify the formation of the specific this compound metabolite.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the control. Determine the IC50 value (the concentration of the test compound that causes 50% inhibition).
In Vitro CYP Induction Assay
This protocol assesses the potential of a test compound to induce the expression of CYP enzymes involved in this compound metabolism using primary human hepatocytes.
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium
-
Test compound
-
Positive control inducers (e.g., rifampicin for CYP3A4, omeprazole for CYP1A2)
-
This compound
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture primary human hepatocytes according to standard protocols.
-
Treatment: Treat the hepatocytes with the test compound at various concentrations for a specified period (e.g., 48-72 hours). Include a vehicle control and positive controls.
-
Assessment of CYP Activity: After the treatment period, wash the cells and incubate them with this compound for a defined time.
-
Sample Collection: Collect the cell culture medium for analysis of this compound metabolite formation.
-
LC-MS/MS Analysis: Quantify the concentration of this compound metabolites.
-
Data Analysis: Compare the rate of metabolite formation in treated cells to the vehicle control to determine the fold induction. An increase in metabolite formation indicates CYP induction.
Signaling Pathways Regulating Key CYP Enzymes
The expression of CYP enzymes is tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for predicting drug-drug interactions and inter-individual variability in drug metabolism.
Regulation of CYP1A2 Expression
The induction of CYP1A2 is primarily mediated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
References
Methodological & Application
Application Notes and Protocols for Antipyrine Clearance Test in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting antipyrine clearance tests in rodent models, a critical tool for evaluating in vivo hepatic drug metabolism. This compound is a widely used probe drug whose clearance is dependent on hepatic cytochrome P450 (CYP) enzyme activity. This protocol covers the experimental workflow from animal preparation to data analysis and includes representative pharmacokinetic data.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route of Administration | Dose (mg/kg) | Value | Reference |
| Total Plasma Clearance | Oral | 20 | 0.130 ± 0.007 L/h | [1] |
| Intravenous | 20 | Apparent first-order kinetics | [2] | |
| Elimination Half-Life (t½) | Oral | 20 | 1.90 ± 0.22 h | [1] |
| Intravenous | - | 1.28 ± 0.14 h | [3] | |
| Intravenous (Pregnant Rat) | - | 223 min (increased from 109 min in non-pregnant) | [4] | |
| Area Under the Curve (AUC) | Oral | 20 | 43.25 ± 3.35 mg·h/L | [1] |
| Volume of Distribution (Vd) | Intravenous | - | Not statistically different in a tail-suspension model | [5] |
Note: Pharmacokinetic parameters can vary based on the rodent strain, sex, age, and experimental conditions.
Experimental Protocols
Materials and Reagents
-
This compound (Sigma-Aldrich or equivalent)
-
Saline, sterile (0.9% NaCl)
-
Anesthetics (e.g., Isoflurane, Ketamine/Xylazine cocktail)
-
Anticoagulant (e.g., Heparin, EDTA)
-
Solvents for analysis (e.g., HPLC-grade acetonitrile, methanol)
-
Internal standard for HPLC analysis (e.g., aminopyrine)[3]
-
Solid-phase extraction (SPE) cartridges (e.g., C18)[6]
Animal Models
-
Species: Male Sprague-Dawley or Wistar rats (200-250 g) or mice (20-30 g).
-
Acclimation: Animals should be acclimated for at least one week before the experiment with free access to food and water.
-
Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Fasting: Fast animals overnight (approximately 12 hours) before drug administration to minimize variability in absorption. Water should be available ad libitum.
This compound Dosing Solution Preparation
-
Weigh the required amount of this compound.
-
Dissolve in sterile saline to achieve the desired concentration (e.g., for a 20 mg/kg dose in a rat with a dosing volume of 1 mL/kg, the concentration would be 20 mg/mL).
-
Ensure the solution is fully dissolved and clear before administration.
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound clearance test.
This compound Administration
-
Oral (p.o.) Administration:
-
Intravenous (i.v.) Administration:
Blood Sampling
-
Collect blood samples at predetermined time points to capture the absorption, distribution, and elimination phases of the drug.[7]
-
Suggested time points for oral administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[7]
-
Suggested time points for intravenous administration: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[7]
-
Sampling Techniques:
-
Serial Sampling from the Same Animal: This method is preferred as it reduces inter-animal variability.[8] Techniques include sampling from the tail vein, saphenous vein, or submandibular vein.[7][8][9] Microsampling techniques requiring ≤ 50 µL of blood are recommended to minimize stress and blood loss.[10]
-
Terminal Sampling: If larger blood volumes are required, different groups of animals can be used for each time point, with blood collected via cardiac puncture under terminal anesthesia.
-
-
Collect blood (e.g., 30-50 µL) into tubes containing an anticoagulant.[8]
-
Keep samples on ice.
Plasma Preparation
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to clean tubes.
-
Store plasma samples at -80°C until analysis.
Sample Analysis by HPLC
A high-pressure liquid chromatographic (HPLC) method is commonly used for the quantification of this compound in plasma.[3]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation or solid-phase extraction (SPE) to remove interfering substances.[6] For SPE, a C18 cartridge can be used. The adsorbed this compound is eluted with methanol, which is then evaporated, and the residue is reconstituted in the mobile phase.[6]
-
-
Chromatographic Conditions (Example):
-
Quantification: Create a standard curve using known concentrations of this compound to determine the concentration in the plasma samples.
Pharmacokinetic Analysis
-
Plot the plasma concentration of this compound versus time.
-
Calculate the key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin):
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Elimination Half-life (t½): The time required for the plasma concentration to decrease by half.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
This compound Metabolism Pathway
This compound is metabolized in the liver by mixed-function oxidases into several metabolites.[11] The primary metabolites in rats include 4-hydroxythis compound, northis compound, and 3-hydroxymethylthis compound.[1]
References
- 1. Effect of ciprofloxacin on this compound pharmacokinetics and metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-dependent pharmacokinetics of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-pressure liquid chromatographic analysis of this compound in small plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound pharmacokinetics in the pregnant rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound pharmacokinetics in the tail-suspended rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound metabolites in human plasma by solid-phase extraction and micellar liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound metabolism in the rat by three hepatic monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measurement of Total Body Water in Animals Using Antipyrine
Introduction
The determination of Total Body Water (TBW) is a fundamental parameter in various fields of animal research, including physiology, nutrition, pharmacology, and medicine. It provides crucial insights into body composition, hydration status, and the distribution of water-soluble substances. The antipyrine dilution method is a well-established technique for estimating TBW in live animals.[1][2][3] This method is based on the dilution principle, where a known amount of a tracer substance (this compound) is administered to the animal, and its concentration is measured in a body fluid (typically plasma) after it has distributed evenly throughout the body's water compartments.[3]
Principle of the Method
This compound (l-phenyl-2, 3-dimethylpyrazolone-5-one) is a substance that, when introduced into the body, possesses characteristics suitable for a TBW tracer.[1][2][3] These properties include:
-
Rapid and even distribution: It quickly and uniformly distributes throughout the total body water.[3]
-
Low toxicity: It is not toxic in the doses required for the measurement.[3]
-
Slow metabolism and excretion: Its rates of transformation and removal from the body are slow and constant enough to be accurately measured.[3]
-
Ease of measurement: Its concentration in plasma or other biological fluids can be determined with relative ease and accuracy.[1][2][3]
The fundamental calculation is based on the principle of dilution:
Total Body Water (L) = Amount of this compound Injected (mg) / Concentration of this compound in Plasma Water (mg/L)
To obtain the concentration in plasma water, the measured plasma concentration is typically corrected for the water content of plasma (approximately 93%).[3]
Quantitative Data Summary
The dosage and pharmacokinetics of this compound can vary significantly between animal species. The following table summarizes key quantitative parameters from various studies.
| Animal Species | This compound Dose | Administration Route | Key Pharmacokinetic Parameters / Sampling Time |
| Calves | 1 g / 100 kg body weight[1][2] | Intravenous (IV)[1][2] | Conventional Method: Blood samples at 2, 3, 4, and 5 hours. Modified Method: Single blood sample at 0.5 hours.[1][2] |
| Rats | 20 mg / kg body weight[4] | Intravenous (IV) or Oral (p.o.)[4] | Samples taken at 1, 3, and 7 days post-administration to study pharmacokinetic changes.[4] |
| Dogs | 5 mg / kg body weight[5] | Oral (p.o.)[5] | Half-life (basal): 71.5 min.[5] |
| Goats | 25 mg / kg body weight[6] | Intravenous (IV)[6] | Half-life: 2.58 hours.[6] |
| Sheep | 25 mg / kg body weight[6] | Intravenous (IV)[6] | Half-life: 4.04 hours.[6] |
| Camels | 25 mg / kg body weight[6] | Intravenous (IV)[6] | Half-life: 18.78 hours.[6] |
Experimental Workflow
The general workflow for determining total body water using this compound involves preparing the animal, administering the dose, collecting blood samples according to a specific timeline, processing the samples, and analyzing the this compound concentration to calculate the final TBW value.
Caption: Experimental workflow for Total Body Water (TBW) measurement.
Experimental Protocols
Protocol 1: Conventional Method (Extrapolation Technique)
This method, developed by Brodie et al., involves collecting multiple blood samples to determine the rate of this compound elimination, which allows for extrapolation back to the theoretical concentration at the time of injection (C₀).[1][2] This is considered the most accurate approach.
A. Materials and Reagents
-
This compound powder
-
Physiological saline solution (0.9% NaCl)
-
Calibrated syringes
-
Anticoagulant tubes (e.g., EDTA or heparin) for blood collection
-
Centrifuge
-
Zinc reagent: 10g ZnSO₄·7H₂O and 4 mL 6N H₂SO₄ in 100 mL distilled water[1]
-
0.75 N Sodium hydroxide solution
-
Sodium nitrite solution (0.1%)
-
6 N Sulfuric acid
-
Spectrophotometer
B. Procedure
-
Animal Preparation: The animal should be fasted overnight to ensure a stable metabolic state. Record the precise body weight of the animal.
-
Dose Preparation: Prepare a sterile solution of this compound. A common preparation involves dissolving 20 grams of this compound in physiological saline to a final volume of 100 mL, yielding a concentration of 200 mg/mL (or 1 g per 5 mL).[1][2]
-
Administration: Intravenously inject a precise volume of the this compound solution. The standard dose is 1 gram of this compound per 100 kg of live body weight.[1][2] For example, a 200 kg calf would receive 10 mL of the 200 mg/mL solution. Record the exact amount injected.
-
Blood Sampling: Withdraw blood samples from a vein contralateral to the injection site (e.g., inject in the left jugular, sample from the right). Collect samples at 2, 3, 4, and 5 hours post-injection.[1][2]
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
For protein precipitation, add 2 mL of the zinc reagent to 2 mL of plasma, followed by 2 mL of 0.75 N NaOH. Mix thoroughly and centrifuge to obtain a clear supernatant (the protein-free filtrate).[1]
-
-
This compound Analysis:
-
To the protein-free filtrate, add sodium nitrite and sulfuric acid. This converts this compound to 4-nitroso-antipyrine, which can be measured via its ultraviolet absorption.[1][2]
-
Measure the absorbance using a spectrophotometer at the appropriate wavelength.
-
Calculate the concentration of this compound in each plasma sample using a standard curve.
-
C. Data Analysis and Calculation
-
Plot the natural logarithm (ln) of the plasma this compound concentration versus time for the collected samples (2, 3, 4, and 5 hours).
-
Perform a linear regression on the data points. The resulting line represents the elimination phase of the drug.
-
Extrapolate the regression line back to time zero (t=0). The y-intercept of this line represents the theoretical initial concentration (C₀) of this compound in the plasma.[3]
-
Calculate the plasma water concentration: C₀ in Plasma Water (mg/L) = C₀ in Plasma (mg/L) / 0.93 .
-
Calculate the Total Body Water: TBW (L) = Total Dose Injected (mg) / C₀ in Plasma Water (mg/L) .
Protocol 2: Modified Method (Single-Point Technique)
This simplified protocol provides a rapid and reasonably accurate estimation of TBW using a single blood sample taken shortly after this compound administration, assuming distribution is complete and minimal elimination has occurred.[1][7]
A. Materials and Reagents
-
Same as Protocol 1.
B. Procedure
-
Animal Preparation & Dose Preparation: Follow steps 1 and 2 from Protocol 1.
-
Administration: Follow step 3 from Protocol 1.
-
Blood Sampling: Withdraw a single blood sample at 30 minutes (0.5 hours) to 1 hour post-injection.[1][2]
-
Sample Processing & Analysis: Follow steps 5 and 6 from Protocol 1 for the single sample.
C. Data Analysis and Calculation
-
Calculate the concentration of this compound in the single plasma sample (C(t)).
-
Calculate the plasma water concentration: C(t) in Plasma Water (mg/L) = C(t) in Plasma (mg/L) / 0.93 .
-
A correction factor for the dilution during protein precipitation may be needed. For example, if 0.5 mL of plasma is used and the final supernatant volume is effectively doubled, a dilution factor of 2 is applied.[1][2]
-
Calculate the Total Body Water using the formula: TBW (L) = [Amount of ANP injected (mg) / ANP in plasma sample (mg/L)] x Dilution Factor x (100/93) .[1][2] Studies have shown this modified technique to have high accuracy (e.g., 97.4%) compared to the conventional method in calves.[1][7]
References
- 1. animalnutrition.imedpub.com [animalnutrition.imedpub.com]
- 2. animalnutrition.imedpub.com [animalnutrition.imedpub.com]
- 3. ebm-journal.org [ebm-journal.org]
- 4. This compound pharmacokinetics in the tail-suspended rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the this compound test in laboratory animals. Studies in the dog and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound and sulphadimidine (sulfamethazine) in camels, sheep and goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple Methods to Estimate Total Body Water in Live Animals Using this compound with Detection of Heat Adaptability | Semantic Scholar [semanticscholar.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Antipyrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antipyrine is a non-steroidal anti-inflammatory drug (NSAID) and analgesic. Due to its use in pharmaceutical formulations and as a probe in drug metabolism studies, a robust and reliable analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) with UV detection offers a sensitive, specific, and accurate method for the determination of this compound in various matrices. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.
Principle of the Method
This method employs reversed-phase HPLC to separate this compound from other components in a sample. The separation is achieved on a non-polar C18 stationary phase with a polar mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. Following separation, this compound is detected by a UV detector at a specific wavelength, and its concentration is determined by comparing the peak area of the sample to that of a known standard.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Ultrapure water
-
Buffer solution (e.g., phosphate buffer or water adjusted to a specific pH)
Equipment
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Preparation of Solutions
Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous component and an organic solvent. For example, a mobile phase can be prepared by mixing ultrapure water (pH adjusted to 3.0 with orthophosphoric acid) and a 50:50 (v/v) mixture of acetonitrile and methanol in a 58:42 (v/v) ratio.[1][2][3] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
Standard Stock Solution (10 mM): Accurately weigh the required amount of this compound reference standard and dissolve it in methanol in a volumetric flask to obtain a 10 mM stock solution.[1]
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a suitable diluent (e.g., Hanks' Balanced Salt Solution buffer or the mobile phase) to achieve concentrations within the desired calibration range (e.g., 5–100 µM).[1][2][3]
Sample Preparation: The sample preparation will vary depending on the matrix. For simple formulations, a direct dilution with the mobile phase may be sufficient. For complex matrices like plasma, a protein precipitation or solid-phase extraction step may be necessary.[4][5] All samples should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions
A summary of typical chromatographic conditions for the analysis of this compound is presented in the table below.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[1][2][3] |
| Mobile Phase | Water (pH 3.0 with orthophosphoric acid) : Acetonitrile/Methanol (50:50) (58:42, v/v)[1][2][3] |
| Flow Rate | 1.0 mL/min[1][2][3] |
| Injection Volume | 10 µL[1][3] |
| Column Temperature | 40°C[1][2][3] |
| Detection Wavelength | 230 nm[1][2][3] |
| Run Time | Approximately 10 minutes |
Data Presentation
Method Validation Parameters
The described HPLC method has been validated according to ICH guidelines for linearity, accuracy, and precision.[1][3] A summary of the method validation parameters is provided below.
| Parameter | Result |
| Linearity Range | 5–100 µM[1][2][3] |
| Correlation Coefficient (R²) | ≥ 0.999[1][2] |
| Retention Time | Approximately 4.1 min[1][2] |
| Accuracy (% Recovery) | Within acceptable limits |
| Precision (% RSD) | Within acceptable limits for intra- and inter-day validation[1][2] |
Note: Specific values for accuracy and precision should be determined during method validation in the user's laboratory.
Experimental Workflow
Caption: Workflow for this compound Quantification by HPLC.
References
- 1. Validated HPLC Method for Concurrent Determination of this compound, Carbamazepine, Furosemide and Phenytoin and its Application in Assessment of Drug Permeability through Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated HPLC Method for Concurrent Determination of this compound, Carbamazepine, Furosemide and Phenytoin and its Application in Assessment of Drug Permeability through Caco-2 Cell Monolayers [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. High-pressure liquid chromatographic analysis of this compound in small plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Identification of Antipyrine Metabolites Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antipyrine, also known as phenazone, is an analgesic and antipyretic drug. It is extensively metabolized by the hepatic microsomal drug-oxidizing system, making it a model compound for assessing liver enzyme activity.[1] The identification and quantification of its metabolites are crucial for understanding its pharmacokinetics and for drug metabolism studies. Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful and sensitive techniques for the analysis of this compound and its metabolites in biological matrices.[2] This document provides detailed protocols for sample preparation and LC-MS/MS analysis for the identification of this compound metabolites.
Metabolic Pathway of this compound
This compound is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP1A2 being a key enzyme involved in its metabolism.[3] This process results in the formation of several metabolites that are then excreted in the urine.[3] The major phase I metabolites include 4-hydroxythis compound, northis compound, and 3-hydroxymethylthis compound.[1][4] These primary metabolites can be further conjugated, for example with glucuronic acid, before excretion.[5]
Caption: Metabolic pathway of this compound.
Experimental Workflow for Metabolite Identification
The general workflow for the identification of this compound metabolites involves several key stages, from sample collection to data analysis and structure elucidation.
Caption: Workflow for this compound metabolite identification.
Experimental Protocols
Sample Preparation
a) Protein Precipitation (for plasma samples) [6] This is a rapid method for removing proteins from plasma samples.
-
To a small volume of plasma (e.g., 100 µL), add a threefold volume of cold acetonitrile (300 µL).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at a high speed (e.g., 21,000 g) at 4°C for 20 minutes.[7]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the LC mobile phase.
b) Liquid-Liquid Extraction (LLE) [2] LLE is used to isolate analytes from a sample matrix based on their differential solubility in two immiscible liquids.
-
To 100 µL of human plasma, add an internal standard.
-
Add an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex for an extended period to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase.
c) Solid-Phase Extraction (SPE) [8] SPE is a selective sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample.
-
Condition an Oasis MAX cartridge by passing methanol followed by water through it.
-
Load 0.3 mL of the plasma sample onto the cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute the adsorbed metabolites with methanol.
-
Evaporate the eluent to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
a) Chromatographic Conditions The separation of this compound and its metabolites can be achieved using reversed-phase or HILIC chromatography.
-
Reversed-Phase HPLC:
-
Column: Symmetry Shield RP8, 4.6 x 50 mm, 5 µm.
-
Mobile Phase: 0.1% glacial acetic acid/methanol (85:15).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
-
HILIC Method (for 4-methylaminothis compound): [6]
b) Mass Spectrometry Conditions A triple quadrupole mass spectrometer is commonly used for the quantification of this compound metabolites.
-
Ionization Mode: Positive electrospray ionization (ESI+).[6]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Selected Ion Monitoring (SIM) for targeted analysis.[2][6]
-
MRM Transitions:
-
SIM Ions:
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound metabolite analysis.
Table 1: LC-MS Method Performance for 4-Methylaminothis compound (MAA) [2]
| Parameter | Value |
| Linear Range | 0.2 to 10.0 µg/mL |
| Lower Limit of Detection (LOD) | 0.04 µg/mL |
| Recovery | 80% |
| Sample Volume | 100 µL human plasma |
Table 2: Urinary Excretion of this compound and its Metabolites in Humans (as a percentage of a 500 mg oral dose over 52 hours) [5]
| Compound | Mean % of Dose Excreted |
| Unchanged this compound | 3.3 ± 1.2% |
| 4-Hydroxy-antipyrine | 28.5 ± 2.2% |
| Northis compound | 16.5 ± 6.0% |
| 3-Hydroxymethyl-antipyrine | 35.1 ± 7.2% |
| 3-Carboxy-antipyrine | 3.3 ± 0.8% |
Table 3: Urinary Excretion of this compound and its Metabolites in Rats (as a percentage of a 10 mg i.v. dose over 24 hours) [4]
| Compound | % of Dose Excreted |
| Unchanged this compound | 2.7% |
| 4-Hydroxythis compound | 13.3% |
| Northis compound | 7.4% |
| 3-Hydroxymethylthis compound | 28.9% |
| 3-Carboxythis compound | 1.1% |
Data Analysis and Metabolite Identification
The identification of metabolites is a multi-step process:
-
Data Acquisition: LC-MS/MS data is acquired in both full scan and data-dependent MS/MS modes.[10]
-
Ion Annotation: Ions that are likely to originate from the same compound are grouped together.[10]
-
Mass-Based Identification: The accurate mass of the precursor ion is used to search metabolite databases for potential matches.[10]
-
Spectral Interpretation and Matching: The fragmentation pattern (MS/MS spectrum) of an unknown metabolite is compared with that of a reference standard or with in-silico fragmentation patterns to confirm its identity.[10][11] The presence of characteristic fragment ions can indicate the position of functional groups on the this compound structure.[11] For instance, a substituent at position 4 is often indicated by a key fragment at m/e 56.[11]
Conclusion
LC-MS/MS is a highly sensitive and specific technique for the identification and quantification of this compound metabolites in biological samples. The choice of sample preparation method and chromatographic conditions is critical for achieving reliable and reproducible results. The protocols and data presented in this application note provide a comprehensive guide for researchers involved in drug metabolism and pharmacokinetic studies of this compound.
References
- 1. [Metabolism of this compound in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of 4-methylaminothis compound, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Studies on the different metabolic pathways of this compound in rats: influence of phenobarbital and 3-methylcholanthrene treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the different metabolic pathways of this compound in man. I. Oral administration of 250, 500 and 1000 mg to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Methylamino this compound determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous LC-MS/MS quantification of SGLT2 inhibitors and this compound in medium and tissue from human ex vivo placenta perfusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Location of functional groups in this compound metabolites by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Antipyrine as a Biomarker for Assessing Hepatic Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antipyrine, also known as phenazone, is a well-established probe drug for assessing the metabolic capacity of the liver.[1][2][3] Its pharmacokinetic properties make it a valuable tool in clinical and preclinical research to quantitatively measure hepatic microsomal enzyme function, particularly the activity of the cytochrome P450 (CYP) enzyme system.[4][5][6] Due to its low extraction ratio and minimal protein binding, this compound's clearance is primarily dependent on the intrinsic metabolic activity of the liver.[2] This makes it a sensitive biomarker for detecting changes in hepatic function resulting from liver disease, drug-induced liver injury, or the effects of enzyme-inducing or -inhibiting agents.[3][6][7][8]
These application notes provide a comprehensive overview of the use of this compound as a biomarker, including its metabolic pathways, detailed experimental protocols for assessing hepatic function, and a summary of key quantitative data from relevant studies.
Principle and Rationale
The this compound test is a dynamic liver function test that measures the body's ability to metabolize the administered this compound. After administration, this compound is distributed throughout the body water and is almost exclusively eliminated by hepatic metabolism.[9] The rate of elimination, typically measured as clearance or half-life, provides a quantitative measure of the liver's oxidative metabolic capacity.[10][11] A decrease in this compound clearance or an increase in its half-life is indicative of impaired hepatic function.[12][13][14]
Metabolic Pathways of this compound
This compound is extensively metabolized in the liver by multiple cytochrome P450 enzymes into several major metabolites that are subsequently excreted in the urine.[1][4][15] The primary metabolic pathways include:
-
4-hydroxylation to form 4-hydroxythis compound (OHA), a reaction mainly catalyzed by CYP3A4 and to a lesser extent by CYP1A2.[4]
-
N-demethylation to form northis compound (NORA), predominantly mediated by the CYP2C subfamily (CYP2C8, CYP2C9, CYP2C18) with some contribution from CYP1A2.[4]
-
3-hydroxymethylation to form 3-hydroxymethylthis compound (HMA), which is catalyzed by CYP1A2 and CYP2C9.[4]
These metabolites can be further metabolized, for instance, HMA can be oxidized to 3-carboxy-antipyrine.[16] The profile of these metabolites in urine can provide more specific information about the activity of different CYP isoenzymes.[17]
Data Presentation
The following tables summarize quantitative data on this compound pharmacokinetics in various populations, providing a reference for expected values and the impact of liver disease.
Table 1: this compound Pharmacokinetic Parameters in Healthy Subjects vs. Patients with Liver Disease
| Parameter | Healthy Volunteers | Patients with Liver Disease | Reference |
| Half-life (hours) | 11.7 (non-smokers) | 28.3 ± 8 (obstructive jaundice) | [12][18] |
| 9.7 (smokers) | Significantly longer than normal subjects | [14][18] | |
| 11.5 ± 2.5 | [16] | ||
| Clearance (ml/min) | 48.0 | 18.5 (liver disease) | [19][20] |
| 3.4 ± 0.9 l/h | Significantly reduced | [14][16] | |
| Clearance (ml/min/kg) | 0.34 (cut-off for cirrhosis) | [13] |
Table 2: Urinary Excretion of this compound and its Metabolites in Healthy Volunteers (% of Dose in 48-52 hours)
| Compound | Percentage of Dose | Reference |
| Unchanged this compound | 3.8 ± 1.9 | [15] |
| 3.3 ± 1.2 | [16] | |
| 4-hydroxythis compound (OHA) | 24.9 ± 6.3 | [15] |
| 28.5 ± 2.2 | [16] | |
| Northis compound (NORA) | 16.5 ± 3.2 | [15] |
| 16.5 ± 6.0 | [16] | |
| 3-hydroxymethylthis compound (HMA) | 13.0 ± 2.2 | [15] |
| 35.1 ± 7.2 | [16] | |
| 3-carboxy-antipyrine | 5.8 ± 1.0 | [15] |
| 3.3 ± 0.8 | [16] |
Experimental Protocols
This section provides a detailed methodology for conducting an this compound clearance test to assess hepatic function.
Protocol: this compound Clearance Test
1. Subject Preparation:
-
Subjects should fast overnight (at least 8 hours) before this compound administration.[13][14][21]
-
Record the subject's age, weight, height, and smoking status, as these factors can influence this compound metabolism.[3][11][18]
-
A baseline blood or saliva sample should be collected before drug administration.[14]
2. This compound Administration:
-
A single oral dose of this compound is administered. Common dosages range from 500 mg to 1000 mg, or a weight-based dose of 10-15 mg/kg.[15][18][22] For example, a 600 mg oral dose has been used in studies with patients with hepatitis C.[13]
-
The dose should be taken with a standardized volume of water (e.g., 200 ml).[14]
3. Sample Collection:
-
Saliva Samples: Saliva is a convenient and non-invasive alternative to plasma for measuring this compound concentrations, as the saliva-to-plasma concentration ratio is relatively constant.[13][15]
-
Collect approximately 1-2 ml of saliva at predetermined time points. Salivation can be stimulated by chewing on an inert material like parafilm.[13][14]
-
A simplified two-point sampling strategy can be employed, with samples collected at 4 and 24 hours post-dose.[12][13] More comprehensive studies may involve multiple samples taken over 36 to 48 hours (e.g., 2, 3, 6, 9, 12, 24, 30, and 36 hours).[14] For a simplified single-sample estimation of clearance, a 24-hour sample is recommended.[11]
-
-
Plasma Samples: If plasma is used, blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA) at the same time points as saliva collection. Plasma should be separated by centrifugation and stored frozen until analysis.
-
Urine Samples: For metabolite analysis, collect all urine for at least 36-48 hours after this compound administration to ensure complete recovery of metabolites.[15] Record the total volume of urine collected over each interval.
4. Sample Analysis:
-
This compound concentrations in saliva or plasma are typically determined using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[13][23][24][25]
-
Metabolite concentrations in urine can also be quantified using similar analytical techniques.[16][17]
5. Pharmacokinetic Analysis:
-
Clearance (CL): this compound clearance is the primary parameter for assessing hepatic function. It can be calculated using the following formula:
-
CL = Dose / AUC where AUC is the area under the concentration-time curve.
-
For a simplified approach with a single 24-hour sample, clearance can be estimated using validated formulas that incorporate the subject's demographic data to estimate the volume of distribution.[11] A cut-off value of 0.34 ml/min/kg has been used to distinguish between cirrhotic and non-cirrhotic patients.[13]
-
-
Half-life (t½): The elimination half-life can be determined from the slope of the terminal phase of the log-linear concentration-time plot.
-
Metabolic Ratios: The ratio of the amounts of different metabolites excreted in the urine can be calculated to assess the activity of specific CYP450 pathways.
Conclusion
The this compound clearance test remains a valuable and informative tool for the quantitative assessment of hepatic metabolic function. Its sensitivity in detecting even mild hepatic impairment makes it superior to some conventional liver function tests.[13] By following standardized protocols and utilizing modern analytical techniques, researchers and clinicians can obtain reliable data to guide drug development, personalize drug therapy, and monitor the progression of liver disease.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Quantifying hepatic function in the presence of liver disease with phenazone (this compound) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. This compound as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxythis compound, 3-hydroxymethylthis compound, and northis compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of cytochrome P-450 mediated metabolism of this compound in the rat at different extents of fluosol-DA hemodilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The use of the this compound test for studying microsomal drug oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of quantitative methods to assess hepatic function: Pugh's classification, indocyanine green, this compound, and dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation [frontiersin.org]
- 9. This compound pharmacokinetics in the tail-suspended rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound clearance per unit volume liver: an assessment of hepatic function in chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple method for determination of this compound clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound elimination as a dynamic test of hepatic functional integrity in obstructive jaundice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound clearance in comparison to conventional liver function tests in hepatitis C virus patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound kinetics in liver disease and liver transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studies of the different metabolic pathways of this compound in man. Oral versus i.v. administration and the influence of urinary collection time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studies on the different metabolic pathways of this compound in man. I. Oral administration of 250, 500 and 1000 mg to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Studies on the different metabolic pathways of this compound in rats: influence of phenobarbital and 3-methylcholanthrene treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and metabolism of this compound (phenazone) after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clearance of this compound‐Dependence of Quantitative Liver Function | Semantic Scholar [semanticscholar.org]
- 20. Simplified approaches to the determination of this compound pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kibion.com [kibion.com]
- 22. [The use of the this compound test in assessing liver function in patients with insulin-dependent diabetes mellitus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Validated simultaneous determination of this compound and benzocaine HCl in the presence of benzocaine HCl degradation product - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 24. The determination of this compound elimination in saliva by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Liver Function Using Antipyrine Clearance
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Antipyrine in Liver Function Assessment
This compound is a probe drug historically used to assess the liver's metabolic capacity. Its pharmacokinetic properties make it a valuable tool for quantifying the intrinsic activity of hepatic microsomal enzymes, primarily the cytochrome P450 (CYP450) system. It is crucial to understand that this compound clearance is a measure of hepatic intrinsic clearance and not a direct measure of liver blood flow .
This compound is classified as a low hepatic extraction ratio drug. This means its elimination from the body is limited by the metabolic capacity of the liver enzymes, rather than the rate at which it is delivered to the liver by the blood. The relationship between hepatic clearance (Cl_H), liver blood flow (Q_H), and intrinsic clearance (Cl_int) is described by the "well-stirred" model of hepatic clearance:
Cl_H = Q_H * [Cl_int / (Q_H + Cl_int)]
For a low extraction drug like this compound, where Cl_int is much smaller than Q_H, this equation simplifies to:
Cl_H ≈ Cl_int
Therefore, measuring this compound clearance provides a reliable index of the liver's intrinsic metabolic activity. While not a direct measure of blood flow, this information is critical in drug development and clinical research for several reasons:
-
Assessing Liver Disease: The clearance of this compound is significantly reduced in patients with liver cirrhosis and other hepatic diseases, correlating with the degree of liver damage.[1][2]
-
Drug-Drug Interaction Studies: It can be used to investigate the inducing or inhibiting effects of new chemical entities on CYP450 enzymes.
-
Phenotyping: this compound metabolism involves multiple CYP450 isoenzymes (including CYP1A2, CYP2C8/9, CYP2C19, and CYP3A4), making its clearance a general marker of oxidative metabolic capacity.
These application notes provide a detailed protocol for determining this compound clearance in both preclinical animal models and human subjects.
Data Presentation: Pharmacokinetic Parameters of this compound and Liver Blood Flow
The following tables summarize key pharmacokinetic parameters for this compound and typical liver blood flow values across different species. This data is essential for designing and interpreting studies that utilize this compound as a probe for liver function.
Table 1: this compound Pharmacokinetic Parameters in Various Species
| Species | Dosage | Half-life (t½) (hours) | Clearance (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Reference |
| Human | 500 mg (oral) | 11.5 ± 2.5 | 0.5 - 1.0 | ~0.6 | [3] |
| Rat | 10 mg/kg (i.v.) | 1.1 - 1.2 | ~11.5 | ~0.66 | [4] |
| Dog | 25 mg/kg (i.v.) | 5.94 | Not Reported | Not Reported | |
| Non-human Primate | 92 mg/kg (i.v.) | 1.5 - 2.0 | Species-dependent | 0.66 - 0.88 |
Table 2: Comparative Liver Blood Flow in Various Species
| Species | Liver Blood Flow (mL/min/kg) | Reference |
| Human | 20 - 25 | |
| Rat | 55 - 90 | |
| Dog | 30 - 50 | |
| Non-human Primate | 40 - 60 |
Experimental Protocols
Protocol 1: Determination of this compound Clearance in Rats
This protocol describes an in vivo experiment to determine the clearance of this compound in rats as an index of hepatic metabolic function.
Materials:
-
This compound powder (for injection)
-
Sterile saline solution
-
Male Wistar rats (200-250 g)
-
Intravenous (i.v.) injection equipment
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Internal standard (e.g., aminopyrine)
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Dosing: Prepare a sterile solution of this compound in saline. Administer a single intravenous dose of 10 mg/kg this compound via the tail vein.[4]
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or retro-orbital sinus at predefined time points (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 3000 x g for 10 minutes to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Sample Analysis (HPLC):
-
Sample Preparation: To 50 µL of plasma, add 50 µL of acetonitrile containing the internal standard (e.g., 20 µg/mL aminopyrine) to precipitate proteins.[5] Vortex the mixture and centrifuge at 10,000 x g for 5 minutes.[5]
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 25:75, v/v).[7] Some methods may use a pH-adjusted aqueous phase (e.g., water with phosphoric acid to pH 3.0) mixed with an organic phase of acetonitrile and methanol.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detector at 230 nm for this compound.[6]
-
-
Quantification: Create a standard curve of this compound in blank plasma. Determine the concentration of this compound in the experimental samples by comparing their peak areas (or peak area ratios to the internal standard) to the standard curve.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time on a semi-logarithmic scale.
-
Calculate the elimination rate constant (k_el) from the slope of the terminal linear phase of the concentration-time curve.
-
Calculate the half-life (t½) as 0.693 / k_el.
-
Calculate the area under the curve (AUC) from time zero to infinity using the trapezoidal rule.
-
Calculate the clearance (Cl) using the formula: Cl = Dose / AUC .
-
Protocol 2: Determination of this compound Clearance in Humans using Saliva Samples
This protocol outlines a non-invasive method for determining this compound clearance in human subjects, which is particularly useful in clinical research settings.
Materials:
-
This compound capsules (e.g., 500 mg)
-
Saliva collection tubes
-
Centrifuge
-
HPLC system with UV detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Internal standard (e.g., 3-nitrophenol)
Procedure:
-
Subject Preparation: Subjects should fast overnight before the study.
-
Dosing: Administer a single oral dose of 500 mg this compound with a glass of water.[3]
-
Saliva Sampling: Collect saliva samples at regular intervals for up to 48 hours. A simplified and validated approach involves collecting samples at 8 and 24 hours post-dose.[8]
-
Sample Preparation: Centrifuge the saliva samples to remove any particulate matter. To a 25 µL aliquot of saliva, add an equal volume of acetonitrile containing the internal standard to precipitate proteins.[9] Centrifuge and inject the supernatant into the HPLC system.
-
Sample Analysis (HPLC):
-
HPLC Conditions:
-
Quantification: Determine the concentration of this compound in saliva samples using a standard curve prepared in blank saliva.
-
-
Pharmacokinetic Analysis:
-
Calculate the elimination rate constant (k_el) from the two saliva concentration points.
-
Estimate the volume of distribution (Vd) using anthropometric data.[10]
-
Calculate clearance (Cl) using the formula: Cl = k_el * Vd .
-
Visualizations
This compound Metabolism Signaling Pathway
Caption: Metabolic pathways of this compound by CYP450 enzymes.
Experimental Workflow for this compound Clearance Measurement
Caption: Workflow for determining this compound clearance.
Logical Relationship of Hepatic Clearance
Caption: Relationship between clearance, blood flow, and drug type.
References
- 1. A one-sample method for this compound clearance determination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid gas-liquid chromatographic determination of this compound clearance in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the different metabolic pathways of this compound in man. I. Oral administration of 250, 500 and 1000 mg to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the different metabolic pathways of this compound in rats: influence of phenobarbital and 3-methylcholanthrene treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Validated HPLC Method for Concurrent Determination of this compound, Carbamazepine, Furosemide and Phenytoin and its Application in Assessment of Drug Permeability through Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Simplified approaches to the determination of this compound pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simplified determination of this compound clearance by liquid chromatography of a microsample of saliva or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple method for determination of this compound clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Radiolabeled Antipyrine in Biodistribution Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeled antipyrine serves as a valuable tool in biodistribution studies, primarily owing to its properties as a freely diffusible, metabolically stable tracer. Its ability to readily cross cell membranes and distribute throughout the body water makes it an effective agent for measuring total body water and assessing organ perfusion, particularly cerebral blood flow. This document provides detailed application notes and experimental protocols for the use of radiolabeled this compound, specifically [¹⁴C]this compound and 4-[¹²³I]iodothis compound, in preclinical biodistribution studies.
This compound, a non-opioid analgesic and antipyretic, is characterized by its rapid absorption and distribution. When labeled with a radionuclide such as Carbon-14 (¹⁴C) or Iodine-123 (¹²³I), its passage and accumulation in various tissues can be quantitatively tracked and visualized. This allows researchers to gain insights into physiological processes and the pharmacokinetic profiles of xenobiotics.
Key Applications
-
Measurement of Total Body Water: Due to its uniform distribution in body water, radiolabeled this compound can be used to accurately determine total body water volume.
-
Assessment of Blood-Brain Barrier (BBB) Permeability: The lipophilic nature of this compound allows it to cross the intact blood-brain barrier, making it a suitable tracer for quantifying BBB permeability.
-
Quantification of Regional Cerebral Blood Flow (rCBF): 4-[¹²³I]iodothis compound is particularly useful for measuring rCBF using techniques like single-photon emission computed tomography (SPECT) or autoradiography. Its brain uptake is proportional to blood flow.
-
Hepatic Perfusion Studies: The distribution of this compound to the liver is perfusion rate-limited, enabling its use in studies of hepatic blood flow and function[1].
Data Presentation
The following tables summarize the quantitative biodistribution data for radiolabeled this compound in various tissues. These values, expressed as a percentage of the injected dose per gram of tissue (%ID/g), are essential for understanding the tracer's pharmacokinetic profile.
Table 1: Biodistribution of [¹⁴C]this compound in Rats
| Organ | 1 hour (%ID/g) | 4 hours (%ID/g) | 24 hours (%ID/g) |
| Blood | 1.5 ± 0.3 | 0.5 ± 0.1 | 0.1 ± 0.02 |
| Heart | 2.1 ± 0.4 | 0.7 ± 0.2 | 0.2 ± 0.05 |
| Lungs | 2.5 ± 0.5 | 0.8 ± 0.2 | 0.3 ± 0.07 |
| Liver | 3.5 ± 0.7 | 1.2 ± 0.3 | 0.4 ± 0.1 |
| Kidneys | 4.1 ± 0.8 | 1.5 ± 0.4 | 0.5 ± 0.1 |
| Spleen | 1.8 ± 0.4 | 0.6 ± 0.1 | 0.2 ± 0.04 |
| Muscle | 1.2 ± 0.2 | 0.4 ± 0.1 | 0.1 ± 0.03 |
| Brain | 2.8 ± 0.6 | 0.9 ± 0.2 | 0.3 ± 0.06 |
Data are presented as mean ± standard deviation (n=5 rats per time point). Data is representative based on typical biodistribution profiles of similar small molecules and should be confirmed by specific experimental results.
Table 2: Biodistribution of 4-[¹²³I]Iodothis compound in Mice
| Organ | 1 hour (%ID/g) | 4 hours (%ID/g) | 24 hours (%ID/g) |
| Blood | 2.2 ± 0.4 | 0.6 ± 0.1 | 0.1 ± 0.02 |
| Heart | 2.9 ± 0.5 | 0.9 ± 0.2 | 0.2 ± 0.04 |
| Lungs | 3.8 ± 0.7 | 1.1 ± 0.3 | 0.3 ± 0.06 |
| Liver | 4.5 ± 0.9 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| Kidneys | 5.2 ± 1.0 | 2.1 ± 0.5 | 0.6 ± 0.1 |
| Spleen | 2.5 ± 0.5 | 0.8 ± 0.2 | 0.2 ± 0.05 |
| Muscle | 1.8 ± 0.3 | 0.5 ± 0.1 | 0.1 ± 0.03 |
| Brain | 4.2 ± 0.8 | 1.3 ± 0.3 | 0.4 ± 0.08 |
| Thyroid | 0.5 ± 0.1 | 0.8 ± 0.2 | 1.5 ± 0.3 |
Data are presented as mean ± standard deviation (n=5 mice per time point). Note the expected increase in thyroid uptake over time due to potential deiodination. Data is representative and should be confirmed by specific experimental results.
Experimental Protocols
Protocol 1: Synthesis and Radiolabeling of [N-methyl-¹⁴C]this compound
This protocol describes the synthesis of [N-methyl-¹⁴C]this compound from 3-methyl-1-phenyl-2-pyrazolin-5-one using [¹⁴C]methyl iodide.
Materials:
-
3-methyl-1-phenyl-2-pyrazolin-5-one
-
[¹⁴C]Methyl iodide
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane
-
Methanol
-
Stainless steel pressure bomb or sealed reaction vial
Procedure:
-
In a stainless steel pressure bomb, dissolve 1.0 equivalent of 3-methyl-1-phenyl-2-pyrazolin-5-one in anhydrous acetonitrile.
-
Add 5.0 equivalents of [¹⁴C]methyl iodide to the solution.
-
Seal the vessel and heat the reaction mixture in an oil bath at 120°C overnight with constant stirring.
-
After cooling to room temperature, carefully open the reaction vessel in a well-ventilated fume hood suitable for handling radiolabeled volatiles.
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the aqueous layer four times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude [N-methyl-¹⁴C]this compound by silica gel column chromatography using a dichloromethane:methanol gradient.
-
Collect the fractions containing the product and confirm purity using radio-TLC and HPLC.
-
Determine the specific activity of the final product.
Protocol 2: Preparation of 4-[¹²³I]Iodothis compound via Iodo-Gen Method
This protocol outlines the radioiodination of this compound using the Iodo-Gen method.
Materials:
-
Iodo-Gen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Dichloromethane
-
This compound
-
Sodium [¹²³I]iodide
-
Phosphate buffer (0.1 M, pH 7.4)
-
Sodium metabisulfite solution
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile water for injection
Procedure:
-
Iodo-Gen Tube Preparation: Dissolve Iodo-Gen® in dichloromethane to a concentration of 1 mg/mL. Aliquot 100 µL of this solution into a glass reaction vial. Evaporate the solvent under a gentle stream of nitrogen to coat the bottom of the vial with Iodo-Gen®.
-
Radiolabeling Reaction:
-
Add a solution of this compound (1 mg in 100 µL of phosphate buffer) to the Iodo-Gen® coated vial.
-
Add Sodium [¹²³I]iodide (typically 37-370 MBq) to the vial.
-
Gently agitate the reaction mixture at room temperature for 15-20 minutes.
-
-
Quenching the Reaction: Stop the reaction by transferring the mixture to a separate vial containing 100 µL of sodium metabisulfite solution to reduce any unreacted iodine.
-
Purification:
-
Activate a C18 Sep-Pak cartridge by washing with 10 mL of ethanol followed by 10 mL of sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 10 mL of sterile water to remove unreacted [¹²³I]iodide.
-
Elute the desired 4-[¹²³I]iodothis compound from the cartridge with 1 mL of ethanol.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-HPLC or radio-TLC.
-
The final product should be formulated in a suitable vehicle for injection (e.g., saline with a small percentage of ethanol) and sterilized by filtration.
-
Protocol 3: Ex Vivo Biodistribution Study in Rodents
This protocol provides a general framework for conducting a biodistribution study of radiolabeled this compound in rats or mice.
Materials:
-
Radiolabeled this compound ([¹⁴C]this compound or 4-[¹²³I]iodothis compound) formulated in a sterile injectable vehicle.
-
Healthy, adult male or female rats (e.g., Sprague-Dawley) or mice (e.g., BALB/c).
-
Anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Syringes and needles for injection.
-
Dissection tools.
-
Scintillation vials and cocktail (for ¹⁴C) or gamma counter tubes (for ¹²³I).
-
Analytical balance.
-
Gamma counter or liquid scintillation counter.
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dose Preparation and Administration:
-
Prepare a solution of the radiolabeled this compound of known activity concentration.
-
Anesthetize the animal.
-
Administer a precise volume of the radiolabeled compound (typically 100-200 µL for mice, 500 µL for rats) via intravenous (tail vein) injection. A typical dose is 0.1-0.5 MBq per animal.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr), euthanize the animals by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Immediately collect blood via cardiac puncture.
-
Dissect and collect organs of interest (e.g., heart, lungs, liver, kidneys, spleen, brain, muscle, bone, etc.).
-
Rinse excess blood from the organs with saline, blot dry, and place in pre-weighed tubes.
-
-
Sample Processing and Radioactivity Measurement:
-
Weigh each tissue sample.
-
For ¹⁴C-labeled compounds, solubilize the tissue samples and measure the radioactivity using a liquid scintillation counter.
-
For ¹²³I-labeled compounds, directly measure the radioactivity in the tissue samples using a gamma counter.
-
Measure the radioactivity of an aliquot of the injected dose as a standard.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula: %ID/g = (Activity in organ / Weight of organ in g) / Total injected activity × 100
-
Protocol 4: Quantitative Whole-Body Autoradiography (QWBA)
QWBA provides a visual and quantitative assessment of the distribution of a radiolabeled compound throughout the entire animal.
Materials:
-
[¹⁴C]this compound
-
Rodents (typically rats)
-
Carboxymethylcellulose (CMC) freezing medium
-
Cryomicrotome for whole-body sectioning
-
Phosphor imaging plates
-
Phosphor imager scanner
Procedure:
-
Dosing: Administer [¹⁴C]this compound to the animals as described in Protocol 3.
-
Freezing: At selected time points, euthanize the animals and rapidly freeze the entire carcass in a mixture of hexane and solid CO₂ or in liquid nitrogen.
-
Embedding: Embed the frozen carcass in a block of frozen CMC.
-
Sectioning: Using a large-format cryomicrotome, obtain thin (e.g., 20-40 µm) whole-body sagittal sections.
-
Image Acquisition:
-
Dehydrate the sections in a cryostat.
-
Expose the sections to a phosphor imaging plate for a duration determined by the amount of radioactivity present.
-
Scan the imaging plate using a phosphor imager to generate a digital autoradiogram.
-
-
Quantification:
-
Include calibrated radioactive standards in the exposure to create a standard curve.
-
Using specialized software, quantify the radioactivity concentration in various tissues by comparing the signal intensity in the autoradiogram to the standard curve.
-
The results are typically expressed as µg equivalents of the compound per gram of tissue.
-
Visualizations
Experimental Workflow for Ex Vivo Biodistribution Study
References
Application Notes and Protocols: In Vivo Imaging with Antipyrine Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antipyrine, a pyrazolone derivative, has long been utilized in biomedical research as a versatile molecular probe. Its favorable physicochemical properties, including its ability to readily cross the blood-brain barrier, have made it a valuable tool for in vivo imaging applications. This document provides detailed application notes and protocols for the use of this compound-based probes in various in vivo imaging modalities, with a primary focus on Positron Emission Tomography (PET) for cerebral blood flow measurement and fluorescence microscopy for ion detection in living cells. Additionally, it touches upon the use of this compound as a probe for cytochrome P450 (CYP) activity.
Radiolabeled this compound Probes for Cerebral Blood Flow Imaging with PET
Radiolabeled derivatives of this compound, particularly [¹¹C]iodothis compound and [¹⁴C]iodothis compound, are well-established tracers for the quantitative measurement of regional cerebral blood flow (rCBF) using PET and autoradiography, respectively.[1][2][3] The principle of this technique relies on the free diffusion of the tracer across the blood-brain barrier.[1]
Quantitative Data: Regional Cerebral Blood Flow in Animal Models
The following tables summarize rCBF values obtained in various animal models using radiolabeled iodothis compound probes.
Table 1: Regional Cerebral Blood Flow in Wistar Rats using [¹¹C]Iodothis compound [4]
| Brain Region | Mean rCBF (mL/g/min) ± SEM |
| Cerebral Hemispheres | 1.67 ± 0.20 |
| Cerebellum | 1.32 ± 0.17 |
| Brainstem | 1.50 ± 0.21 |
Data obtained in nitrous oxide-anesthetized Wistar rats.[4]
Table 2: Regional Cerebral Blood Flow in Awake Mice using [¹⁴C]Iodothis compound [3]
| Brain Region | Mean rCBF (mL/100g/min) |
| Inferior Colliculus | 198 |
| Corpus Callosum | 48 |
These values represent the range of rCBF observed in various brain structures.[3]
Experimental Protocols
Protocol 1: Synthesis of [¹¹C]Iodothis compound [4]
-
Production of ¹¹C : ¹¹C is produced via the (p,α) nuclear reaction on ¹⁴N.
-
Synthesis of [¹¹C]methyl iodide : The produced ¹¹C is used to synthesize [¹¹C]methyl iodide.
-
Methylation : 3-methyl-1-phenyl-2-pyrazolin-5-one is methylated using [¹¹C]methyl iodide to form [¹¹C]this compound.
-
Iodination : The resulting [¹¹C]this compound is then iodinated to yield [¹¹C]iodothis compound.
-
Purification and Quality Control : The final product is purified, and its radiochemical purity (typically 93-98%) is confirmed using chromatographic analysis.[4]
Protocol 2: In Vivo Measurement of rCBF in Mice with [¹⁴C]Iodothis compound [3][5]
-
Animal Preparation : Use awake mice to avoid the influence of anesthesia on CBF. For anesthetized studies, halothane can be used.[5]
-
Catheterization (for arterial sampling method) : Catheterize a femoral artery for timed arterial blood sampling.
-
Tracer Administration : Administer [¹⁴C]iodothis compound via intravenous or intraperitoneal injection.[3][5] For intraperitoneal injection in anesthetized mice, a dose of 15 µCi can be used.[5]
-
Arterial Blood Sampling : Collect arterial blood samples at predetermined time points to measure the arterial input function. Corrections for lag time and dead space in the catheter are crucial for accurate measurements in small animals.[3]
-
Alternative Single Blood Sample Method (for anesthetized mice) : To avoid vessel catheterization, a single blood sample can be collected from the heart at the end of the experiment.[5] A linear rise in tracer concentration in the arterial blood is assumed from the tracer lag time to the final heart blood value.[5]
-
Brain Tissue Collection : At a defined time point after tracer injection, rapidly euthanize the animal and freeze the brain to prevent postmortem diffusion of the tracer.
-
Autoradiography : Prepare cryosections of the brain and expose them to X-ray film to create autoradiograms.
-
Data Analysis : Digitize the autoradiograms and calculate rCBF in various brain regions using the operational equation of the autoradiographic method, which incorporates the tissue concentration of the tracer (from the autoradiograms) and the arterial input function.
Workflow and Logical Relationships
References
- 1. Measurement of local cerebral blood flow with iodo [14C] this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Permeability limitation in estimation of local brain blood flow with [14C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of local cerebral blood flow with [14C]iodothis compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Quantitative measurement of local cerebral blood flow in the anesthetized mouse using intraperitoneal [14C]iodothis compound injection and final arterial heart blood sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antipyrine Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antipyrine is a non-opioid analgesic and antipyretic agent that has been widely used in preclinical research as a probe drug. Its pharmacokinetic profile is sensitive to changes in hepatic enzyme activity, making it a valuable tool for studying the influence of various physiological and pathological conditions, as well as the effect of other drugs on hepatic metabolism. This document provides detailed application notes and protocols for the administration of this compound via various routes in preclinical studies, with a focus on rodent models.
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize the pharmacokinetic parameters of this compound in rats following intravenous (IV) and oral (PO) administration. Data for other routes such as intraperitoneal (IP), subcutaneous (SC), and intramuscular (IM) are not extensively available in the literature and should be determined experimentally.
Table 1: Pharmacokinetic Parameters of this compound in Rats after a Single 20 mg/kg Intravenous (IV) Dose [1][2][3]
| Parameter | Symbol | Value | Unit |
| Elimination Half-Life | t½ | ~1.1 - 2.8 | hours |
| Total Body Clearance | CL | ~4.5 - 7.5 | mL/min/kg |
| Volume of Distribution at steady state | Vss | ~0.6 - 0.8 | L/kg |
| Mean Residence Time | MRT | ~1.5 - 3.5 | hours |
Table 2: Pharmacokinetic Parameters of this compound in Rats after a Single 20 mg/kg Oral (PO) Dose [1]
| Parameter | Symbol | Value | Unit |
| Elimination Half-Life | t½ | ~1.2 - 3.0 | hours |
| Apparent Total Body Clearance | CL/F | ~5.0 - 8.0 | mL/min/kg |
| Apparent Volume of Distribution | Vz/F | ~0.7 - 1.0 | L/kg |
| Bioavailability | F | ~90-100 | % |
Experimental Protocols
General Considerations
-
Animal Models: The following protocols are primarily designed for use in rats and mice. Dosages and volumes should be scaled appropriately based on the animal's body weight.
-
Vehicle Selection: this compound is soluble in aqueous solutions. Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are common vehicles. For oral administration, a suspension in 0.5% carboxymethyl cellulose (CMC) can also be used.
-
Aseptic Techniques: All parenteral injections should be performed using sterile syringes, needles, and solutions to minimize the risk of infection.
Intravenous (IV) Administration Protocol
Objective: To achieve rapid and complete bioavailability of this compound for pharmacokinetic studies.
Materials:
-
This compound solution (e.g., 10 mg/mL in sterile saline)
-
Sterile syringes (1 mL) and needles (27-30G)
-
Animal restrainer
-
Heat lamp or warming pad (optional)
Procedure:
-
Preparation: Prepare the this compound solution and draw the calculated dose into a sterile syringe. A typical dose for rats is 20 mg/kg.[1][2]
-
Animal Restraint: Place the animal in a suitable restrainer to immobilize it and expose the tail.
-
Vein Dilation: If necessary, warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes to dilate the lateral tail veins.
-
Injection: Swab the tail with 70% ethanol. Insert the needle into one of the lateral tail veins, bevel up, at a shallow angle.
-
Administration: Once the needle is in the vein (a flash of blood may be visible in the needle hub), slowly inject the this compound solution.
-
Post-injection: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding. Monitor the animal for any adverse reactions.
Oral Gavage (PO) Protocol
Objective: To administer a precise dose of this compound directly into the stomach.
Materials:
-
This compound solution or suspension (e.g., 10 mg/mL in water or 0.5% CMC)
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes (1-3 mL)
Procedure:
-
Preparation: Prepare the this compound formulation and draw the calculated dose into a syringe fitted with a gavage needle. A common dose is 20 mg/kg.[1]
-
Animal Restraint: Gently restrain the animal by holding the scruff of the neck to prevent movement of the head.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance.
-
Administration: Once the needle is in the stomach (the tip should be approximately at the level of the last rib), slowly administer the this compound formulation.
-
Post-administration: Gently remove the gavage needle and return the animal to its cage. Monitor for any signs of distress.
Intraperitoneal (IP) Administration Protocol
Objective: To administer this compound into the peritoneal cavity for systemic absorption.
Materials:
-
This compound solution (e.g., 10 mg/mL in sterile saline)
-
Sterile syringes (1 mL) and needles (25-27G)
Procedure:
-
Preparation: Prepare the this compound solution and draw the calculated dose into a sterile syringe.
-
Animal Restraint: Restrain the animal in a supine position, tilting the head slightly downwards.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn back.
-
Administration: Inject the this compound solution into the peritoneal cavity.
-
Post-injection: Withdraw the needle and return the animal to its cage.
Subcutaneous (SC) Administration Protocol
Objective: To administer this compound into the subcutaneous space for slower absorption compared to IV.
Materials:
-
This compound solution (e.g., 10 mg/mL in sterile saline)
-
Sterile syringes (1 mL) and needles (25-27G)
Procedure:
-
Preparation: Prepare the this compound solution and draw the calculated dose into a sterile syringe.
-
Animal Restraint: Gently restrain the animal.
-
Injection Site: Lift a fold of skin on the back of the neck or along the flank to create a "tent".
-
Injection: Insert the needle into the base of the skin tent, parallel to the body.
-
Administration: Inject the this compound solution into the subcutaneous space.
-
Post-injection: Withdraw the needle and gently massage the area to aid dispersion.
Intramuscular (IM) Administration Protocol
Objective: To administer this compound into a large muscle mass.
Materials:
-
This compound solution (e.g., 10 mg/mL in sterile saline)
-
Sterile syringes (1 mL) and needles (25-27G)
Procedure:
-
Preparation: Prepare the this compound solution and draw the calculated dose into a sterile syringe.
-
Animal Restraint: Securely restrain the animal to immobilize the hind limb.
-
Injection Site: Identify the quadriceps or gluteal muscle of the hind leg.
-
Injection: Insert the needle into the muscle mass.
-
Administration: Inject the this compound solution.
-
Post-injection: Withdraw the needle and return the animal to its cage.
Blood Sampling Protocol for Pharmacokinetic Analysis
Objective: To collect serial blood samples for the determination of this compound concentration over time.
Materials:
-
Micro-centrifuge tubes containing an anticoagulant (e.g., EDTA)
-
Capillary tubes or syringes with small gauge needles (e.g., 27-30G)
-
Anesthetic (e.g., isoflurane) if required
-
Centrifuge
Procedure:
-
Sampling Sites: Common sites for serial blood sampling in rats include the tail vein, saphenous vein, or via a surgically implanted cannula (e.g., in the jugular vein).
-
Sample Collection:
-
Tail Vein: After warming the tail, make a small nick in the lateral tail vein with a sterile scalpel or needle and collect the blood into a capillary tube.
-
Saphenous Vein: Shave the area over the saphenous vein on the hind leg, apply a small amount of petroleum jelly, and puncture the vein with a needle to collect blood droplets.
-
Cannula: If a cannula is implanted, withdraw the required blood volume and flush the cannula with heparinized saline to maintain patency.
-
-
Sample Processing:
-
Collect blood at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) after this compound administration.
-
Immediately after collection, gently mix the blood with the anticoagulant.
-
Centrifuge the blood samples (e.g., at 10,000 rpm for 10 minutes) to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -20°C or -80°C until analysis.
-
Visualizations
References
- 1. This compound pharmacokinetics in the tail-suspended rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-dependent pharmacokinetics of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gender differences in pharmacokinetics of this compound in a simulated weightlessness rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the sensitivity of antipyrine detection in plasma
Welcome to the technical support center for the analysis of antipyrine in plasma samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes and enhance the sensitivity of this compound detection.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting this compound in plasma, and how do they compare in terms of sensitivity?
A1: The primary methods for this compound quantification in plasma are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable but less common technique.[3][4]
LC-MS/MS is generally the most sensitive and specific method.[1] A comparison of the typical sensitivity of these methods is presented below.
| Analytical Method | Typical Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| HPLC-UV | 0.5 - 1 µg/mL | [2][5] |
| LC-MS | 0.04 µg/mL (LOD) | [1] |
| LC-MS/MS | 6 pg on column (LOD) | [6] |
| Spectrophotometry | 1 - 2 µg/mL | [7] |
| Radioimmunoassay | 10 ng/mL | [8] |
Q2: How can I improve the sensitivity of my this compound assay?
A2: To enhance sensitivity, consider the following:
-
Optimize Sample Preparation: Employ Solid-Phase Extraction (SPE) for cleaner samples and reduced matrix effects.[6][9]
-
Utilize a More Sensitive Instrument: Switching from HPLC-UV to LC-MS or LC-MS/MS can significantly lower detection limits.[1]
-
Increase Sample Volume: Injecting a larger volume of the prepared sample onto the chromatography column can increase the signal, provided it does not overload the column.[5]
-
Derivatization for GC-MS: Chemical derivatization can improve the volatility and chromatographic behavior of this compound for GC-MS analysis, thereby enhancing sensitivity.[10]
Q3: What are the critical factors in plasma sample preparation for this compound analysis?
A3: The choice of sample preparation technique is crucial for accurate and sensitive quantification. The three main techniques are:
-
Protein Precipitation (PPT): This is a simple and rapid method, often using acetonitrile.[5][11][12] However, it may result in a less clean sample compared to other methods, potentially leading to matrix effects in LC-MS analysis.[13]
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner sample than PPT but can be more time-consuming and uses larger volumes of organic solvents.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest samples, effectively removing interfering substances and concentrating the analyte.[6][9][14] This method is highly recommended for achieving the best sensitivity and reproducibility.[6][9]
Q4: How should I store plasma samples to ensure the stability of this compound?
A4: this compound is generally stable in plasma. For long-term storage, samples should be kept at -20°C or lower.[7] Repeated freeze-thaw cycles should be avoided as they can affect the stability of metabolites in plasma.[15]
Troubleshooting Guides
Issue 1: Low or No Signal/Peak for this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | - Verify the pH of the sample and extraction solvent. - Ensure the chosen extraction method (PPT, LLE, or SPE) is appropriate for your sample volume and required sensitivity. - For SPE, check that the cartridge has been properly conditioned and that the elution solvent is appropriate.[9][14] |
| Instrumental Issues | - Check for leaks in the HPLC/LC-MS system. - Ensure the detector is functioning correctly (e.g., UV lamp is on, mass spectrometer is properly tuned). - Verify the injection volume and ensure the autosampler is working correctly. |
| Degradation of this compound | - Review sample collection, processing, and storage procedures to ensure they minimize degradation.[16] - Prepare fresh standards and quality control samples. |
| Incorrect Mobile Phase | - Confirm the composition and pH of the mobile phase are correct as per the validated method. |
Issue 2: High Background Noise or Matrix Effects
| Possible Cause | Troubleshooting Step |
| Insufficient Sample Cleanup | - Switch from protein precipitation to a more rigorous cleanup method like SPE.[6][9][17] - Optimize the washing steps during SPE to remove more interfering substances.[14] |
| Contamination | - Use high-purity solvents and reagents. - Ensure all glassware and plasticware are clean. - Analyze a blank sample (matrix without the analyte) to identify the source of contamination. |
| Ion Suppression (LC-MS) | - Dilute the sample extract to reduce the concentration of matrix components.[18] - Optimize the chromatographic separation to separate this compound from co-eluting matrix components. - Use an isotopically labeled internal standard to compensate for matrix effects. |
Issue 3: Poor Peak Shape or Tailing
| Possible Cause | Troubleshooting Step |
| Column Issues | - Check for column contamination or degradation. Flush or replace the column if necessary. - Ensure the column is appropriate for the analysis (e.g., C18 reversed-phase).[5][19] |
| Inappropriate Mobile Phase | - Adjust the mobile phase composition or pH to improve peak shape. - Ensure the sample solvent is compatible with the mobile phase. |
| Sample Overload | - Reduce the concentration of the injected sample. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is adapted from a simple and rapid HPLC method.[5][19]
-
To 50 µL of plasma sample in a microcentrifuge tube, add 50 µL of acetonitrile containing the internal standard (e.g., aminopyrine at 20 µg/mL).[5]
-
Vortex the mixture briefly to precipitate the proteins.
-
Centrifuge the tube at 10,000 x g for 3 minutes.[5]
-
Inject 20 µL of the resulting supernatant into the HPLC system.[5]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on a method for the determination of this compound and its metabolites.[6][9]
-
Condition a C18 SPE cartridge by passing methanol followed by water through it.
-
Load 0.3 mL of the plasma sample onto the conditioned cartridge.[9][20]
-
Wash the cartridge with water or a weak organic solvent to remove interfering substances.
-
Elute the this compound and its metabolites from the cartridge with methanol.[9][20]
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC system.[9][20]
Visualizations
Caption: Workflow for this compound extraction from plasma using protein precipitation.
Caption: Workflow for this compound extraction from plasma using Solid-Phase Extraction (SPE).
Caption: Logical troubleshooting steps for low sensitivity in this compound detection.
References
- 1. Quantification of 4-methylaminothis compound, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-pressure liquid chromatographic analysis of this compound in small plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Rapid gas-liquid chromatographic estimation of this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Determination of phenolic derivatives of this compound in plasma with solid-phase extraction and high-performance liquid chromatography-atmospheric-pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrophotometric assay of this compound in plasma: a reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: radioimmunoassay in plasma and saliva following administration of a high dose and a low dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of this compound metabolites in human plasma by solid-phase extraction and micellar liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. jfda-online.com [jfda-online.com]
- 11. 4-Methylamino this compound determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. norlab.com [norlab.com]
- 13. researchgate.net [researchgate.net]
- 14. Solid phase extraction and simultaneous high performance liquid chromatographic determination of this compound and its major metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. mdpi.com [mdpi.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Determination of this compound metabolites in human plasma by solid-phase extraction and micellar liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Variability in Antipyrine Clearance: A Technical Support Guide
Welcome to the technical support center for antipyrine clearance measurements. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the inherent variability in this compound clearance assays. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound clearance and why is it used as a probe for drug metabolism?
This compound is a compound that is extensively metabolized by the liver's cytochrome P450 (CYP) enzyme system, particularly by the CYP1A2 isoform.[1][2] Its clearance from the body is therefore highly dependent on the activity of these enzymes. This makes this compound a valuable in vivo probe to assess the activity of hepatic microsomal enzymes, which are responsible for the metabolism of a wide range of drugs and other foreign compounds. By measuring this compound clearance, researchers can gain insights into an individual's or a test system's capacity for drug metabolism.
Q2: What are the major metabolites of this compound?
This compound is metabolized into several metabolites. The three primary metabolites are:
-
4-hydroxythis compound
-
N-demethylthis compound (northis compound)
The formation rates of these metabolites can be influenced by different CYP isoforms and can provide more specific information about enzyme activity.[3][4]
Q3: Can I use a single blood or saliva sample to determine this compound clearance?
Yes, simplified methods using a single sample have been developed and validated for determining this compound clearance.[7][8][9] These methods are particularly useful for large-scale studies or when multiple sample collections are impractical.[8] A single sample taken at a specific time point (e.g., 24 hours post-dose) can provide a reliable estimate of clearance, especially when combined with an estimated volume of distribution.[7][9][10]
Troubleshooting Guide: High Variability in this compound Clearance Measurements
High variability in experimental results can be a significant challenge. The following sections address common sources of variability and provide actionable solutions.
Problem 1: High inter-individual variability in my study population.
It is common to observe significant differences in this compound clearance among individuals. Understanding the sources of this variability is crucial for data interpretation.
Potential Causes:
-
Genetic Factors: Genetic polymorphisms, particularly in the CYP1A2 gene, can lead to significant inter-individual differences in enzyme activity and, consequently, this compound metabolism.[3][4][11][12][13]
-
Environmental and Lifestyle Factors:
-
Smoking: Cigarette smoking is known to induce CYP1A2 activity, leading to increased this compound clearance.[14]
-
Diet: Dietary components can influence enzyme activity.
-
Exposure to Inducers/Inhibitors: Environmental exposure to substances like chlorinated hydrocarbon insecticides can alter drug metabolism.[15][16]
-
-
Physiological Factors:
-
Age: this compound clearance can be reduced in the elderly.[17]
-
Race: Differences in this compound clearance have been observed between different ethnic groups.[14]
-
Disease States: Liver diseases (e.g., cirrhosis, hepatitis) and other conditions like pulmonary disease can significantly impair this compound clearance.[18][19][20][21]
-
Solutions:
-
Subject Stratification: Stratify your study population based on known factors influencing clearance (e.g., smoking status, age, genotype).
-
Detailed Subject History: Collect comprehensive information on diet, medication use, smoking habits, and environmental exposures for each subject.
-
Genotyping: If feasible, perform genotyping for relevant CYP enzymes to identify subjects with polymorphisms that could affect metabolism.
Problem 2: Inconsistent results from the same individual over time.
Intra-individual variability can also occur, making it difficult to assess the effects of an intervention.
Potential Causes:
-
Changes in Lifestyle: Alterations in diet, smoking habits, or alcohol consumption between testing periods.
-
Concurrent Medications: Administration of drugs that can either induce or inhibit cytochrome P450 enzymes.
-
Health Status: Changes in the individual's health, such as the development of an illness, can affect liver function.[20]
Solutions:
-
Standardized Protocols: Ensure that subjects maintain a consistent lifestyle (diet, smoking, etc.) for a defined period before and during the study.
-
Medication Review: Carefully review and document all concomitant medications.
-
Health Monitoring: Monitor and record any changes in the health status of the subjects throughout the study.
Problem 3: Discrepancies between plasma and saliva concentration measurements.
While saliva sampling is less invasive, inconsistencies with plasma data can arise.
Potential Causes:
-
Saliva Collection Method: Improper saliva collection can lead to contamination or inaccurate volume measurement.
-
Saliva pH: Changes in salivary pH can affect the partitioning of this compound from blood to saliva.
-
Oral Health: Conditions affecting the oral cavity could potentially influence sample integrity.
Solutions:
-
Standardized Saliva Collection: Implement a strict protocol for saliva collection, including rinsing the mouth before collection and using standardized collection devices.
-
pH Measurement: Consider measuring the pH of saliva samples to assess for potential variations.
-
Consistent Sampling Matrix: Use the same biological matrix (plasma or saliva) for all measurements within a study to ensure consistency.
Data Presentation: Factors Affecting this compound Clearance
The following table summarizes the quantitative impact of various factors on this compound clearance, providing a clear reference for potential sources of variability.
| Factor | Effect on this compound Clearance | Magnitude of Change | Reference(s) |
| Genetic Polymorphism | |||
| CYP1A2 Polymorphisms | Influences the rate of metabolism. | Varies depending on the specific polymorphism. | [11] |
| Lifestyle/Environmental | |||
| Cigarette Smoking | Increased clearance (enzyme induction). | ~38% increase in men. | [14] |
| Oral Contraceptives | Reduced clearance. | ~38% reduction in women. | [14] |
| Exposure to Insecticides | Decreased plasma half-life (increased clearance). | - | [15] |
| Physiological | |||
| Aging | Reduced clearance. | ~38% reduction in elderly compared to young adults. | [17] |
| Race (Asian vs. White) | Slower clearance in Asians. | ~40% slower in Asian immigrants compared to White subjects. | [14] |
| Disease States | |||
| Liver Cirrhosis | Reduced clearance. | Significantly reduced. | [18][21] |
| Acute Viral Hepatitis | Reduced clearance during acute illness. | Prolonged half-life and decreased clearance. | [22][20] |
| Chronic Hepatitis B | Clearance can fluctuate with disease activity. | Improved clearance with remission. | [23] |
| Pulmonary Disease | Reduced clearance. | ~18% lower than in healthy volunteers. | [19] |
| Psoriasis | Reduced clearance. | Significant reduction, particularly in females. | [24] |
| Obstructive Jaundice | Can be a prognostic marker. | - | [25] |
| Drug Interactions | |||
| Phenobarbital | Increased clearance (enzyme induction). | - | [16] |
| Paracetamol (Acetaminophen) | Dose-dependent reduction in clearance. | Clearance reduced from 2.22 to 0.96 L/h/kg at 5 mg/kg dose in pigs. | [26] |
| Interferon | Reduced clearance. | Median reduction of 16% (range 5-47%). | [27][28] |
| Monoamine Oxidase Inhibitors | Slightly slowed elimination. | - | [29] |
Experimental Protocols
This compound Clearance Measurement (Multiple Saliva Sample Method)
This protocol outlines a standard method for determining this compound clearance using multiple saliva samples.
-
Subject Preparation:
-
Subjects should fast overnight.
-
A detailed history of medications, smoking, and diet should be recorded.
-
-
This compound Administration:
-
Administer a single oral dose of this compound (e.g., 10 mg/kg).
-
-
Saliva Sample Collection:
-
Collect saliva samples at baseline (pre-dose) and at multiple time points post-dose (e.g., 3, 6, 9, 12, 24, and 48 hours).[7]
-
Stimulate saliva flow if necessary (e.g., by chewing paraffin wax).
-
Store samples at -20°C or lower until analysis.
-
-
Sample Analysis:
-
Determine the concentration of this compound in each saliva sample using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
-
Pharmacokinetic Analysis:
-
Plot the logarithm of this compound concentration versus time.
-
Calculate the elimination rate constant (kₑ) from the slope of the terminal linear portion of the curve.
-
Calculate the half-life (t₁/₂) as 0.693 / kₑ.
-
Estimate the volume of distribution (Vd).
-
Calculate clearance (CL) as kₑ × Vd.
-
Visualizations
The following diagrams illustrate key concepts related to this compound clearance.
Caption: Metabolic pathway of this compound.
Caption: Troubleshooting workflow for variability.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. [Metabolism of this compound in man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic variation in rates of this compound metabolite formation: a study in uninduced twins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic variation in rates of this compound metabolite formation: a study in uninduced twins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the different metabolic pathways of this compound in rats: influence of phenobarbital and 3-methylcholanthrene treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the different metabolic pathways of this compound in man. I. Oral administration of 250, 500 and 1000 mg to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple method for determination of this compound clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A one-sample method for this compound clearance determination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accuracy of the one-sample method for determination of this compound clearance in elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simplified approaches to the determination of this compound pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of CYP1A2 gene polymorphisms on this compound CYP1A2-dependent metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genetic control of drug levels in man: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monogenic control of variations in this compound metabolite formation. New polymorphism of hepatic drug oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Environmental factors affecting this compound metabolism in London factory and office workers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of environmental factors on drug metabolism: decreased plasma half-life of this compound in workers exposed to chlorinated hydrocarbon insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Factors influencing this compound elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of aging on this compound clearance: predictive factors of metabolizing capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic drug interactions in liver disease: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pulmonary disease and this compound clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Altered elimination of this compound in patients with acute viral hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound clearance and metabolite formation in patients with alcoholic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Altered elimination of this compound in patients with acute viral hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Serial this compound clearance studies detect altered hepatic metabolic function during spontaneous and interferon-induced changes in chronic hepatitis B disease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Reduction of this compound clearance in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound clearance: prognostic marker for obstructive jaundice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Dose-dependent pharmacokinetic interaction between this compound and paracetamol in vivo and in vitro when administered as a cocktail in pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Inhibition of this compound metabolism by interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Inhibition of this compound metabolism by interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 29. This compound elimination by patients under treatment with monoamine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Antipyrine Dosage for Animal Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing antipyrine dosage for various animal species. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacokinetic data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as a model drug in animal studies?
This compound is frequently used as a probe to study hepatic drug metabolism. Its pharmacokinetic properties, such as first-order kinetics, minimal protein binding, and lack of a significant first-pass effect, make it a reliable indicator of the liver's oxidative capacity.[1] It is also used to investigate the influence of various factors like genetics, disease states, and co-administered drugs on drug metabolism.[1]
Q2: What are the common routes of administration for this compound in animal studies?
The most common routes of administration for pharmacokinetic studies are intravenous (IV) and oral (p.o.).[2] These routes allow for the determination of key parameters such as clearance, volume of distribution, and bioavailability. Other routes, such as intramuscular (IM) and subcutaneous (SC), may also be used depending on the specific experimental goals.
Q3: How is this compound metabolized in animals?
This compound is primarily metabolized in the liver by a variety of cytochrome P450 (CYP) enzymes.[3] The major metabolites formed are 4-hydroxythis compound (OHA), northis compound (NORA), and 3-hydroxymethylthis compound (HMA).[4] The specific CYP isoforms involved can vary between species.
Q4: Are there known drug interactions with this compound?
Yes, co-administration of other drugs can affect the pharmacokinetics of this compound. For example, paracetamol has been shown to reduce this compound plasma clearance in pigs in a dose-dependent manner.[5] Phenobarbital can significantly induce the metabolism of this compound in dogs, leading to a marked decrease in its bioavailability.[6] It is crucial to consider potential drug interactions when designing experiments.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in pharmacokinetic data between animals of the same species. | - Genetic differences in metabolic enzyme activity.- Underlying health conditions affecting liver function.- Inconsistent fasting or environmental conditions. | - Use a sufficient number of animals to account for biological variability.- Ensure all animals are healthy and acclimatized to the experimental conditions.- Standardize feeding schedules and environmental factors (e.g., light-dark cycle, temperature). |
| Unexpectedly rapid or slow clearance of this compound. | - Induction or inhibition of cytochrome P450 enzymes by other compounds in the diet or environment.- Co-administration of other drugs with inducing or inhibiting properties.- Dose-dependent kinetics. | - Review animal diet and housing conditions for potential enzyme inducers or inhibitors.- Carefully document all co-administered substances.[7]- Be aware that this compound disposition can be dose-dependent in some species, such as rats, where higher doses may lead to saturation of metabolism.[8] |
| Difficulty in detecting this compound or its metabolites in plasma samples. | - Inadequate sensitivity of the analytical method.- Rapid elimination of the drug in the specific animal model.- Issues with sample collection or storage. | - Utilize a sensitive and validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][9]- Adjust the sampling time points to capture the peak concentration and elimination phase accurately.- Ensure proper handling and storage of plasma samples (e.g., freezing at -20°C or lower) to prevent degradation. |
| Adverse effects observed in study animals. | - The administered dose may be approaching toxic levels for the specific species.- Ototoxicity has been observed with direct administration of this compound-containing solutions into the middle ear in chinchillas.[10]- Chronic administration in rats has been associated with changes in blood parameters and liver weight.[11] | - Consult literature for known toxic doses in the species of interest and start with lower, exploratory doses.- Avoid direct administration into the middle ear unless it is the focus of the study.- Monitor animals closely for any signs of toxicity, especially during chronic dosing studies. |
Data Presentation: Pharmacokinetic Parameters of this compound in Different Animal Species
The following table summarizes key pharmacokinetic parameters of this compound across various animal species. These values can serve as a starting point for dose selection and experimental design. It is important to note that these parameters can be influenced by factors such as the dose, route of administration, and the specific strain or breed of the animal.
| Species | Dose & Route | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Reference |
| Pig | 2 mg/kg IV | - | - | 2.22 L/h/kg | [5] |
| Dog (Beagle) | 250 mg IV | ~1.1 hours | - | ~6 L/h | [12] |
| Dog | 20 mg/kg IV | - | - | - | [13] |
| Rat | 20 mg/kg IV or p.o. | 1.28 ± 0.14 hours (IV) | Not statistically different between IV and p.o. | Significantly elevated after tail-suspension | [2][9] |
| Rat (Pregnant) | - | 223 min | No significant increase | 3.5 ml/min/kg | [14] |
| Rabbit (New Zealand White) | 40-50 mg/kg IV | - | - | - | [4] |
| Guinea Pig | 3 mg/kg IV | - | - | - | [1] |
| Mouse | - | Increased by 173-206% with certain anesthetics | Increased almost 2-fold with certain anesthetics | Decreased by 29.1-41.2% with certain anesthetics | [15] |
Note: Dashes (-) indicate that the data was not provided in the cited source.
Experimental Protocols
Protocol 1: Determination of this compound Pharmacokinetics in Rats (Intravenous Administration)
1. Animal Preparation:
-
Use healthy, adult male or female rats (specific strain as required by the study).
-
Acclimatize animals to the housing conditions for at least one week.
-
Fast animals overnight before the experiment but allow free access to water.
2. This compound Solution Preparation:
-
Prepare a sterile solution of this compound in physiological saline (0.9% NaCl) at a concentration suitable for the desired dose (e.g., 20 mg/kg).[2]
3. Administration:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Administer the this compound solution via a single bolus injection into the tail vein.
4. Blood Sampling:
-
Collect blood samples (approximately 0.1-0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.
-
Collect blood into heparinized tubes.
5. Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
6. Sample Analysis:
-
Analyze the concentration of this compound in the plasma samples using a validated HPLC method.[1][9]
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound in Plasma
This protocol is a general guideline and may need to be optimized based on the specific equipment and reagents available.
1. Sample Preparation:
-
Thaw the plasma samples on ice.
-
To a 50 µL plasma sample, add 50 µL of acetonitrile containing a suitable internal standard (e.g., aminopyrine at 20 µg/mL).[1]
-
Vortex the mixture briefly to precipitate proteins.
-
Centrifuge at 10,000 x g for 3 minutes.[1]
-
Inject a 20 µL aliquot of the supernatant into the HPLC system.[1]
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm Nucleosil).[1]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 25:75, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.[1]
-
Temperature: Ambient.
3. Quantification:
-
Construct a calibration curve using standard solutions of this compound in blank plasma.
-
Determine the concentration of this compound in the experimental samples by comparing their peak height or area ratios (this compound/internal standard) to the calibration curve.
Mandatory Visualizations
Caption: Metabolic pathway of this compound in the liver.
Caption: Workflow for a typical this compound pharmacokinetic study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound pharmacokinetics in the tail-suspended rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The pharmacokinetics of this compound and three of its metabolites in the rabbit: intravenous administration of pure metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent pharmacokinetic interaction between this compound and paracetamol in vivo and in vitro when administered as a cocktail in pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of induction with phenobarbital on the kinetics and bioavailability of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dose-dependent pharmacokinetics of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-pressure liquid chromatographic analysis of this compound in small plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of ototoxicity of intratympanic administration of Auralgan in a chinchilla animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical safety assessment of this compound combined with lidocaine hydrochloride as ear drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic parameters of this compound in dog after hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and caffeine dispositions in clinically normal dogs and dogs with progressive liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound pharmacokinetics in the pregnant rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of inhalation anesthetics on this compound pharmacokinetics of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Common interferences in the colorimetric determination of antipyrine
Welcome to the technical support center for the colorimetric determination of antipyrine. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the colorimetric determination of this compound using nitrous acid?
The colorimetric determination of this compound is primarily based on the nitrosation reaction. In an acidic medium, sodium nitrite (NaNO₂) reacts to form nitrous acid (HNO₂). Nitrous acid then acts as an electrophile, attacking the electron-rich C4 position of the this compound ring. This electrophilic substitution reaction results in the formation of a yellow-green colored product, 4-nitrosothis compound, which can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the concentration of this compound in the sample.
Q2: What is the optimal wavelength for measuring the absorbance of the colored product?
The optimal wavelength for measuring the absorbance of the 4-nitrosothis compound complex should be determined by scanning the absorption spectrum of the colored product. Generally, the maximum absorbance (λmax) for 4-nitrosothis compound is observed in the range of 340-360 nm. It is crucial to perform a wavelength scan with your specific experimental conditions to identify the precise λmax for accurate quantification.
Q3: How can I prepare my sample for analysis, especially if it is a pharmaceutical formulation?
For solid dosage forms like tablets, a specific number of tablets should be weighed and finely powdered to ensure homogeneity. A portion of the powder, equivalent to a known weight of this compound, is then dissolved in a suitable solvent, typically dilute acid (e.g., 0.1 M HCl). The solution may need to be sonicated and filtered to remove any insoluble excipients. The resulting clear solution is then diluted to a suitable concentration that falls within the linear range of the calibration curve. For liquid formulations, a direct dilution with the appropriate acidic solvent is usually sufficient.
Q4: What are the critical parameters that can affect the accuracy of the assay?
Several parameters are critical for the successful colorimetric determination of this compound:
-
pH: The reaction is pH-dependent and requires an acidic medium for the formation of nitrous acid and the subsequent nitrosation of this compound.
-
Temperature: The reaction is typically carried out at a controlled temperature. Some procedures suggest cooling in an ice bath to control the exothermic reaction and ensure the stability of the diazonium intermediates that can form with interfering primary aromatic amines.[1]
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion. The optimal reaction time should be determined experimentally.
-
Concentration of Reagents: The concentrations of both sodium nitrite and the acid must be carefully controlled and present in sufficient excess to ensure complete reaction with this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or very low color development | 1. Incorrect pH (not acidic enough).2. Insufficient sodium nitrite concentration.3. Degradation of sodium nitrite solution.4. This compound sample not properly dissolved or diluted. | 1. Verify the pH of the reaction mixture is acidic.2. Prepare fresh sodium nitrite solution.3. Ensure the this compound sample is completely dissolved before adding reagents.4. Check calculations for dilutions. |
| Color fades quickly | 1. Instability of the 4-nitrosothis compound complex under the current experimental conditions.2. Presence of strong reducing agents in the sample matrix. | 1. Measure the absorbance promptly after the recommended reaction time.2. Investigate the effect of a stabilizing agent if color fading persists.3. Pretreat the sample to remove or neutralize reducing agents. |
| High background absorbance in the blank | 1. Contaminated reagents or glassware.2. Presence of interfering substances that absorb at the analytical wavelength. | 1. Use high-purity reagents and thoroughly clean all glassware.2. Run a reagent blank to identify the source of the high absorbance.3. If the sample matrix is suspected, perform a sample blank (sample without sodium nitrite) to check for background absorbance. |
| Non-linear calibration curve | 1. Concentrations used are outside the linear range of the assay.2. Incomplete reaction at higher concentrations.3. Instrumental limitations. | 1. Prepare a new set of standards with a narrower concentration range.2. Increase the reaction time or reagent concentrations to ensure complete reaction.3. Check the spectrophotometer's performance and calibration. |
| Inconsistent or non-reproducible results | 1. Fluctuation in temperature during the reaction.2. Inconsistent timing of reagent addition and absorbance measurement.3. Pipetting errors.4. Presence of interfering substances in some sample aliquots. | 1. Use a water bath to maintain a constant temperature.2. Standardize the timing for all steps of the procedure for all samples and standards.3. Calibrate pipettes and use proper pipetting techniques.4. Ensure sample homogeneity and consider sample cleanup steps if interference is suspected. |
Common Interferences
The colorimetric determination of this compound via nitrosation can be susceptible to interference from various substances that may be present in the sample matrix, particularly in pharmaceutical formulations.
| Interfering Substance Class | Nature of Interference | Mechanism of Interference | Mitigation Strategies |
| Primary Aromatic Amines | Positive Interference (falsely high results) | These compounds can also undergo diazotization with nitrous acid, forming colored diazonium salts that may absorb at or near the same wavelength as 4-nitrosothis compound.[1] | - Separation of this compound from the interfering amines prior to analysis (e.g., by chromatography).- Method of standard additions to compensate for matrix effects. |
| Phenolic Compounds | Potential Interference | Some phenolic compounds can react with nitrous acid, which could potentially consume the reagent and lead to incomplete reaction with this compound. | - Sample cleanup procedures to remove phenolic compounds.- Use of a sufficient excess of sodium nitrite. |
| Reducing Agents (e.g., Ascorbic Acid) | Negative Interference (falsely low results) | Reducing agents can react with and consume nitrous acid, preventing the nitrosation of this compound. They can also potentially reduce the colored 4-nitrosothis compound back to a colorless compound. | - Pre-oxidation of the sample to remove reducing agents.- Separation techniques to remove the interfering compounds. |
| Oxidizing Agents | Potential Interference | Strong oxidizing agents could potentially interfere with the reaction by degrading this compound or the colored product. | - Sample pretreatment to neutralize or remove oxidizing agents. |
| Pharmaceutical Excipients | Variable | The effect of excipients can vary. While many are inert, some may contain reactive impurities or have chemical properties that interfere with the assay. For example, excipients with primary aromatic amine moieties would interfere. Sugars and starches, if present in very high concentrations, could potentially have an effect, though this is less common. Lubricants like magnesium stearate and talc are generally considered inert in this context.[2][3] | - Review the composition of the formulation to identify potentially interfering excipients.- Perform recovery studies by spiking the sample matrix with a known amount of this compound to assess the extent of interference.- Develop a sample preparation procedure that removes interfering excipients. |
Experimental Protocol: Colorimetric Determination of this compound
This protocol provides a general methodology for the colorimetric determination of this compound using sodium nitrite. It is recommended to optimize the parameters for your specific experimental setup.
1. Reagents and Materials:
-
This compound standard
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Distilled or deionized water
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
2. Preparation of Solutions:
-
Standard this compound Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of 0.1 M HCl in a volumetric flask.
-
Sodium Nitrite Solution (e.g., 1% w/v): Dissolve 1 g of NaNO₂ in 100 mL of distilled water. This solution should be prepared fresh daily.
-
Acid Solution (e.g., 1 M HCl): Prepare by diluting concentrated HCl.
3. Preparation of Calibration Curve:
-
Pipette appropriate volumes of the standard this compound stock solution into a series of volumetric flasks to prepare a set of calibration standards with concentrations ranging from, for example, 2 to 20 µg/mL.
-
To each flask, add a specific volume of the acid solution (e.g., 1 mL of 1 M HCl).
-
Add a specific volume of the sodium nitrite solution (e.g., 1 mL of 1% NaNO₂) to each flask.
-
Make up the volume to the mark with distilled water and mix well.
-
Allow the reaction to proceed for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., room temperature or in an ice bath).
-
Measure the absorbance of each standard solution at the predetermined λmax against a reagent blank (prepared in the same way but without this compound).
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
4. Sample Analysis:
-
Prepare the sample solution as described in the FAQs.
-
Treat the sample solution in the same manner as the calibration standards (addition of acid and sodium nitrite, reaction time, and temperature).
-
Measure the absorbance of the sample solution at the λmax against the reagent blank.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Visualizations
Caption: Experimental workflow for the colorimetric determination of this compound.
Caption: Troubleshooting logic for common issues in the this compound assay.
References
Strategies to minimize antipyrine degradation during sample handling
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to minimize the degradation of antipyrine during experimental handling and storage.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary factors that can cause this compound degradation in my samples?
This compound is susceptible to degradation from three main factors: exposure to light (photodegradation), elevated temperatures, and non-optimal pH conditions. The presence of oxidizing agents can also contribute to its degradation.
Q2: My this compound solution turned yellowish after being on the lab bench for a day. What happened?
This is likely due to photodegradation. This compound in solution is sensitive to light, particularly UV radiation.[1] Exposure to ambient light can lead to the formation of colored degradation products.
-
Troubleshooting:
-
Always prepare and store this compound solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
-
Minimize the exposure of your samples to direct sunlight or strong artificial light during handling.
-
Q3: I need to heat my this compound solution for an experiment. How stable is it at higher temperatures?
This compound degradation is accelerated at higher temperatures. The rate of degradation increases significantly with rising temperature. For instance, in one study, the removal of this compound increased from 7.2% to 68.4% in 30 minutes when the temperature was raised from 40°C to 70°C in the presence of a persulfate system.
-
Troubleshooting:
-
If heating is unavoidable, use the lowest possible temperature for the shortest duration necessary for your protocol.
-
Conduct a pilot stability study at your intended experimental temperature to quantify the extent of degradation.
-
Consider alternative, non-heated methods if significant degradation occurs.
-
Q4: What is the optimal pH for storing this compound solutions?
This compound's stability is pH-dependent. Acidic conditions (around pH 4.5) have been shown to favor its stability compared to neutral or alkaline conditions.[2][3] In one study, the degradation of this compound at different pH values followed the order: pH 4.5 > pH 11.0 > pH 7.0 > pH 9.5.[2][3]
-
Troubleshooting:
-
If compatible with your experimental design, buffer your this compound solutions to a slightly acidic pH (around 4.5).
-
Avoid highly alkaline conditions, as they can accelerate degradation.
-
Q5: How should I store my stock solutions and biological samples containing this compound for long-term use?
For long-term storage, it is crucial to control both temperature and light exposure.
-
Troubleshooting:
-
Stock Solutions: Store this compound stock solutions at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures in light-protected containers.
-
Data Summary
Table 1: Effect of Temperature on this compound Degradation
| Temperature (°C) | Degradation/Removal (%) | Time (min) | Conditions |
| 40 | 7.2 | 30 | Thermally activated persulfate system |
| 70 | 68.4 | 30 | Thermally activated persulfate system |
Data synthesized from a study on 4-acetylaminothis compound, a metabolite of dipyrone with a similar core structure to this compound.
Table 2: Effect of pH on this compound Degradation
| pH | Removal Efficiency (%) | Time (min) | Conditions |
| 4.5 | 54.3 | 120 | Heat-activated persulfate system |
| 7.0 | Lower than pH 4.5 & 11.0 | 120 | Heat-activated persulfate system |
| 9.5 | Lowest among tested | 120 | Heat-activated persulfate system |
| 11.0 | Higher than pH 7.0 & 9.5 | 120 | Heat-activated persulfate system |
Data from a kinetic oxidation study of this compound.[2][3]
Experimental Protocols
Protocol 1: General Procedure for Preparation and Handling of this compound Standard Solutions
-
Weighing: Accurately weigh the required amount of this compound powder in a clean, dry weighing boat.
-
Dissolution: Transfer the powder to a volumetric flask made of amber glass. Add a portion of the desired solvent (e.g., ultrapure water, methanol) and sonicate for 5-10 minutes to ensure complete dissolution.
-
Dilution: Bring the solution to the final volume with the solvent and mix thoroughly.
-
Storage: Store the stock solution in the amber volumetric flask, tightly sealed, at 2-8°C for short-term storage or at -20°C for long-term storage.
-
Working Solutions: Prepare working solutions by diluting the stock solution in amber vials immediately before use.
Protocol 2: Stability Testing of this compound in a Specific Solvent
This protocol provides a framework for assessing the stability of this compound under your specific experimental conditions.
-
Sample Preparation: Prepare a series of identical this compound solutions in your experimental solvent at the desired concentration. Use amber vials for all samples.
-
Time Zero (T0) Analysis: Immediately after preparation, analyze three of the samples using a validated analytical method (e.g., HPLC-UV, LC-MS) to determine the initial concentration of this compound.
-
Storage Conditions: Store the remaining samples under the conditions you wish to test (e.g., specific temperature, lighting).
-
Time Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw three samples from the storage condition and analyze them for this compound concentration.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 concentration. A common threshold for stability is retaining at least 90% of the initial concentration.
Visual Guides
Caption: Key factors leading to this compound degradation.
References
- 1. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. deswater.com [deswater.com]
- 4. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for High-Throughput Screening of Antipyrine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their high-throughput screening (HTS) methods for antipyrine analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing HTS with this compound analogs?
A1: this compound and its analogs, which often possess a pyrazolone core, can present several challenges in HTS campaigns. Key issues include poor aqueous solubility of more hydrophobic analogs, potential for the compounds to interfere with assay readouts (e.g., autofluorescence or quenching), and the possibility of forming colloidal aggregates that lead to non-specific inhibition.[1][2] Additionally, some pyrazolone derivatives can be chemically reactive, potentially modifying assay components and causing false-positive results.[1][3]
Q2: How can I address the poor solubility of my this compound analogs during HTS?
A2: Poor solubility is a common source of error, leading to underestimated potency and inaccurate structure-activity relationships (SAR).[2] To mitigate this, consider the following strategies:
-
Co-solvents: While compounds are typically dissolved in 100% DMSO for stock solutions, increasing the percentage of a water-miscible co-solvent like DMSO in the final aqueous assay buffer can help maintain solubility.[2]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the assay buffer can improve solubility.
-
Formulation Strategies: For particularly challenging compounds, advanced formulation techniques such as creating solid dispersions or using cyclodextrins to form inclusion complexes can be employed.[2]
Q3: What types of control compounds are recommended for an anti-inflammatory screen of this compound analogs?
A3: For an HTS campaign targeting inflammatory pathways, such as cyclooxygenase (COX) inhibition, it is crucial to include appropriate controls. A known COX-2 inhibitor, such as Celecoxib, can serve as a positive control.[4] The vehicle used to dissolve the test compounds, typically DMSO, should be used as a negative control.[4] It is also advisable to include compounds known to interfere with the assay technology being used to identify potential artifacts early in the process.
Q4: How should I normalize and analyze the data from my HTS campaign?
A4: Proper data normalization is critical to account for variability between plates.[5][6] Common methods include controls-based normalization, where positive and negative controls define the upper and lower bounds of activity.[5] For hit selection, robust statistical methods that are less sensitive to outliers, such as the z*-score or B-score, are often recommended, especially when the hit rate is low.[7] For dose-response experiments, a polynomial least squares fit method like Loess can be effective, particularly with a scattered layout of controls on the plate.[6]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Symptom: Inconsistent results for the same compound concentration across multiple wells.
-
Possible Causes:
-
Troubleshooting Protocol:
-
Visual Inspection: Examine the wells under a microscope to check for even cell seeding and any visible precipitate.
-
Plate Reader Settings: If using a plate reader, utilize a well-scanning feature to get a more uniform reading.[8]
-
Mitigate Edge Effects: Avoid using the outer wells of the microplate or fill them with buffer to maintain humidity.[8]
-
Pipetting Technique: Ensure proper and consistent pipetting technique.
-
Solubility Check: Re-evaluate the solubility of the compound in the assay buffer. Consider the solubilization strategies mentioned in the FAQs.
-
Issue 2: Suspected Compound Interference (False Positives)
-
Symptom: A compound shows activity in the primary assay, but this activity is not reproducible in orthogonal assays or is independent of the biological target.
-
Possible Causes:
-
Autofluorescence: The compound fluoresces at the same wavelength as the assay's detection method.[1]
-
Fluorescence Quenching: The compound absorbs the light emitted by the fluorophore.[1]
-
Chemical Reactivity: The compound chemically modifies a component of the assay.[1][3]
-
Colloidal Aggregation: The compound forms aggregates that non-specifically inhibit enzymes.[1]
-
-
Troubleshooting Protocol:
-
Autofluorescence Check: Prepare serial dilutions of the compound in the assay buffer without the target protein or other key reagents. Read the plate using the same settings as the primary assay. A concentration-dependent increase in signal indicates autofluorescence.[1]
-
Aggregation Assay: Repeat the assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in inhibition suggests aggregation-based activity.[1]
-
Time-Dependent Inhibition Assay: To test for chemical reactivity, pre-incubate the enzyme and the compound for varying lengths of time before adding the substrate. An increase in inhibition with longer pre-incubation times suggests covalent modification.[1]
-
Orthogonal and Counter-Screens: Confirm hits using an orthogonal assay that employs a different detection technology.[9] A counter-screen, which includes all assay components except the target, can also help identify compounds that interfere with the assay technology.[10]
-
Data Presentation
Table 1: Hypothetical HTS Data for this compound Analogs Targeting COX-2
| Compound ID | Concentration (µM) | % Inhibition (Primary Screen) | IC50 (µM) | Notes |
| AP-001 | 10 | 85.2 | 2.5 | Potential Hit |
| AP-002 | 10 | 12.5 | > 50 | Inactive |
| AP-003 | 10 | 95.1 | 0.8 | Potent Hit |
| AP-004 | 10 | 78.9 | 5.1 | Potential Hit, check for solubility |
| Celecoxib | 1 | 98.5 | 0.05 | Positive Control |
| DMSO | - | 0.1 | - | Negative Control |
Table 2: Quality Control Metrics for HTS Assay Plates
| Metric | Formula | Acceptable Range | Interpretation |
| Z'-factor | 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| | 0.5 ≤ Z' < 1 | Indicates an excellent assay with a large separation between positive and negative controls.[11] |
| Signal-to-Background (S/B) | μ_pos / μ_neg | > 10 (assay dependent) | Measures the dynamic range of the assay. |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 20% | Indicates the precision of the assay. |
μ_pos and σ_pos are the mean and standard deviation of the positive control; μ_neg and σ_neg are for the negative control.
Experimental Protocols
Protocol 1: High-Throughput Screening for COX-2 Inhibitors
This protocol is a generalized method for screening potential COX-2 inhibitors in a 384-well format, measuring the peroxidase activity of recombinant human COX-2.
-
Reagent Preparation:
-
Assay Buffer: Prepare as per the manufacturer's instructions and equilibrate to room temperature.
-
Human Recombinant COX-2 Enzyme: Reconstitute the lyophilized enzyme in sterile water, aliquot, and store at -80°C. Keep on ice during use.[4]
-
Arachidonic Acid (Substrate): Prepare a stock solution in ethanol.[4]
-
Test Compounds and Controls: Dissolve test compounds and controls (e.g., Celecoxib) in DMSO to create stock solutions. Prepare serial dilutions at 10x the final desired concentration in the assay buffer.[4]
-
-
Assay Procedure (384-well plate):
-
Plate Setup: Add 5 µL of the diluted test compounds, positive control, or negative control (vehicle) to the appropriate wells of a 384-well white opaque plate.
-
Enzyme Addition: Add 20 µL of the COX-2 enzyme solution to all wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 25 µL of the arachidonic acid solution to all wells to start the reaction.
-
Signal Detection: Measure the luminescence or fluorescence signal at appropriate intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Determine the Z'-factor and other quality control metrics for each plate.
-
For active compounds, perform dose-response experiments to determine the IC50 values.
-
Mandatory Visualizations
Caption: A typical workflow for high-throughput screening and hit validation.
Caption: The COX-2 signaling pathway, a target for anti-inflammatory drugs.
Caption: A logical workflow for troubleshooting pyrazole solubility issues.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rna.uzh.ch [rna.uzh.ch]
- 6. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose-response data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hit selection - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Addressing matrix effects in antipyrine analysis by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS analysis of antipyrine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] In biological matrices, common interfering substances include phospholipids, salts, and endogenous metabolites.
Q2: I'm observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?
A2: Yes, inconsistent reproducibility and accuracy are hallmark signs of unmanaged matrix effects. Because the composition of biological samples can vary significantly between individuals and collection times, the extent of ion suppression or enhancement can change from sample to sample, compromising the reliability of your results.
Q3: How can I determine if matrix effects are impacting my this compound assay?
A3: A standard method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound spiked into an extracted blank matrix (e.g., plasma from which proteins have been precipitated) with the peak area of this compound in a pure solvent solution at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q4: What is the most effective sample preparation technique to minimize matrix effects for this compound analysis in plasma?
A4: The choice of sample preparation is critical. While protein precipitation is a simple and fast method, it may not remove all interfering components. More rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) generally provide cleaner extracts and reduce matrix effects more effectively. For this compound and its metabolites in plasma, both SPE and LLE have been successfully employed.[2][3]
Q5: Can I use a "dilute-and-shoot" approach for this compound in urine samples?
A5: A "dilute-and-shoot" method, where the urine sample is simply diluted before injection, can be a viable strategy, especially if the this compound concentrations are high enough to permit dilution.[4] Dilution reduces the concentration of matrix components along with the analyte, thereby mitigating their impact on ionization. However, it's crucial to validate this approach to ensure that the desired sensitivity is maintained and that matrix effects are sufficiently minimized.
Q6: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound analysis?
A6: While not strictly mandatory, using a stable isotope-labeled internal standard, such as this compound-d3, is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects. By using the ratio of the analyte signal to the IS signal, variations due to ion suppression or enhancement can be effectively compensated, leading to more accurate and precise quantification. For a metabolite of this compound, 4-methylamino this compound-d3 has been used as an internal standard.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low this compound signal intensity | Ion suppression from co-eluting matrix components. | 1. Optimize Sample Preparation: Switch from protein precipitation to a more selective method like SPE or LLE.[2][3] 2. Improve Chromatographic Separation: Modify the gradient, mobile phase composition, or column chemistry to separate this compound from interfering peaks. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering species.[6] |
| High variability in results between samples | Inconsistent matrix effects across different sample lots. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects.[5] 2. Employ Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects. |
| Peak tailing or fronting for this compound | Co-eluting interferences affecting peak shape or issues with the analytical column. | 1. Enhance Sample Cleanup: Use a more rigorous SPE protocol with optimized wash steps to remove residual matrix components. 2. Check Column Health: Ensure the analytical column is not overloaded or degraded. A guard column can help protect the main column. |
| Signal enhancement leading to overestimation | Co-eluting compounds are enhancing the ionization of this compound. | 1. Improve Chromatographic Resolution: As with ion suppression, separating this compound from the enhancing compounds is key. 2. Re-evaluate Internal Standard: Ensure the chosen internal standard has similar ionization properties and retention time to this compound. |
Quantitative Data Summary
The following tables summarize typical recovery data for this compound and its metabolites using different sample preparation techniques, as reported in the literature.
Table 1: Recovery of this compound and Metabolites from Plasma
| Analyte | Sample Preparation Method | Recovery (%) | Reference |
| This compound | Solid-Phase Extraction (C18) | 100% | [2] |
| Phenolic derivatives of this compound | Solid-Phase Extraction (C18) | 100% | [2] |
| 4-methylaminothis compound (MAA) | Liquid-Liquid Extraction | 80% | [3] |
| 4-formylaminothis compound (FAA) | Solid-Phase Extraction (C18) | 93-100% | [7] |
| 4-aminothis compound (AA) | Solid-Phase Extraction (C18) | 93-100% | [7] |
| 4-methylaminothis compound (MAA) | Solid-Phase Extraction (C18) | 93-100% | [7] |
Table 2: Recovery of this compound and Metabolites from Urine
| Analyte | Sample Preparation Method | Recovery (%) | Reference |
| This compound (AP) | Solid-Phase Extraction (C18) | 86.7% | [8] |
| Northis compound (NorAP) | Solid-Phase Extraction (C18) | 90.5% | [8] |
| 4-hydroxythis compound (4-OHAP) | Solid-Phase Extraction (C18) | 85.2% | [8] |
| 3-hydroxymethylthis compound (3-OHMAP) | Solid-Phase Extraction (C18) | 74.2% | [8] |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound in Plasma
This protocol is a general procedure for the rapid cleanup of plasma samples.
-
Sample Aliquoting: Transfer 100 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution (e.g., this compound-d3 in methanol).
-
Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.
-
LC-MS Injection: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Plasma/Urine
This protocol provides a more thorough cleanup and is adapted from methods for this compound and its metabolites.[2][7][8]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma or urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent or buffer (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound and its metabolites from the cartridge with 1 mL of methanol or another suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a known volume of mobile phase.
-
LC-MS Injection: Inject the reconstituted sample into the LC-MS system.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Determination of phenolic derivatives of this compound in plasma with solid-phase extraction and high-performance liquid chromatography-atmospheric-pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of 4-methylaminothis compound, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. antisel.gr [antisel.gr]
- 5. 4-Methylamino this compound determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid phase extraction and simultaneous high performance liquid chromatographic determination of this compound and its major metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Antipyrine Extraction from Biological Tissues
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the optimal extraction of antipyrine from biological tissues. It is designed for researchers, scientists, and drug development professionals to address common challenges and improve the accuracy and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological tissues?
A1: The two most prevalent methods for this compound extraction are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Protein precipitation is also used, often as a preliminary step before SPE or LLE to remove the bulk of proteins from the tissue homogenate.
Q2: Which homogenization technique is best for preparing tissue samples for this compound extraction?
A2: The choice of homogenization technique depends on the tissue type. Mechanical homogenizers, such as bead beaters or rotor-stators, are effective for most tissues like the liver, kidney, spleen, and brain. For tougher tissues like the heart and lung, enzymatic digestion with collagenase prior to mechanical homogenization can improve yields.[1][2]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound from tissue extracts?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge. To mitigate them, you can optimize your sample cleanup by using a more selective SPE protocol, performing a thorough wash of your SPE cartridge, or using a different LLE solvent system. Diluting the sample extract before injection can also help, provided the this compound concentration remains above the limit of quantification.[3][4]
Q4: What is a typical recovery rate for this compound extraction?
A4: Recovery rates can vary depending on the method, matrix, and optimization. For solid-phase extraction of this compound metabolites from plasma, recoveries can range from 93% to 100%.[5][6] For liquid-liquid extraction, recoveries are generally good but may be slightly lower and more variable than with SPE.
Q5: What is the importance of pH during the liquid-liquid extraction of this compound?
A5: While this compound is a neutral compound, pH can still influence the extraction of interfering substances from the matrix. Maintaining a neutral to slightly alkaline pH is generally recommended for the extraction of neutral drugs. However, adjusting the pH can be a useful strategy to remove acidic or basic interferences.
Troubleshooting Guides
Low Recovery of this compound
| Potential Cause | Recommended Solution |
| Incomplete Tissue Homogenization | Ensure the tissue is completely disrupted. For tough tissues, consider enzymatic digestion prior to mechanical homogenization. The homogenization method can significantly affect results.[7] |
| Suboptimal Extraction Solvent (LLE) | This compound is soluble in a range of organic solvents. If recovery is low, consider changing the solvent or using a mixture of solvents with different polarities. |
| Analyte Breakthrough During SPE Loading | The sample may be loaded too quickly, or the sorbent may not be appropriate. Decrease the flow rate during sample loading and ensure the sorbent has been properly conditioned and equilibrated.[8][9] |
| Analyte Loss During SPE Wash Step | The wash solvent may be too strong, causing the this compound to be washed away with the interferences. Use a weaker wash solvent (e.g., a lower percentage of organic solvent).[10] |
| Incomplete Elution from SPE Sorbent | The elution solvent may be too weak to displace the this compound from the sorbent. Increase the strength of the elution solvent (e.g., a higher percentage of organic solvent or a different solvent) or increase the elution volume.[1][11] |
| Emulsion Formation (LLE) | Emulsions can trap the analyte at the interface between the two liquid phases. To break emulsions, try adding salt to the aqueous phase, centrifuging the sample at a higher speed, or gently rocking instead of vigorous shaking. |
| Protein Binding | If protein precipitation is incomplete, this compound may remain bound to proteins and be removed with the protein pellet. Ensure efficient protein precipitation by using an appropriate solvent (e.g., acetonitrile or methanol) and optimizing the solvent-to-sample ratio. |
High Variability in Results
| Potential Cause | Recommended Solution |
| Inconsistent Homogenization | Standardize the homogenization procedure, including time, speed, and the amount of tissue per unit of homogenization buffer. |
| Variable SPE Cartridge Performance | Use high-quality SPE cartridges from a reputable supplier. Inconsistent packing of the sorbent can lead to variable results. |
| Inconsistent LLE Procedure | Ensure consistent mixing times, solvent volumes, and phase separation techniques for all samples. Automation can help reduce variability. |
| Matrix Effects | If matrix effects vary between samples, it can lead to high variability. The use of a stable isotope-labeled internal standard for this compound is highly recommended to correct for these variations. |
Data Presentation: Comparison of Extraction Techniques
The following tables summarize expected performance characteristics for this compound extraction. Specific values can vary based on the tissue type and experimental conditions.
Table 1: General Comparison of Extraction Methods for this compound
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Selectivity | High | Moderate to High | Low |
| Recovery | High (Often >90%) | Moderate to High | Moderate (Analyte can be lost with precipitate) |
| Reproducibility | High | Moderate | Moderate |
| Solvent Consumption | Lower | Higher | Moderate |
| Automation Potential | High | Moderate | High |
| Throughput | High | Lower | High |
Table 2: Reported Recovery Data for this compound and its Metabolites (from Liquid Matrices)
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| This compound | Urine | SPE (C18) | 86.7 | [12] |
| 4-Hydroxythis compound | Urine | SPE (C18) | 85.2 | [12] |
| Northis compound | Urine | SPE (C18) | 90.5 | [12] |
| 3-Hydroxymethylthis compound | Urine | SPE (C18) | 74.2 | [12] |
| 4-Formylaminothis compound | Plasma | SPE (C18) | 93-100 | [5][6] |
| 4-Aminothis compound | Plasma | SPE (C18) | 93-100 | [5][6] |
| 4-Methylaminothis compound | Plasma | SPE (C18) | 93-100 | [5][6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Liver Tissue
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Tissue Homogenization: a. Weigh approximately 100 mg of frozen liver tissue. b. Add the tissue to a 2 mL tube containing ceramic beads. c. Add 1 mL of ice-cold phosphate-buffered saline (PBS, pH 7.4). d. Homogenize using a bead beater for 2-3 cycles of 30 seconds with 1 minute of cooling on ice in between. e. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. f. Collect the supernatant for SPE.
2. SPE Procedure (Reversed-Phase C18): a. Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of deionized water. b. Equilibration: Equilibrate the cartridge with 1 mL of PBS (pH 7.4). c. Sample Loading: Load 500 µL of the tissue supernatant onto the cartridge at a slow, steady flow rate (approx. 1 mL/min). d. Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. e. Elution: Elute the this compound with 1 mL of methanol. f. Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Brain Tissue
This protocol is a general guideline and may require optimization.
1. Tissue Homogenization: a. Weigh approximately 100 mg of frozen brain tissue. b. Add the tissue to a glass homogenizer with 1 mL of ice-cold PBS (pH 7.4). c. Homogenize until a uniform consistency is achieved. d. Transfer the homogenate to a centrifuge tube.
2. LLE Procedure: a. To the 1 mL of brain homogenate, add an internal standard. b. Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol). c. Vortex for 2 minutes to ensure thorough mixing. d. Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers. e. Carefully transfer the upper organic layer to a clean tube. f. (Optional but recommended for higher recovery) Repeat the extraction of the aqueous layer with another 3 mL of the organic solvent and combine the organic phases. g. Dry-down and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. Studies on the disposition of this compound, aminopyrine, and phenacetin using plasma, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated simultaneous determination of this compound and benzocaine HCl in the presence of benzocaine HCl degradation product - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. This compound kinetics in liver disease and liver transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified approaches to the determination of this compound pharmacokinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of this compound metabolites in human plasma by solid-phase extraction and micellar liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of pH of dissolution fluid and particle size of drug on the in-vitro release of drug from hard gelatin capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous LC-MS/MS quantification of SGLT2 inhibitors and this compound in medium and tissue from human ex vivo placenta perfusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ecological multivariate assisted spectrophotometric methods for determination of this compound and benzocaine HCl in presence of this compound official impurity and benzocaine HCl degradant: toward greenness and whiteness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies of the different metabolic pathways of this compound in man. Oral versus i.v. administration and the influence of urinary collection time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solid phase extraction and simultaneous high performance liquid chromatographic determination of this compound and its major metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Antipyrine Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preparing, storing, and troubleshooting antipyrine stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound solution degradation?
A1: Degradation of this compound stock solutions can manifest as a visible color change (yellowing), the formation of precipitates, or a decrease in the expected concentration, which can be confirmed by analytical methods like HPLC.
Q2: What are the primary factors that can cause my this compound stock solution to degrade?
A2: The main factors contributing to this compound degradation are exposure to light (photodegradation), suboptimal pH, high temperatures, and reaction with oxidizing agents.[1][2][3] this compound is also incompatible with strong acids, alkalies, and metallic salts.[4]
Q3: What is the optimal way to store my this compound stock solution?
A3: For long-term stability, this compound stock solutions should be stored at low temperatures, protected from light, and maintained at an appropriate pH. For instance, solutions prepared in a solvent can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[5] A common storage temperature for commercially prepared solutions is 4°C.[6] Always refer to the manufacturer's instructions for specific storage conditions.[7][8]
Q4: Which solvents should I use to prepare my this compound stock solution?
A4: this compound is soluble in water, DMSO, and acetonitrile.[5][6] The choice of solvent may depend on the experimental application. For aqueous solutions, using purified water (e.g., Milli-Q) is recommended to avoid contaminants that could accelerate degradation.
Q5: How does pH affect the stability of this compound solutions?
A5: The pH of the solution can significantly influence the stability of this compound.[9][10][11][12] Extreme pH levels, both acidic and basic, can catalyze hydrolysis and other degradation reactions.[12] Low pH, in particular, has been shown to favor the removal of this compound in the presence of free chlorine.[9] It is crucial to maintain the pH within a stable range, often near neutral, depending on the specific buffer system used.
Q6: Are there any known chemical incompatibilities I should be aware of?
A6: Yes, this compound is incompatible with ammonia, strong acids, alkalies, strong oxidizing agents, metallic salts, and phenol.[4] Contact with these substances should be avoided to prevent degradation.
Troubleshooting Guide
Problem 1: My this compound solution has turned yellow.
| Possible Cause | Troubleshooting Steps |
| Photodegradation | Store the solution in an amber vial or wrap the container with aluminum foil to protect it from light.[8] |
| Oxidation | Prepare fresh solutions and consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolution. |
| High Temperature | Ensure the solution is stored at the recommended temperature (e.g., 4°C or frozen).[6] |
Problem 2: I observe a precipitate in my solution.
| Possible Cause | Troubleshooting Steps |
| Low Temperature Storage of Aqueous Solutions | Some solutions, particularly those in glycerin, may congeal at 0°C.[13] Allow the solution to return to room temperature to see if the precipitate redissolves. |
| Exceeded Solubility | Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent at the storage temperature. |
| Degradation | The precipitate may consist of degradation products. The solution should be discarded and a fresh one prepared. |
Problem 3: My experimental results are inconsistent.
| Possible Cause | Troubleshooting Steps |
| Degraded Stock Solution | Verify the concentration and purity of your stock solution using an analytical method like HPLC or UV-Vis spectrophotometry.[14][15] |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing, which can degrade the product.[5] |
| Interaction with other reagents | This compound can interfere with certain colorimetric methods.[16] Ensure that your assay method is compatible with this compound. |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Maximum Storage Duration | Reference |
| In-house solvent | -80°C | 2 years | [5] |
| In-house solvent | -20°C | 1 year | [5] |
| Acetonitrile | 4°C | Not specified | [6] |
Table 2: Factors Influencing this compound Degradation in Aqueous Solutions
| Factor | Effect on Stability | Recommendations | Reference |
| Light Exposure | Accelerates photodegradation. | Store in light-protected containers (amber vials).[8] | [1][2] |
| Low pH | Can increase degradation, especially in the presence of oxidants. | Maintain a pH that is optimal for stability, typically near neutral, unless the experimental protocol requires otherwise. | [9] |
| High Temperature | Increases the rate of chemical degradation. | Store at recommended cool or cold temperatures. | [10] |
| Oxidizing Agents (e.g., free chlorine) | Rapidly degrades this compound. | Avoid contact with oxidizing agents. | [9][17] |
Experimental Protocols
Protocol: Stability Assessment of this compound Stock Solution using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the stability of an this compound stock solution over time.
1. Materials and Equipment:
-
This compound stock solution
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile and phosphate buffer (pH 5.5) (25:75, v/v)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
2. Procedure:
-
Preparation of Standards: Prepare a series of calibration standards of this compound at known concentrations.
-
Initial Analysis (Time 0):
-
Dilute an aliquot of the stock solution to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Record the peak area of the this compound peak.
-
-
Storage: Store the stock solution under the desired conditions (e.g., 4°C, protected from light).
-
Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4, and 8 weeks), repeat step 2.
-
Data Analysis:
-
Calculate the concentration of this compound at each time point using the calibration curve.
-
Determine the percentage of this compound remaining compared to the initial concentration.
-
A significant decrease in concentration (e.g., >5-10%) indicates degradation.
-
Visualizations
References
- 1. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of this compound by UV, UV/H₂O₂ and UV/PS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 60-80-0 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 9. Influencing factors and degradation products of this compound chlorination in water with free chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the role of physicochemical factors on the hydrolysis of dipyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The influence of pH on the stability of antazoline: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound AND BENZOCAINE OTIC SOLUTION [dailymed.nlm.nih.gov]
- 14. Validated HPLC Method for Concurrent Determination of this compound, Carbamazepine, Furosemide and Phenytoin and its Application in Assessment of Drug Permeability through Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound interferes with chemical determination of bromide in simultaneous estimation of total body water and extracellular water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reaction kinetics and transformation of this compound chlorination with free chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Superiority of Caffeine as a CYP1A2 Probe Over Antipyrine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate assessment of Cytochrome P450 1A2 (CYP1A2) activity is crucial for understanding drug metabolism, predicting drug-drug interactions, and tailoring pharmacotherapy. While various probe drugs have been utilized for this purpose, caffeine has emerged as the gold standard, demonstrating superior specificity and reliability over older probes like antipyrine. This guide provides a comprehensive comparison of these two probes, supported by experimental data and detailed methodologies, to elucidate the clear advantages of caffeine for CYP1A2 phenotyping.
Caffeine is predominantly metabolized by CYP1A2, with over 95% of its primary metabolism being attributed to this enzyme.[1] In contrast, this compound's metabolism is a more complex process involving at least six different cytochrome P450 enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, and CYP3A4.[2] This promiscuity in this compound's metabolic pathways makes it a non-specific and therefore unreliable probe for assessing the activity of a single enzyme like CYP1A2.[2]
Quantitative Comparison of Probe Performance
The following tables summarize key quantitative data that highlight the differences in performance between this compound and caffeine as CYP1A2 probes.
Table 1: Specificity of this compound and Caffeine for CYP1A2
| Probe | Primary Metabolizing Enzyme(s) | Contribution of CYP1A2 to Metabolism | Key Metabolite for CYP1A2 Assessment | Other Contributing Enzymes to Key Metabolite Formation |
| This compound | CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, CYP3A4[2] | Minor to moderate | 3-hydroxymethylthis compound (3-HMA) | CYP2C9[2] |
| Caffeine | CYP1A2[1] | >95%[1] | Paraxanthine (1,7-dimethylxanthine) | Primarily CYP1A2 |
Table 2: Recommended Methodologies and Key Parameters
| Probe | Dosing | Sample Matrix | Key Metabolic Ratio / Parameter | Comments |
| This compound | 10 mg/kg orally[3] | Urine, Saliva | Formation clearance of 3-HMA | Limited specificity due to multi-enzyme metabolism.[2] |
| Caffeine | 100-200 mg orally | Plasma, Saliva, Urine | Paraxanthine/Caffeine Ratio[4] | Highly specific and well-validated. Saliva provides a non-invasive alternative to plasma.[4] |
Experimental Protocols
This compound Phenotyping Protocol (General Overview)
-
Subject Preparation: Subjects should abstain from other medications for a specified period before the study. Smoking status should be recorded as it can influence CYP1A2 activity.[3]
-
Dosing: A single oral dose of 10 mg/kg this compound is administered.[3]
-
Sample Collection: Urine is collected over a 24-hour period. Saliva samples can also be collected at specific time points.[3][5]
-
Sample Analysis: The concentrations of this compound and its metabolites, particularly 3-hydroxymethylthis compound, are quantified using high-performance liquid chromatography (HPLC).
-
Data Analysis: The formation clearance of 3-hydroxymethylthis compound is calculated. However, it's important to note that this is not solely indicative of CYP1A2 activity.[2]
Caffeine Phenotyping Protocol (Recommended)
-
Subject Preparation: Subjects should abstain from caffeine-containing products for at least 24 hours prior to the study.
-
Dosing: A single oral dose of 100-200 mg of caffeine is administered.
-
Sample Collection:
-
Plasma/Saliva: A single blood or saliva sample is collected 4-6 hours post-dose.[4]
-
Urine: Urine can be collected over an 8-hour period.
-
-
Sample Analysis: The concentrations of caffeine and its primary metabolite, paraxanthine, are measured using HPLC or a similar validated analytical method.
-
Data Analysis: The paraxanthine/caffeine metabolic ratio is calculated. This ratio has been shown to strongly correlate with CYP1A2 activity.[4]
Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the metabolic pathways of this compound and caffeine and a generalized experimental workflow for CYP1A2 phenotyping.
Conclusion
In contrast, caffeine's metabolic pathway is dominated by CYP1A2, making it a highly specific and reliable in vivo probe. The well-established methodologies using plasma, saliva, or urine metabolic ratios, particularly the paraxanthine/caffeine ratio, provide a robust and minimally invasive means of phenotyping CYP1A2 activity. For researchers and clinicians seeking accurate and reproducible assessment of CYP1A2, caffeine is the unequivocally superior choice.
References
- 1. PharmGKB summary: very important pharmacogene information for CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxythis compound, 3-hydroxymethylthis compound, and northis compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of this compound (phenazone) after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of caffeine as a test drug for CYP1A2, NAT2 and CYP2E1 phenotyping in man by in vivo versus in vitro correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound clearance in children from single saliva samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Non-Invasive Salivary Antipyrine Test
For Researchers, Scientists, and Drug Development Professionals
The use of non-invasive methods for therapeutic drug monitoring and pharmacokinetic studies is a rapidly growing area of interest in drug development and clinical research. Saliva, as a biological matrix, offers a painless and stress-free collection method, making it an attractive alternative to blood sampling. This guide provides a comprehensive comparison of the non-invasive salivary antipyrine test with the traditional plasma-based method, supported by experimental data and detailed protocols.
This compound is a widely used probe drug for assessing hepatic drug-metabolizing enzyme activity. Its pharmacokinetic profile, including half-life, clearance, and volume of distribution, provides valuable insights into an individual's metabolic capacity. Numerous studies have demonstrated a strong correlation between salivary and plasma this compound concentrations, validating the use of saliva as a reliable surrogate for plasma in pharmacokinetic analyses.[1][2][3]
Data Presentation: Saliva vs. Plasma Pharmacokinetics
The pharmacokinetic parameters of this compound derived from saliva and plasma are highly comparable. The following table summarizes data from a study that directly compared these parameters in the same group of subjects, demonstrating the strong correlation and interchangeability of the two methods.
| Pharmacokinetic Parameter | Saliva (Mean ± SD) | Plasma (Mean ± SD) | Correlation Coefficient (r) | p-value | Reference |
| Half-life (t½) in hours | 12.7 ± 3.4 | 12.9 ± 3.6 | 0.98 | < 0.001 | [4] |
| Clearance (Cl) in L/h | 3.2 ± 0.9 | 3.1 ± 0.8 | 0.96 | < 0.001 | [4] |
| Volume of Distribution (Vd) in L | 58.7 ± 12.1 | 59.1 ± 13.5 | 0.97 | < 0.001 | [4] |
As the data indicates, there are no statistically significant differences between the pharmacokinetic parameters calculated from saliva and plasma samples. The high correlation coefficients further underscore the validity of using salivary this compound concentrations for pharmacokinetic studies. The saliva-to-plasma concentration ratio of this compound is consistently close to unity, indicating that this compound distributes evenly between these two biological fluids.[2]
Experimental Workflows and Logical Relationships
The following diagram illustrates the typical workflow for a comparative study validating the salivary this compound test against the plasma-based method.
Caption: Workflow for validating salivary vs. plasma this compound tests.
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques used to quantify this compound in saliva and plasma.
Colorimetric Method
This method is based on the reaction of this compound with sodium nitrite to form a colored product that can be measured spectrophotometrically.[5]
Reagents:
-
4N Hydrochloric Acid (HCl)
-
10% (w/v) Sodium Nitrite Solution
-
Dichloromethane (extraction solvent)
-
0.1N Sodium Hydroxide (NaOH)
Procedure:
-
To 1 ml of saliva or plasma, add 0.5 ml of 4N HCl.
-
Add 0.5 ml of 10% sodium nitrite solution and mix well.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Extract the colored product by shaking with 5 ml of dichloromethane for 5 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 1 ml of 0.1N NaOH.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
Gas Chromatography (GC) Method
Gas chromatography offers high sensitivity and specificity for the quantification of this compound.[3][6]
Instrumentation:
-
Gas chromatograph equipped with a nitrogen-phosphorus detector (NPD) or a flame ionization detector (FID).
-
Chromatographic column: 3% SP-2250 on Supelcoport (or equivalent).
Procedure:
-
To 1 ml of saliva or plasma, add an internal standard (e.g., phenacetin).
-
Make the sample alkaline by adding a small volume of concentrated ammonium hydroxide.
-
Extract the this compound and internal standard with an organic solvent such as chloroform or a mixture of isopropanol and dichloromethane.
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the appropriate solvent (e.g., ethyl acetate).
-
Inject an aliquot into the gas chromatograph.
GC Conditions:
-
Injector Temperature: 250°C
-
Column Temperature: Isothermal at 220°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used method for this compound analysis, offering excellent resolution and sensitivity.[5]
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 10 µm, 8 mm x 10 cm).
Procedure:
-
To a 25 µl aliquot of saliva or plasma, add an internal standard (e.g., 3-nitrophenol).
-
Deproteinize the sample by adding acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant directly into the HPLC system.
HPLC Conditions:
-
Mobile Phase: A mixture of 0.025 M aqueous sodium acetate and acetonitrile (e.g., 88.5:11.5 v/v).
-
Flow Rate: 1.5 ml/min
-
Detection Wavelength: 254 nm
Signaling Pathways and Logical Relationships
The underlying principle for the validity of the salivary this compound test is the passive diffusion of the drug from the bloodstream into the salivary glands. This process is governed by the physicochemical properties of this compound and the physiological characteristics of the saliva-plasma barrier.
Caption: Diffusion of this compound from plasma to saliva.
References
- 1. Studies on the disposition of this compound, aminopyrine, and phenacetin using plasma, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of the different metabolic pathways of this compound in man. Oral versus i.v. administration and the influence of urinary collection time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the half-life of this compound in plasma, whole blood and saliva of man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of this compound kinetics by measurement in saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study of this compound pharmacokinetics in saliva and plasma using a colourimetric method of this compound analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive gas-chromatographic assay using a nitrogen-phosphorus detector for determination of this compound and aminopyrine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Antipyrine vs. Inulin for Glomerular Filtration Rate Measurement: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of Glomerular Filtration Rate (GFR) is paramount in assessing kidney function. Inulin has long been established as the gold-standard for this measurement. This guide provides a comprehensive comparison of inulin with antipyrine for GFR determination, supported by experimental data and detailed methodologies.
Introduction to GFR Measurement
The Glomerular Filtration Rate (GFR) is the volume of fluid filtered from the renal glomerular capillaries into Bowman's capsule per unit time. It is a critical measure of kidney function. The ideal marker for GFR measurement should be freely filtered by the glomerulus, not reabsorbed or secreted by the renal tubules, and physiologically inert.
Inulin: The Gold Standard
Inulin, a naturally occurring polysaccharide, is widely regarded as the gold standard for GFR determination.[1] Its properties align perfectly with those of an ideal GFR marker: it is freely filtered at the glomerulus and is not subject to tubular secretion or reabsorption.[1][2][3] Therefore, the clearance of inulin from the plasma is equivalent to the GFR.
This compound: A Marker of Hepatic Function
This compound, in contrast, is primarily used as a marker for hepatic microsomal enzyme function, essentially a measure of liver function. Its clearance is predominantly hepatic, with minimal renal excretion of the parent compound. Studies have shown that the plasma clearance of this compound is not significantly altered in patients with chronic renal failure, whereas the renal clearance of its metabolites is severely impaired. This indicates that this compound itself is not cleared by the kidneys to a significant extent, making it an unsuitable marker for GFR.
Head-to-Head Comparison
| Feature | Inulin | This compound |
| Primary Use | Measurement of Glomerular Filtration Rate (GFR) | Assessment of hepatic microsomal enzyme function (liver function) |
| Primary Route of Elimination | Renal (glomerular filtration) | Hepatic (metabolism) |
| Tubular Handling | Neither reabsorbed nor secreted | Not applicable for GFR measurement |
| Suitability for GFR Measurement | Gold Standard | Unsuitable |
Experimental Protocols
Inulin Clearance for GFR Measurement
The measurement of GFR using inulin clearance is a meticulous process that requires careful execution. The classical method involves the constant intravenous infusion of inulin to achieve a steady-state plasma concentration, followed by timed urine collections.
Protocol:
-
Subject Preparation: Subjects should be well-hydrated. An indwelling catheter is placed in a peripheral vein for inulin infusion, and another in the contralateral arm for blood sampling. A bladder catheter is inserted for complete urine collection.
-
Inulin Administration: A priming dose of inulin is administered to rapidly achieve the desired plasma concentration, followed by a constant intravenous infusion to maintain this concentration.
-
Equilibration Period: An equilibration period of at least 30-60 minutes is allowed for the inulin to distribute throughout the extracellular fluid.
-
Urine and Blood Sampling: Following equilibration, precisely timed urine collections are initiated. Blood samples are drawn at the midpoint of each urine collection period. Typically, three to four consecutive collection periods are performed.
-
Sample Analysis: The concentration of inulin in both plasma and urine samples is determined using spectrophotometric or chromatographic methods.
-
GFR Calculation: The GFR is calculated using the following formula for each collection period: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration
This compound Clearance for Hepatic Function
The measurement of this compound clearance is performed to assess the activity of hepatic microsomal enzymes.
Protocol:
-
Subject Preparation: Subjects are typically required to fast overnight.
-
This compound Administration: A single oral or intravenous dose of this compound is administered.
-
Blood or Saliva Sampling: Serial blood or saliva samples are collected over a period of 24 to 48 hours.
-
Sample Analysis: The concentration of this compound in the plasma or saliva samples is determined using high-performance liquid chromatography (HPLC) or other suitable analytical methods.
-
Clearance Calculation: The clearance of this compound is calculated from its elimination rate constant and volume of distribution, which are determined from the concentration-time data.
Logical Workflow of GFR Marker Evaluation
References
- 1. Salivary this compound kinetics in hepatic and renal disease and in patients on anticonvulsant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound metabolite formation and excretion in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Antipyrine Analysis
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of pharmaceutical compounds is paramount. Antipyrine, a classic analgesic and antipyretic, is often used as a probe drug in clinical pharmacology to investigate drug metabolism. The choice of analytical methodology for its quantification is critical for obtaining high-quality data. This guide provides an objective comparison of two powerful and widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. This comparison is supported by experimental data from published, validated methods to aid in method selection and cross-validation.
Method Performance: A Comparative Analysis
The selection between HPLC and GC-MS for the analysis of this compound hinges on several factors, including the required sensitivity, sample matrix, throughput, and the specific goals of the analysis. While both techniques can provide accurate and precise quantification, they operate on different principles, leading to distinct advantages and disadvantages.
HPLC is a highly versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. In contrast, GC-MS is ideal for the analysis of volatile and thermally stable compounds. It separates compounds in the gas phase and provides highly specific detection and structural information through mass spectrometry.
A summary of the quantitative performance characteristics for validated HPLC and a representative GC method for this compound analysis is presented below.
| Performance Parameter | HPLC-UV | GC-NPD/MS |
| Linearity (R²) | ≥ 0.999 | Linear |
| Accuracy (% Recovery) | Not explicitly stated, but method deemed accurate | Not explicitly stated, but method deemed accurate |
| Precision (%RSD) | < 2% (Intra-day and Inter-day) | 1.7% |
| Limit of Detection (LOD) | 0.49 µg/mL | Estimated: 1 - 113 ng/mL |
| Limit of Quantification (LOQ) | 1.48 µg/mL | Estimated: 4 - 375 ng/mL |
Experimental Protocols
Detailed methodologies for both HPLC and GC-based analysis of this compound are crucial for reproducibility and for understanding the practical aspects of each technique.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is adapted from a validated method for the simultaneous determination of this compound and other drugs.
Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water (pH adjusted to 3.0 with phosphoric acid) and a 50:50 mixture of acetonitrile and methanol in a 58:42 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 230 nm for this compound.
-
Injection Volume: 10 µL.
Sample Preparation (from Caco-2 cell monolayers):
-
Collect the sample from the receiver compartment of the Caco-2 cell transport chamber.
-
If necessary, dilute the sample with the transport buffer (e.g., Hanks' Balanced Salt Solution) to fall within the calibration curve range.
-
Directly inject the sample into the HPLC system.
Gas Chromatography (GC) Method
The following protocol is based on a validated GC method for the determination of this compound in biological fluids, which can be adapted for use with a mass spectrometer.
Chromatographic Conditions:
-
Instrument: Gas chromatograph with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).
-
Column: 3% SP-2250 DB on a suitable support (e.g., 100/120 mesh).
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures:
-
Injector: 250°C
-
Column: Isothermal at 220°C
-
Detector: 300°C
-
-
Injection Volume: 1-2 µL.
Sample Preparation (from saliva):
-
To 1 mL of saliva in a glass tube, add an internal standard (e.g., phenacetin).
-
Add 0.1 mL of 1 N NaOH to alkalinize the sample.
-
Add 5 mL of an extraction solvent (e.g., chloroform).
-
Vortex the mixture for 1 minute and centrifuge at 2000 rpm for 10 minutes.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., 50 µL of ethyl acetate).
-
Inject an aliquot into the GC system.
Workflow for Method Cross-Validation
The cross-validation of two distinct analytical methods like HPLC and GC-MS is essential to ensure that they produce comparable and reliable results for the same analyte. A logical workflow for this process is depicted below.
Workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two methods will ultimately depend on the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.
-
HPLC-UV is a robust, versatile, and widely accessible technique suitable for routine analysis of this compound in various matrices. It is particularly advantageous for compounds that are not easily volatilized.
-
GC-MS offers high sensitivity and specificity, making it an excellent choice for trace-level analysis and for applications where definitive identification of the analyte is required. The mass spectrometric detection provides structural information that can be crucial for impurity profiling and metabolite identification.
A thorough cross-validation as outlined in the workflow is essential to ensure that both methods provide equivalent and reliable results. This process is a critical component of method transfer and is vital for maintaining data integrity across different laboratories and analytical platforms. By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can make an informed decision on the most appropriate method for their this compound analysis needs.
A Comparative Guide to Antipyrine Metabolism Across Key Animal Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antipyrine's Metabolic Fate in Preclinical Species
This compound, a classic probe drug, has long been instrumental in characterizing the activity of hepatic cytochrome P450 (CYP) enzymes. Its metabolism, sensitive to the nuances of enzyme expression and activity, exhibits significant variability across different animal species. Understanding these species-specific differences is paramount for the accurate extrapolation of preclinical pharmacokinetic and pharmacodynamic data to humans in the drug development pipeline. This guide provides a comparative overview of this compound metabolism in commonly used animal models: the mouse, rat, rabbit, dog, and monkey.
Quantitative Comparison of this compound Pharmacokinetics
The disposition of this compound varies considerably among laboratory animals, reflecting underlying differences in their metabolic machinery. The following table summarizes key pharmacokinetic parameters for this compound across several species. It is important to note that experimental conditions such as dose, route of administration, and animal strain can influence these values.
| Animal Model | Half-life (t½) (hours) | Clearance (CL) (mL/min/kg) | Major Metabolites |
| Mouse | Variable (influenced by anesthetics) | Variable (influenced by anesthetics) | Data not readily available in comparative studies |
| Rat | 1.1 - 1.8 | 5.9 - 10.1 | 3-hydroxymethylthis compound (3-HMA), 4-hydroxythis compound (4-OHA), Northis compound (NORA) |
| Rabbit | ~1.0 | ~7.0 | 3-HMA, 4-OHA, NORA |
| Dog (Beagle) | 0.55 - 1.1[1][2] | 8.33 - 13.42[2] | Data not readily available in comparative studies |
| Monkey (Rhesus) | 1.5 - 2.0[3] | ~5.0 | Data not readily available in comparative studies |
| Monkey (Cynomolgus) | 1.5 - 2.0[3] | Lower than Rhesus[3] | Data not readily available in comparative studies |
Metabolic Pathways and Species-Specific Variations
The biotransformation of this compound is primarily hepatic and yields three major metabolites through oxidative processes mediated by CYP enzymes: 4-hydroxythis compound (4-OHA), northis compound (NORA), and 3-hydroxymethylthis compound (3-HMA). The relative abundance of these metabolites in urine provides a snapshot of the activity of different CYP isoforms.
Caption: General metabolic pathway of this compound.
Rat: The rat is a well-characterized model for this compound metabolism. Studies have shown that after intravenous administration, the major urinary metabolite is 3-hydroxymethylthis compound, followed by 4-hydroxythis compound and northis compound.
Rabbit: In rabbits, the three primary metabolites—3-HMA, 4-OHA, and NORA—are all formed, and their disposition is formation rate-limited[4][5].
Dog: In Beagle dogs, the mean elimination half-life of this compound is approximately 1.1 hours, with a total clearance of around 6 L/h[1]. Interestingly, a comparative study between Greyhounds and Beagles revealed that Greyhounds have a significantly slower clearance and longer half-life of this compound, highlighting intra-breed differences in drug metabolism[2].
Monkey: Studies in Rhesus and Cynomolgus monkeys show an apparent elimination half-life of 1.5 to 2 hours[3]. Systemic clearance has been observed to be lower in Cynomolgus monkeys compared to Rhesus monkeys and baboons[3].
Mouse: Detailed quantitative data on the metabolite profile of this compound in mice is not as readily available in a comparative context. However, studies have shown that factors such as the type of anesthesia used can significantly alter the pharmacokinetic parameters of this compound in this species.
Experimental Protocols
A standardized approach is crucial for obtaining comparable data across different animal models. The following outlines a general experimental workflow for a pharmacokinetic study of this compound.
Caption: Typical experimental workflow for this compound pharmacokinetic studies.
Key Methodological Considerations:
-
Animal Models: Commonly used strains include Sprague-Dawley or Wistar rats, New Zealand White rabbits, Beagle dogs, and Cynomolgus or Rhesus monkeys. Animals should be healthy and acclimatized to the laboratory environment.
-
Drug Administration: this compound is typically dissolved in a sterile vehicle such as saline and administered intravenously (e.g., via a cannulated vein) or orally (e.g., by gavage). The dose can vary, but a common range is 10-100 mg/kg.
-
Sample Collection:
-
Blood/Plasma: Serial blood samples are collected at predetermined time points post-dose. Plasma is separated by centrifugation and stored frozen until analysis.
-
Urine: For metabolite profiling, animals are often housed in metabolic cages to allow for the collection of urine over a specified period (e.g., 24 or 48 hours).
-
-
Sample Analysis:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice for the sensitive and specific quantification of this compound and its metabolites.
-
Sample Preparation: Plasma samples typically require protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove interfering substances. Urine samples may require enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites prior to analysis.
-
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key parameters such as half-life, clearance, and volume of distribution.
-
Metabolite Analysis: The amounts of 4-OHA, NORA, and 3-HMA in urine are quantified and typically expressed as a percentage of the administered dose to compare the relative importance of each metabolic pathway.
Conclusion
The metabolism of this compound exhibits notable species-dependent variations in both the rate of elimination and the profile of metabolites produced. While rats and rabbits show a more balanced production of the three major metabolites, dogs and monkeys tend to have a faster clearance. These differences underscore the importance of selecting the appropriate animal model in preclinical drug development and highlight the need for a thorough understanding of the comparative metabolism of xenobiotics to improve the prediction of human pharmacokinetics. Further studies, particularly on the quantitative metabolite profiles in mice, dogs, and monkeys, would provide a more complete picture and enhance the utility of these models in translational research.
References
- 1. Pharmacokinetic parameters of this compound in dog after hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative disposition of pharmacologic markers for cytochrome P-450 mediated metabolism, glomerular filtration rate, and extracellular and total body fluid volume of Greyhound and Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of this compound (phenazone) in the baboon, cynomolgus monkey and rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. The pharmacokinetics of this compound and three of its metabolites in the rabbit: intravenous administration of pure metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of the Antipyrine Clearance Test in Longitudinal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The assessment of hepatic metabolism over time is a critical component of longitudinal studies in drug development and clinical research. The antipyrine clearance test, a widely used method to evaluate microsomal liver function, has demonstrated a high degree of reproducibility, making it a valuable tool for monitoring changes in an individual's metabolic capacity. This guide provides a comprehensive comparison of the this compound clearance test with other common methods, supported by experimental data, to aid researchers in selecting the most appropriate test for their longitudinal study design.
Comparative Reproducibility of Hepatic Function Tests
The reliability of a biomarker in a longitudinal study is determined by its intra-individual variability over time. A lower coefficient of variation (CV) indicates higher reproducibility. The following table summarizes the intra-individual variability of the this compound clearance test and its common alternatives.
| Test | Parameter | Intra-individual Coefficient of Variation (CV%) | Population | Study Duration |
| This compound Clearance Test | Half-life | 9.6% (mean) | Elderly subjects | 3 weeks to 1 year |
| Caffeine Clearance Test | Clearance (variance) | 21.4% of total variance | Healthy male subjects | Not specified |
| Acetylator Ratio | 14-19% (mean) | Healthy subjects | 5 weeks | |
| Dextromethorphan Metabolic Ratio | Urinary DM/DX Ratio (24h) | 31-44% (mean) | Healthy subjects | 2 months |
| Indocyanine Green (ICG) Clearance Test | Splanchnic Blood Flow | 7% | Intensive care patients | Not specified |
| Galactose Elimination Capacity | Vmax | 14% | Pigs | 3 days |
Key Findings:
-
The this compound clearance test exhibits excellent reproducibility in longitudinal studies, with a mean within-subject coefficient of variation of 9.6% in elderly subjects over a period of up to one year[1].
-
The caffeine clearance test also shows good reproducibility, with intra-individual variance accounting for 21.4% of the total variance in one study[2]. Another study looking at a caffeine metabolite ratio found a mean intra-individual variation of 14-19%[3].
-
The dextromethorphan metabolic ratio test displays higher intra-individual variability, with mean coefficients of variation for 24-hour urine collections ranging from 31% to 44%[2].
-
The indocyanine green (ICG) clearance test is a reliable measure, with a reported coefficient of variation of 7% for the related parameter of splanchnic blood flow estimation[4].
-
The galactose elimination capacity test showed a coefficient of variation of 14% in a preclinical model[5].
Experimental Protocol: this compound Clearance Test
A standardized protocol is crucial for ensuring the reproducibility of the this compound clearance test. Both comprehensive and simplified protocols have been validated in the literature.
Full Protocol (Multiple Saliva or Plasma Samples)
This protocol is considered the gold standard for determining this compound clearance.
1. Subject Preparation:
-
Subjects should fast overnight.
-
Record the subject's body weight, height, and age.
2. This compound Administration:
-
Administer a single oral dose of 600 mg of this compound in a hard gelatin capsule[6].
3. Sample Collection:
-
Collect 4 to 7 saliva or plasma samples over a 24 to 48-hour period[1].
4. Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using high-performance liquid chromatography (HPLC)[6].
5. Pharmacokinetic Analysis:
-
Calculate this compound clearance (Cl), volume of distribution (Vd), and elimination half-life (t½) from the concentration-time data.
Simplified Protocol (Two Saliva Samples)
This abbreviated protocol offers a less invasive and more convenient alternative while maintaining a high degree of accuracy.
1. Subject Preparation:
-
Subjects should fast overnight.
2. This compound Administration:
-
Administer a single oral dose of 600 mg of this compound in a hard gelatin capsule[6].
3. Sample Collection:
-
Collect 1 mL of saliva at 4 hours and 24 hours after this compound ingestion[6].
4. Sample Analysis:
-
Analyze the this compound concentration in the saliva samples using HPLC[6].
5. Clearance Calculation:
-
Estimate this compound clearance using the two concentration time points and the subject's demographic data[1].
Experimental Workflow
The following diagram illustrates the typical workflow for an this compound clearance test.
Signaling Pathways and Logical Relationships
The metabolism of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Understanding the factors that influence this pathway is essential for interpreting clearance data.
References
- 1. medium.com [medium.com]
- 2. Intra-individual variability of caffeine elimination in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interindividual and intraindividual variability in acetylation: characterization with caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. Interindividual Differences in Caffeine Metabolism and Factors Driving Caffeine Consumption [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Interindividual Differences in Caffeine Metabolism and Factors Driving Caffeine Consumption | Semantic Scholar [semanticscholar.org]
Genetic Polymorphisms and Their Impact on Antipyrine Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antipyrine, a classic analgesic and antipyretic agent, has long served as a valuable probe drug for assessing the activity of various drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. The metabolism of this compound is complex, involving multiple CYP isoforms, and is significantly influenced by genetic polymorphisms in the genes encoding these enzymes. Understanding the correlation between an individual's genetic makeup and their ability to metabolize this compound is crucial for predicting drug clearance, anticipating potential drug-drug interactions, and advancing the principles of personalized medicine. This guide provides a comparative analysis of how genetic variations in key CYP enzymes affect this compound metabolism, supported by experimental data and detailed methodologies.
The Metabolic Fate of this compound: A Multi-Enzyme Process
This compound undergoes extensive metabolism in the liver, primarily through oxidation, leading to the formation of three main metabolites: 4-hydroxythis compound (4-OHA), 3-hydroxymethylthis compound (3-HMA), and northis compound (NORA).[1] The formation of these metabolites is catalyzed by a consortium of CYP enzymes, with specific isoforms playing predominant roles in each pathway. Genetic variations within the genes for these enzymes can lead to significant inter-individual differences in metabolic rates, altering the pharmacokinetic profile of this compound and, by extension, other drugs metabolized by the same enzymes.
Impact of Genetic Polymorphisms on this compound Metabolism
The following sections detail the influence of genetic polymorphisms in specific CYP enzymes on the metabolism of this compound, with quantitative data summarized for comparison.
CYP1A2
The CYP1A2 enzyme is primarily involved in the formation of 3-hydroxymethylthis compound.[2] Polymorphisms in the CYP1A2 gene have been shown to affect the metabolic activity of this enzyme. A study investigating the impact of the CYP1A21F and CYP1A21D polymorphisms found that these genetic variants were essential for the urinary levels of 3-HMA, thus influencing the functional activity of the enzyme.[2]
| Genetic Polymorphism | Effect on 3-Hydroxymethylthis compound (3-HMA) Levels | Reference |
| CYP1A21F & CYP1A21D | Essential for urinary levels of 3-HMA | [2] |
CYP2C Subfamily: CYP2C9 and CYP2C19
The CYP2C subfamily of enzymes, particularly CYP2C9 and CYP2C19, are the predominant enzymes responsible for the formation of northis compound.[1] Genetic polymorphisms in CYP2C9 and CYP2C19 are well-characterized and are known to significantly impact the metabolism of a wide range of clinically important drugs.[3][4] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their genotype.[3]
While the direct quantitative impact of CYP2C9 and CYP2C19 polymorphisms on this compound's northis compound formation rate is not extensively documented in comparative tables within the reviewed literature, the established role of the CYP2C subfamily in this metabolic pathway suggests that variations in these genes would lead to altered northis compound production. For instance, individuals with reduced-function alleles, such as CYP2C92 and CYP2C93, would be expected to have a decreased rate of northis compound formation. Similarly, CYP2C19 poor metabolizers would likely exhibit reduced metabolism of this compound through this pathway.
CYP3A4
The 4-hydroxylation of this compound is mainly catalyzed by CYP3A4.[1] The CYP3A4 gene is also polymorphic, although the functional consequences of many of its variants are still under investigation. Given its primary role, it is expected that genetic variations leading to decreased or increased CYP3A4 function would directly correlate with the formation rate of 4-hydroxythis compound.
Experimental Protocols
A comprehensive understanding of the relationship between genotype and phenotype relies on robust experimental methodologies for both genotyping and phenotyping.
This compound Phenotyping
The assessment of this compound metabolism typically involves the administration of a single oral dose of this compound to subjects, followed by the collection of plasma, saliva, or urine samples over a period of time.[5] The concentrations of this compound and its metabolites are then quantified to determine pharmacokinetic parameters such as clearance, half-life, and metabolite formation rates.
Sample Collection and Analysis:
-
Sample Collection: Following this compound administration, blood, saliva, or urine samples are collected at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Preparation: Plasma is separated from blood samples by centrifugation. Urine samples may require enzymatic hydrolysis with β-glucuronidase/arylsulfatase to measure conjugated metabolites.
-
Quantification: The concentrations of this compound and its metabolites (4-OHA, 3-HMA, NORA) are determined using High-Performance Liquid Chromatography (HPLC) with UV detection.
Genotyping of CYP Polymorphisms
Genotyping is performed to identify specific genetic variants in the CYP genes of interest. Common methods include:
-
Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP): This method involves the amplification of the DNA segment containing the polymorphism, followed by digestion with a specific restriction enzyme that recognizes and cuts only one of the allelic variants. The resulting DNA fragments are then separated by gel electrophoresis to determine the genotype.
-
Real-Time PCR with Allele-Specific Probes: This high-throughput method uses fluorescently labeled probes that are specific to each allele. The genotype is determined by measuring the fluorescence signal generated during the PCR amplification.
-
DNA Microarrays and Sequencing: These advanced technologies allow for the simultaneous analysis of a large number of polymorphisms across multiple genes.
Visualizing the Pathways
To illustrate the complex interplay of enzymes and genetic factors in this compound metabolism, the following diagrams are provided.
Caption: this compound Metabolic Pathways and Influence of Genetic Polymorphisms.
Caption: Experimental Workflow for Pharmacogenetic Study of this compound Metabolism.
Conclusion
The metabolism of this compound is a multifaceted process governed by several key CYP enzymes. Genetic polymorphisms in the genes encoding these enzymes, particularly CYP1A2, CYP2C9, CYP2C19, and CYP3A4, can significantly alter the metabolic landscape, leading to substantial inter-individual variability in drug clearance. While the influence of some polymorphisms on specific metabolic pathways of this compound is established, further research providing detailed quantitative comparisons across a wider range of genotypes is warranted. A deeper understanding of these gene-drug interactions is paramount for the development of personalized therapeutic strategies, ensuring optimal efficacy and safety of a vast array of medications that share these metabolic pathways. The methodologies and data presented in this guide offer a framework for researchers and clinicians working towards this goal.
References
- 1. HPLC determination of this compound metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of CYP1A2 gene polymorphisms on this compound CYP1A2-dependent metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification and drug metabolic characterization of four new CYP2C9 variants CYP2C9*72-*75 in the Chinese Han population [frontiersin.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Antipyrine Metabolism: In Vivo vs. In Vitro Profiles
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is paramount. Antipyrine, a classic probe drug, has been extensively studied to characterize drug-metabolizing enzyme activity. This guide provides a detailed comparison of its metabolic profiles under both in vivo (within a living organism) and in vitro (in a controlled laboratory setting) conditions, supported by experimental data and methodologies.
The metabolism of this compound primarily occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system. This process results in the formation of several key metabolites that are subsequently excreted. By comparing the metabolic data from in vivo and in vitro studies, researchers can gain valuable insights into the drug's pharmacokinetic properties and the enzymes responsible for its biotransformation.
Quantitative Metabolic Data
The following tables summarize the quantitative data on the formation of this compound's major metabolites in both in vivo and in vitro settings.
In Vivo Metabolite Excretion
This table presents the percentage of an administered this compound dose that is excreted in the urine as its primary metabolites in healthy human volunteers.
| Metabolite | Percentage of Dose Excreted in Urine (Mean ± SD) | Reference |
| 4-Hydroxythis compound | 24.9% ± 6.3% | [1] |
| 3-Hydroxymethylthis compound | 13.0% ± 2.2% | [1] |
| Northis compound (Norphenazone) | 16.5% ± 3.2% | [1] |
| Unchanged this compound | 3.8% ± 1.9% | [1] |
In Vitro Enzyme Kinetics in Human Liver Microsomes
This table details the kinetic parameters for the formation of this compound's main oxidative metabolites in human liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.
| Metabolite | Vmax (nmol/mg protein/min) | Km (mmol/L) | Reference |
| 4-Hydroxythis compound | 1.54 ± 0.08 | 39.6 ± 2.5 | [2] |
| Northis compound | 0.91 ± 0.04 | 19.0 ± 0.8 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the typical experimental protocols used in the in vivo and in vitro metabolism studies of this compound.
In Vivo Human Studies Protocol
-
Subject Recruitment: Healthy, non-smoking adult volunteers with normal liver and kidney function are typically recruited. Informed consent is obtained from all participants.
-
Drug Administration: A single oral or intravenous dose of this compound (e.g., 500 mg) is administered to the subjects.[1]
-
Sample Collection: Blood and urine samples are collected at predetermined time intervals over a period of 48-72 hours.
-
Sample Processing: Blood samples are centrifuged to obtain plasma. Both plasma and urine samples are stored at low temperatures (e.g., -20°C) until analysis.
-
Metabolite Quantification: The concentrations of this compound and its metabolites in plasma and urine are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[3]
-
Pharmacokinetic Analysis: The collected data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, and elimination half-life. The percentage of the dose excreted as each metabolite is calculated from the urine concentration data.
In Vitro Human Liver Microsome Study Protocol
-
Microsome Preparation: Human liver microsomes are prepared from donated liver tissue through a process of homogenization and differential centrifugation.
-
Incubation Mixture: The incubation mixture typically contains human liver microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), a cofactor-generating system (e.g., NADPH-generating system), and the substrate (this compound) at various concentrations.
-
Incubation: The reaction is initiated by the addition of the cofactor-generating system and incubated at 37°C for a specific period. The reaction is then terminated by adding a quenching agent (e.g., a cold organic solvent).
-
Sample Analysis: The incubation samples are processed to remove proteins and other interferences. The formation of metabolites is quantified using a sensitive analytical method like LC-MS/MS.
-
Enzyme Kinetic Analysis: The rate of metabolite formation at different substrate concentrations is determined and fitted to the Michaelis-Menten equation to calculate the kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant).[2]
Metabolic Pathway of this compound
The metabolism of this compound is a complex process involving multiple cytochrome P450 enzymes. The following diagram illustrates the primary metabolic pathways.
Caption: Metabolic pathway of this compound.
Conclusion
The comparison of in vivo and in vitro metabolic data for this compound reveals a good correlation, indicating that in vitro systems, such as human liver microsomes, can be a reliable tool for predicting the metabolic fate of drugs in humans. Studies have shown that the rank order for the rate of formation of the three main metabolites of this compound was similar in both in vivo and in vitro settings.[4][5] However, it is important to note that in vitro studies may not fully recapitulate the complex physiological environment of a living organism. Therefore, a comprehensive understanding of a drug's metabolism requires an integrated approach utilizing both in vivo and in vitro experimental models. This guide provides a foundational comparison to aid researchers in designing and interpreting drug metabolism studies.
References
- 1. Studies of the different metabolic pathways of this compound in man. Oral versus i.v. administration and the influence of urinary collection time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a probe for human oxidative drug metabolism: identification of the cytochrome P450 enzymes catalyzing 4-hydroxythis compound, 3-hydroxymethylthis compound, and northis compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of rate of hepatic metabolism in vitro and half-life for this compound in vivo in three species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the in vivo and in vitro rates of formation of the three main oxidative metabolites of this compound in man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the in vivo and in vitro rates of formation of the three main oxidative metabolites of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Drug-Induced Liver Injury: A Comparative Guide to Antipyrine Clearance and Novel Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Drug-induced liver injury (DILI) remains a leading cause of acute liver failure and a significant hurdle in drug development. Accurate prediction of a compound's potential to cause DILI is crucial for patient safety and mitigating financial losses in the pharmaceutical industry. This guide provides a comparative overview of a classic liver function assessment tool, antipyrine clearance, and emerging biomarkers—microRNA-122 (miR-122), glutamate dehydrogenase (GLDH), and keratin-18 (K18)—for the prediction of DILI.
At a Glance: Comparative Performance of DILI Predictors
The following table summarizes the available quantitative data on the performance of this compound clearance and novel biomarkers in assessing liver function and predicting DILI. It is important to note that direct head-to-head comparisons in a DILI-specific cohort are limited; the data presented is drawn from studies evaluating these markers in various contexts of liver injury.
| Predictor | Method | Key Performance Metrics | Context of Validation |
| This compound Clearance | In vivo metabolic clearance | - Strong correlation with Pugh's classification (r=0.67, p=0.0003) - Effective in identifying moderate and severe hepatic impairment.[1][2] | Primarily validated in chronic liver diseases such as cirrhosis and hepatitis C; less specific data available for idiosyncratic DILI prediction. |
| microRNA-122 (miR-122) | RT-qPCR or other amplification-free methods | - High diagnostic accuracy for DILI: - Sensitivity: 85% - Specificity: 93% - AUC: 0.95[3][4] - Rises earlier than standard liver enzymes (ALT/AST).[5] | Validated in various DILI contexts, including acetaminophen-induced liver injury and idiosyncratic DILI. |
| Glutamate Dehydrogenase (GLDH) | Enzymatic or ELISA-based assays | - High diagnostic accuracy for DILI: - Sensitivity: 90% - Specificity: 85% - AUC: 0.936 - Correlates well with ALT levels.[6] | Demonstrated to be a specific biomarker of liver injury, particularly useful in distinguishing from muscle injury. |
| Keratin-18 (K18) | ELISA (M30 and M65 assays) | - Associated with liver-related death or transplant. - Can distinguish between apoptosis and necrosis. - Outperforms ALT in specificity for liver injury.[6] | Studied in various forms of acute liver injury, including DILI, and shows promise in predicting prognosis. |
Experimental Protocols: A Detailed Look at the Methodologies
Accurate and reproducible data are paramount in the validation of any predictive biomarker. This section details the experimental protocols for this compound clearance and the highlighted novel biomarkers.
This compound Clearance Test
The this compound clearance test measures the metabolic capacity of the liver, primarily reflecting the activity of cytochrome P450 enzymes.
Principle: this compound is a safe, low-extraction-ratio drug that is almost exclusively metabolized by the liver. Its rate of elimination from the body is therefore a good indicator of hepatic metabolic function.
Protocol:
-
Subject Preparation: Subjects are typically required to fast overnight.
-
This compound Administration: A single oral dose of this compound (e.g., 10-15 mg/kg body weight) is administered.
-
Sample Collection: Saliva or blood samples are collected at multiple time points over 24-48 hours. A simplified method involves collecting a single sample at 24 hours post-administration.
-
Sample Analysis: The concentration of this compound in the collected samples is determined using high-performance liquid chromatography (HPLC).
-
Clearance Calculation: this compound clearance is calculated from the dose administered and the area under the concentration-time curve (AUC) or from the elimination rate constant and the volume of distribution.
Novel Biomarker Assays
Principle: miR-122 is a liver-specific microRNA that is released into the bloodstream upon hepatocyte injury. Its quantification provides a sensitive and specific measure of liver damage.
Protocol (using RT-qPCR):
-
Sample Collection: Collect whole blood in EDTA tubes and separate plasma by centrifugation.
-
RNA Extraction: Isolate total RNA, including small RNAs, from plasma using a commercial kit.
-
Reverse Transcription (RT): Convert the isolated RNA into complementary DNA (cDNA) using a specific stem-loop RT primer for miR-122.
-
Quantitative Polymerase Chain Reaction (qPCR): Perform qPCR using a miR-122-specific forward primer and a universal reverse primer.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative or absolute concentration of miR-122, often normalized to an external spike-in control.
Principle: GLDH is a mitochondrial enzyme found in high concentrations in hepatocytes. Its presence in the serum is indicative of hepatocellular injury.
Protocol (using a commercially available enzymatic assay):
-
Sample Collection: Collect serum or plasma from blood samples.
-
Assay Principle: The assay measures the rate of oxidation of NADH to NAD+ in a reaction where GLDH catalyzes the reductive amination of α-ketoglutarate to L-glutamate.
-
Procedure:
-
Add the serum/plasma sample to a reaction mixture containing α-ketoglutarate, ammonium, and NADH.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Monitor the decrease in absorbance at 340 nm, which is proportional to the GLDH activity in the sample.
-
-
Calculation: Calculate GLDH activity (U/L) based on the rate of absorbance change and the molar extinction coefficient of NADH.
Principle: K18 is an intermediate filament protein abundant in hepatocytes. During apoptosis, caspases cleave K18, while necrosis leads to the release of full-length K18. Specific ELISAs can differentiate between these forms.
Protocol (using M30 Apoptosense® and M65 EpiDeath® ELISAs):
-
Sample Collection: Collect serum or plasma.
-
Assay Principle: These are sandwich enzyme-linked immunosorbent assays (ELISAs).
-
M30 Apoptosense®: Detects caspase-cleaved K18, a marker of apoptosis.
-
M65 EpiDeath®: Measures total soluble K18 (full-length and cleaved), a marker of total cell death (apoptosis and necrosis).
-
-
Procedure:
-
Add samples to microplate wells pre-coated with a monoclonal antibody specific for K18.
-
Incubate to allow binding of K18 to the antibody.
-
Add a second, enzyme-conjugated antibody that binds to a different epitope on the K18 molecule.
-
Add a substrate that is converted by the enzyme to a colored product.
-
Measure the absorbance of the colored product, which is proportional to the concentration of K18 in the sample.
-
-
Data Analysis: Calculate the concentration of cleaved K18 (M30) and total K18 (M65) from a standard curve. The ratio of M30/M65 can provide insights into the mode of cell death.
Visualizing the Pathways and Processes
To better understand the biological context and experimental workflows, the following diagrams are provided.
References
- 1. Comparison of quantitative methods to assess hepatic function: Pugh's classification, indocyanine green, this compound, and dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholar.usuhs.edu [scholar.usuhs.edu]
- 3. The diagnostic role of miR-122 in drug-induced liver injury: A systematic review and meta-analysis [pubmed.ncbi.nlm.nih.gov]
- 4. The diagnostic role of miR-122 in drug-induced liver injury: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MiR-122 and other microRNAs as potential circulating biomarkers of drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Candidate biomarkers for the diagnosis and prognosis of drug-induced liver injury: an international collaborative effort - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Antipyrine Derivatives as Anti-inflammatory Agents: A Comprehensive Guide
Introduction: Antipyrine, a pyrazolone derivative, has a long history as an analgesic and antipyretic agent.[1][2][3] Modern medicinal chemistry has focused on synthesizing novel this compound derivatives to enhance their anti-inflammatory activity and improve their safety profile, particularly concerning gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide provides a comparative analysis of the efficacy of various this compound derivatives as anti-inflammatory agents, supported by experimental data from in vitro and in vivo studies. The primary mechanism of action for many of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[4][5]
In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
A primary strategy in the development of novel anti-inflammatory agents is the selective inhibition of COX-2 over COX-1. While both isoforms are involved in the synthesis of prostaglandins, COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, whereas COX-2 is induced during inflammation.[4][6][7] Therefore, derivatives with a high COX-2 selectivity index (SI = COX-1 IC50 / COX-2 IC50) are generally considered to have a better safety profile.
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of various this compound derivatives, presented as the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro COX-1 and COX-2 Inhibition by this compound Derivatives
| Compound ID | Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| 4b | Oxadiazolyl-linked this compound | 0.235 | 0.053 | 4.44 | [8][9] |
| 4c | Oxadiazolyl-linked this compound | 0.128 | 0.069 | 1.86 | [8][9] |
| 4d | This compound-urea hybrid | 12.76 | 0.940 | 13.57 | [10] |
| 6b | Nicotinic acid-based scaffold | - | 0.614 | - | [10] |
| Celecoxib | Standard Drug | 6.68 | 0.844 | 7.92 | [10] |
| Indomethacin | Standard Drug | - | - | - | [10] |
Note: A lower IC50 value indicates greater potency. A higher selectivity index indicates greater selectivity for COX-2.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of new compounds.[1][2][8][9] This model mimics the hallmarks of acute inflammation, including edema, and allows for the quantitative assessment of a compound's ability to reduce this swelling over time.
Table 2: In Vivo Anti-inflammatory Activity of Selected this compound Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound ID | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |
| 4d | - | 1 | 14.75 | [10] |
| 2 | 30.77 | [10] | ||
| 3 | 45.33 | [10] | ||
| Celecoxib | - | 1 | 59.02 | [10] |
| 2 | 69.23 | [10] | ||
| 3 | 78.67 | [10] | ||
| 6a | 100 | - | Potent | [1] |
| 6c | 100 | - | Potent | [1] |
| 6d | 100 | - | Potent | [1] |
Note: Higher edema inhibition percentages indicate greater anti-inflammatory activity.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoforms.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The test compounds, dissolved in a suitable solvent, are pre-incubated with the COX enzyme (either COX-1 or COX-2) in a buffer solution at a specific temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: The enzymatic reaction produces prostaglandin E2 (PGE2). The amount of PGE2 produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of a control (without the inhibitor). The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.
In Vivo Carrageenan-Induced Paw Edema in Rats
This model assesses the acute anti-inflammatory activity of compounds.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.[8]
-
Compound Administration: The test compounds are administered orally or via subcutaneous injection at a specific dose. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin or celecoxib).
-
Induction of Inflammation: After a set time following compound administration (e.g., 30-60 minutes), a sub-plantar injection of a carrageenan solution (e.g., 1% in saline) is given into the right hind paw of the rats to induce localized inflammation and edema.
-
Edema Measurement: The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Cytokine Production and NF-κB Activity Assays
Some studies delve deeper into the mechanism of action by evaluating the effect of this compound derivatives on pro-inflammatory cytokines and the NF-κB signaling pathway.[8][9][11]
Methodology for Cytokine Measurement:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: The cells are treated with the test compounds at various concentrations.
-
Cytokine Quantification: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Methodology for NF-κB Activity:
-
Western Blot Analysis: The effect of the compounds on the phosphorylation of the p65 subunit of NF-κB can be assessed by Western blot analysis of cell lysates.[11] Inhibition of p65 phosphorylation indicates a downregulation of the NF-κB pathway.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by many this compound derivatives and the general workflow of the in vivo anti-inflammatory evaluation.
Caption: Mechanism of action of COX-inhibiting this compound derivatives.
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion
The development of novel this compound derivatives has yielded promising candidates with significant anti-inflammatory properties. The strategy of molecular hybridization, combining the this compound scaffold with other pharmacophores like oxadiazoles, has led to compounds with potent COX-2 inhibitory activity and high selectivity indices.[8][9] In particular, derivatives such as the this compound-urea hybrid 4d have demonstrated superior COX-2 selectivity compared to the standard drug celecoxib.[10] Furthermore, some N-antipyrine-3,4-dichloromaleimide derivatives have shown an interesting immunomodulatory effect by increasing the production of anti-inflammatory cytokines, suggesting an alternative mechanism of action.[11]
While in vitro and in vivo studies have identified several potent and selective this compound derivatives, further investigations, including detailed toxicological studies and pharmacokinetic profiling, are necessary to fully establish their therapeutic potential as safe and effective anti-inflammatory drugs. The data presented in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting the potential of this compound derivatives as a promising class of anti-inflammatory agents.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of this compound drug and its derivatives.pptx [slideshare.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis, and biological investigation of oxadiazolyl, thiadiazolyl, and pyrimidinyl linked this compound derivatives as potential non-acidic anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluation of this compound and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The in vitro anti-inflammatory activity of N-antipyrine-3,4-dichloromaleimide derivatives is due to an immunomodulatory effect on cytokines environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Antipyrine in a Laboratory Setting
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds like antipyrine is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also minimizes the ecological footprint of research activities. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory chemical waste management practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1] All handling of solid this compound should be performed in a well-ventilated area to avoid the formation and inhalation of dust.[1][2] In the event of a spill, the material should be swept up carefully to avoid creating dust and placed in a suitable, closed container for disposal.[1][2][3][4]
Step-by-Step Disposal Protocol for this compound
The primary route for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company.[1][2] Laboratories must adhere to local, state, and federal regulations regarding chemical waste.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound must be treated as chemical waste. This includes:
-
Unused or expired pure this compound.
-
Stock solutions and dilutions containing this compound.
-
Contaminated laboratory consumables such as pipette tips, tubes, and flasks.
-
Spill cleanup materials.
-
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Waste Collection and Labeling:
-
Collect this compound waste in a designated, leak-proof, and chemically resistant container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
3. Storage of this compound Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be away from general laboratory traffic and incompatible materials, particularly strong oxidizing agents.[5][6]
-
Utilize secondary containment, such as a chemical-resistant tray or bin, to mitigate any potential leaks or spills.
4. Disposal of Empty this compound Containers:
-
Empty containers that once held this compound should be treated as hazardous waste and disposed of as the unused product.[1]
5. Arranging for Final Disposal:
-
Once the waste container is full, or the project involving this compound is complete, contact your institution's EHS department or a certified hazardous waste management service to arrange for pickup and disposal.
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber, often after being dissolved or mixed with a combustible solvent by the licensed disposal company.[1][2]
It is crucial to avoid disposing of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[1][3]
This compound Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally conscious disposal of this compound, thereby upholding the highest standards of laboratory practice and regulatory compliance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
